molecular formula C19H18ClN5O4 B1207424 C.I. Disperse red 54 CAS No. 6657-37-0

C.I. Disperse red 54

Cat. No.: B1207424
CAS No.: 6657-37-0
M. Wt: 415.8 g/mol
InChI Key: BMUXKUVOASOJKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

C.I. Disperse red 54, also known as this compound, is a useful research compound. Its molecular formula is C19H18ClN5O4 and its molecular weight is 415.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6657-37-0

Molecular Formula

C19H18ClN5O4

Molecular Weight

415.8 g/mol

IUPAC Name

methyl 3-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(2-cyanoethyl)anilino]propanoate

InChI

InChI=1S/C19H18ClN5O4/c1-29-19(26)9-12-24(11-2-10-21)15-5-3-14(4-6-15)22-23-18-8-7-16(25(27)28)13-17(18)20/h3-8,13H,2,9,11-12H2,1H3

InChI Key

BMUXKUVOASOJKR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl

Other CAS No.

6657-37-0

Synonyms

C.I. DR 54
disperse red 54

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to C.I. Disperse Red 54: Chemical Structure and Synthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and physicochemical properties of C.I. Disperse Red 54, a monoazo disperse dye. The information is intended for a technical audience in research and development.

Chemical Structure and Identification

This compound is chemically identified as methyl 3-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(2-cyanoethyl)anilino]propanoate.[1] It belongs to the single azo class of dyes.[2] The molecular structure consists of a substituted azobenzene core, which is characteristic of many disperse dyes used for synthetic fibers.

Molecular Formula: C₁₉H₁₈ClN₅O₄[2]

Molecular Weight: 415.83 g/mol [2]

C.I. Number: 11131[2]

CAS Registry Numbers: 12217-86-6, 6657-37-0, 6021-61-0[2]

The chemical structure is depicted below:

Chemical structure of this compound

Note: The image above is a representative structure of methyl 3-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(2-cyanoethyl)anilino]propanoate. The IUPAC name 2-[4-[(2-chloro-4-nitrophenyl)azo]-N-(2-cyanoethyl)anilino]ethyl acetate is also associated with Disperse Red 54 in some literature, indicating a closely related structure with an acetate group instead of a methyl propanoate group.

Physicochemical and Quantitative Data

A summary of the available quantitative data for this compound is presented in the table below. It is important to note that some of the data may correspond to commercial grades of the dye, which could contain additives or have slight variations in purity.

PropertyValueReference
Molecular Formula C₁₉H₁₈ClN₅O₄[2]
Molecular Weight 415.83 g/mol [2]
Appearance Purple powder[2][3]
Boiling Point 622.6 °C at 760 mmHg[1]
Density 1.31 g/cm³[1]
Flash Point 330.3 °C[1]
Vapor Pressure 2.02E-15 mmHg at 25°C[1]
Refractive Index 1.608[1]
Solubility Insoluble in water; Soluble in acetone and alcohol.[3]
Melting Point 170-180 °C (for a commercial grade)[3]

Synthesis Pathway

The synthesis of this compound is a two-step process characteristic of azo dye production:

  • Diazotization: The primary aromatic amine, 2-chloro-4-nitrobenzenamine, is converted into a diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures using a source of nitrous acid, such as sodium nitrite.

  • Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, in this case, N-cyanoethyl-N-methoxycarbonylethylaniline. This electrophilic substitution reaction forms the stable azo bridge (-N=N-), which is the chromophore responsible for the dye's color.

The overall synthesis can be visualized as follows:

G cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling 2-Chloro-4-nitrobenzenamine 2-Chloro-4-nitrobenzenamine Diazonium Salt Diazonium Salt 2-Chloro-4-nitrobenzenamine->Diazonium Salt NaNO₂, HCl 0-5 °C This compound This compound Diazonium Salt->this compound Coupling N-cyanoethyl-N-methoxycarbonylethylaniline N-cyanoethyl-N-methoxycarbonylethylaniline N-cyanoethyl-N-methoxycarbonylethylaniline->this compound

Synthesis Pathway of this compound

Experimental Protocols

1. Diazotization of 2-Chloro-4-nitrobenzenamine

  • Materials:

    • 2-Chloro-4-nitrobenzenamine

    • Concentrated hydrochloric acid

    • Sodium nitrite

    • Distilled water

    • Ice

  • Procedure:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, a suspension of 2-chloro-4-nitrobenzenamine (1 molar equivalent) in a mixture of concentrated hydrochloric acid and water is prepared.

    • The flask is cooled to 0-5 °C in an ice-salt bath with vigorous stirring.

    • A pre-cooled aqueous solution of sodium nitrite (1.0-1.1 molar equivalents) is added dropwise to the suspension over a period of 30-60 minutes, ensuring the temperature does not rise above 5 °C.

    • After the addition is complete, the mixture is stirred for an additional 30-60 minutes at 0-5 °C to ensure complete diazotization. The completion of the reaction can be checked by testing for the absence of nitrous acid with starch-iodide paper.

    • The resulting diazonium salt solution is kept cold and used immediately in the next step.

2. Azo Coupling Reaction

  • Materials:

    • N-cyanoethyl-N-methoxycarbonylethylaniline

    • A suitable solvent (e.g., glacial acetic acid or a mixture of water and a polar organic solvent)

    • Sodium acetate (or another base to adjust pH)

    • The cold diazonium salt solution from the previous step

  • Procedure:

    • In a separate reaction vessel, N-cyanoethyl-N-methoxycarbonylethylaniline (1 molar equivalent) is dissolved in the chosen solvent.

    • The solution is cooled to 0-5 °C in an ice bath.

    • The cold diazonium salt solution is added slowly to the solution of the coupling component with constant stirring, maintaining the temperature below 10 °C.

    • The pH of the reaction mixture is maintained in the weakly acidic to neutral range (pH 4-7) by the addition of a base such as sodium acetate, to facilitate the coupling reaction.

    • The reaction mixture is stirred for several hours at a low temperature, and then allowed to slowly warm to room temperature. The formation of a colored precipitate indicates the formation of the azo dye.

3. Isolation and Purification

  • Materials:

    • Methanol or ethanol

    • Distilled water

  • Procedure:

    • The precipitated dye is collected by filtration.

    • The filter cake is washed thoroughly with cold water to remove any inorganic salts and residual acid.

    • The crude dye can be purified by recrystallization from a suitable organic solvent, such as ethanol, methanol, or a solvent mixture.

    • The purified dye is then dried in a vacuum oven at a moderate temperature.

Logical Relationship of Synthesis Steps

The synthesis of this compound follows a logical progression from starting materials to the final product, as illustrated in the workflow diagram below.

G Starting Materials Starting Materials Diazotization Diazotization Starting Materials->Diazotization Azo Coupling Azo Coupling Diazotization->Azo Coupling Crude Product Crude Product Azo Coupling->Crude Product Purification Purification Crude Product->Purification Final Product Final Product Purification->Final Product

Experimental Workflow for Synthesis

References

In-depth Technical Guide on the Photophysical Properties of C.I. Disperse Red 54

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the photophysical properties of the monoazo disperse dye, C.I. Disperse Red 54, in various solvent environments.

Affiliation: Google Research

Abstract

Therefore, this guide will outline the general principles and experimental methodologies relevant to the study of the photophysical properties of disperse dyes, which would be applicable to this compound should such data become available.

Introduction to this compound

This compound is a monoazo dye with the chemical formula C19H18ClN5O4 and CAS Registry Number 12217-86-6 (among others).[1] It belongs to the disperse class of dyes, which are characterized by their low water solubility and are primarily used for dyeing hydrophobic fibers such as polyester, nylon, and cellulose acetate. The molecular structure of this compound features a donor-π-acceptor (D-π-A) framework, which is typical for azo dyes and is the basis for their color and potential for interesting photophysical behavior. The interaction of the dye molecule's dipole moment with the surrounding solvent molecules is expected to influence its electronic energy levels, leading to changes in its absorption and emission spectra, a phenomenon known as solvatochromism.

General Photophysical Principles of Azo Dyes

The photophysical properties of azo dyes like this compound are governed by electronic transitions within the molecule upon absorption of light. The key transitions are typically π → π* and n → π* transitions. The intense color of azo dyes arises from the highly conjugated system, which lowers the energy of the π → π* transition, shifting the absorption maximum into the visible region of the electromagnetic spectrum.

The solvent environment can significantly impact these transitions. Polar solvents tend to stabilize the ground and excited states of polar molecules to different extents, leading to shifts in the absorption and emission maxima. This solvatochromic behavior is a key aspect of the photophysical characterization of dyes.

Experimental Protocols for Photophysical Characterization

The following sections detail the standard experimental methodologies that would be employed to characterize the photophysical properties of a disperse dye like this compound.

Sample Preparation
  • Solvent Selection: A range of solvents with varying polarity, from non-polar (e.g., n-hexane, cyclohexane) to polar aprotic (e.g., acetone, acetonitrile, DMSO) and polar protic (e.g., ethanol, methanol), would be chosen.

  • Concentration: Stock solutions of the dye would be prepared in a suitable solvent (e.g., acetone or DMSO) and then diluted to the desired concentration (typically in the range of 10⁻⁵ to 10⁻⁶ M) in the respective solvents for spectroscopic measurements. The concentration is chosen to ensure that the absorbance is within the linear range of the spectrophotometer (typically < 0.1) to avoid inner filter effects.

Absorption Spectroscopy
  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used to record the absorption spectra.

  • Procedure: The absorption spectrum of the dye in each solvent is recorded over a relevant wavelength range (e.g., 300-700 nm) against a solvent blank. The wavelength of maximum absorption (λ_abs_) is determined.

  • Molar Absorptivity (ε): This is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λ_abs_, c is the molar concentration of the dye, and l is the path length of the cuvette (typically 1 cm).

Fluorescence Spectroscopy
  • Instrumentation: A spectrofluorometer is used to record emission and excitation spectra.

  • Procedure:

    • Emission Spectrum: The sample is excited at its absorption maximum (λ_abs_), and the fluorescence emission is scanned over a longer wavelength range to determine the wavelength of maximum emission (λ_em_).

    • Excitation Spectrum: The emission wavelength is fixed at λ_em_, and the excitation wavelength is scanned. The resulting spectrum should ideally match the absorption spectrum.

  • Stokes Shift: The difference in energy between the absorption and emission maxima (Δν = 1/λ_abs_ - 1/λ_em_) is a measure of the energy lost due to non-radiative processes between absorption and emission.

Fluorescence Quantum Yield (Φ_f_) Measurement
  • Relative Method: The fluorescence quantum yield is often determined relative to a well-characterized standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φ_f_ = 0.95).

  • Procedure: The integrated fluorescence intensity and the absorbance at the excitation wavelength of both the sample and the standard are measured under identical experimental conditions. The quantum yield of the sample (Φ_f,sample_) is calculated using the following equation:

    Φ_f,sample_ = Φ_f,std_ * (I_sample_ / I_std_) * (A_std_ / A_sample_) * (n_sample_² / n_std_²)

    where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Fluorescence Lifetime (τ_f_) Measurement
  • Instrumentation: Time-Correlated Single Photon Counting (TCSPC) is a common technique for measuring fluorescence lifetimes.

  • Procedure: The sample is excited by a pulsed light source (e.g., a laser diode or LED), and the time delay between the excitation pulse and the arrival of the first emitted photon is measured repeatedly. The collection of these time delays forms a histogram, which represents the decay of the fluorescence intensity over time. This decay curve is then fitted to an exponential function to determine the fluorescence lifetime.

Data Presentation (Hypothetical)

Should the data for this compound become available, it would be presented in a structured tabular format for clarity and ease of comparison.

Table 1: Absorption and Emission Properties of this compound in Various Solvents (Hypothetical Data)

SolventPolarity Indexλ_abs_ (nm)ε (M⁻¹cm⁻¹)λ_em_ (nm)Stokes Shift (cm⁻¹)
n-Hexane0.009----
Toluene0.099----
Acetone0.355----
Acetonitrile0.460----
Ethanol0.654----
Methanol0.762----

Table 2: Fluorescence Quantum Yield and Lifetime of this compound in Various Solvents (Hypothetical Data)

SolventΦ_f_τ_f_ (ns)
n-Hexane--
Toluene--
Acetone--
Acetonitrile--
Ethanol--
Methanol--

Visualization of Experimental Workflow

A generalized workflow for the photophysical characterization of a disperse dye is presented below using the DOT language.

experimental_workflow cluster_prep Sample Preparation cluster_measure Spectroscopic Measurements cluster_data Data Analysis cluster_output Output Dye This compound Solvents Selection of Solvents of Varying Polarity Dye->Solvents Stock Prepare Stock Solution Solvents->Stock Dilute Prepare Dilute Solutions (10⁻⁵ - 10⁻⁶ M) Stock->Dilute Abs UV-Vis Absorption Spectroscopy Dilute->Abs Fluor Fluorescence Spectroscopy Dilute->Fluor TCSPC Time-Correlated Single Photon Counting Dilute->TCSPC Lambda_abs Determine λ_abs_ Abs->Lambda_abs Lambda_em Determine λ_em_ Fluor->Lambda_em QY Calculate Quantum Yield (Φ_f_) Fluor->QY Lifetime Determine Fluorescence Lifetime (τ_f_) TCSPC->Lifetime Molar_abs Calculate Molar Absorptivity (ε) Lambda_abs->Molar_abs Tables Tabulate Photophysical Data Molar_abs->Tables Stokes Calculate Stokes Shift Lambda_em->Stokes Stokes->Tables QY->Tables Lifetime->Tables Analysis Analyze Solvatochromic Effects Tables->Analysis

Caption: Experimental workflow for the photophysical characterization of a disperse dye.

Conclusion

While a comprehensive dataset for the photophysical properties of this compound in various solvents is not currently available in the public domain, this guide provides the foundational principles and detailed experimental protocols necessary for such a characterization. The study of its solvatochromic behavior would provide valuable insights into the nature of its excited state and its interactions with the molecular environment, which is crucial for optimizing its applications in dyeing technology and for potential use in other areas such as molecular sensing. Further research is warranted to experimentally determine these fundamental photophysical parameters for this compound.

References

An In-depth Technical Guide to C.I. Disperse Red 54: Synthesis, Characterization, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Disperse Red 54 is a monoazo disperse dye characterized by its vibrant red hue and its application in dyeing synthetic fibers, particularly polyester.[1] Its low water solubility makes it suitable for dispersion in a dye bath, allowing for effective coloration of hydrophobic materials.[1] This technical guide provides a comprehensive overview of this compound, including its chemical identity, physical properties, a detailed synthesis protocol, and an analytical methodology for its characterization and quantification.

Chemical Identity and Properties

This compound is identified by several CAS numbers, with 12217-86-6, 6657-37-0, and 6021-61-0 being commonly cited.[2] Its chemical structure is based on an azobenzene backbone, substituted to optimize its dyeing characteristics.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
C.I. Name Disperse Red 54[2]
CAS Numbers 12217-86-6, 6657-37-0, 6021-61-0[2]
Molecular Formula C₁₉H₁₈ClN₅O₄[2]
Molecular Weight 415.83 g/mol [2]
Chemical Structure Single azo class[2]
Appearance Purple powder[2]
Color in Application Yellow-red[2]
IUPAC Name methyl 3-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(2-cyanoethyl)anilino]propanoate[1]

Synthesis of this compound

The synthesis of this compound is a classic example of azo dye formation, involving a two-stage process: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich coupling component.[1][2]

Synthesis Workflow

G cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Azo Coupling A 2-Chloro-4-nitrobenzenamine D Diazonium Salt Solution A->D  Dissolve in HCl B Sodium Nitrite (NaNO₂) B->D  Add NaNO₂ solution at 0-5°C C Hydrochloric Acid (HCl) C->D F Coupling Reaction Mixture D->F  Slowly add to coupling component solution E N-cyanoethyl-N-methoxycarbonylethylaniline E->F  Dissolve in appropriate solvent G This compound (Crude Product) F->G  Stir at low temperature H Purification G->H  Filter and wash I Pure this compound H->I  Recrystallization G cluster_0 Sample Preparation cluster_1 Analysis A Sample Preparation B HPLC System C Chromatographic Separation B->C  Injection D Detection (PDA/MS) C->D E Data Analysis D->E F Quantification E->F  Calibration Curve A1 Textile Sample A2 Extraction with Methanol (Ultrasonication) A1->A2 A3 Filtration A2->A3 A3->B

References

An In-depth Technical Guide to the Solubility of C.I. Disperse Red 54 in Organic and Inorganic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Disperse Red 54 is a monoazo disperse dye characterized by its vibrant yellow-red to purple hue. Its chemical structure, low water solubility, and affinity for synthetic fibers make it a subject of interest in various industrial and research applications, including textile dyeing and potentially as a coloring agent in specific formulations. A thorough understanding of its solubility in a range of solvents is critical for its effective application, formulation development, and for predicting its environmental fate and toxicological profile.

This technical guide provides a comprehensive overview of the available solubility data for this compound. Due to the limited publicly available quantitative data for organic solvents, this guide also furnishes a detailed experimental protocol for determining the solubility of this and other similar sparingly soluble dyes using UV-Vis spectrophotometry.

Chemical Profile of this compound

PropertyValue
C.I. Name Disperse Red 54
C.I. Number 11131
CAS Registry Numbers 12217-86-6, 6657-37-0, 6021-61-0
Molecular Formula C₁₉H₁₈ClN₅O₄[1]
Molecular Weight 415.83 g/mol [1]
Appearance Yellow-red to purple powder[1]

Quantitative Solubility Data

Solvent TypeSolventTemperatureSolubility
Inorganic Water20°C94 µg/L[2]
Organic AcetoneN/AData not available
EthanolN/AData not available
MethanolN/AData not available
Dimethylformamide (DMF)N/AData not available
Dimethyl Sulfoxide (DMSO)N/AData not available

Note: The lack of available data for organic solvents highlights a significant data gap for this compound.

Experimental Protocol: Spectrophotometric Determination of Solubility

For researchers requiring precise solubility data, the following detailed protocol outlines a robust method for the determination of this compound solubility in various organic solvents using UV-Vis spectrophotometry. This method is predicated on the dye's ability to absorb light in the visible spectrum and leverages the Beer-Lambert law.

Principle

A saturated solution of the dye is prepared in the solvent of interest. This solution is then diluted to a concentration that falls within the linear range of the spectrophotometer. By creating a calibration curve from a series of standard solutions of known concentrations, the concentration of the diluted saturated solution can be accurately determined, and from this, the solubility can be calculated.

Materials and Equipment
  • This compound (analytical standard)

  • Solvent of interest (e.g., acetone, ethanol, DMSO)

  • Volumetric flasks (various sizes)

  • Pipettes (graduated and volumetric)

  • Analytical balance

  • Magnetic stirrer and stir bars

  • Thermostatically controlled water bath or incubator

  • Syringe filters (0.45 µm, solvent-compatible)

  • UV-Vis spectrophotometer

  • Quartz or glass cuvettes

Detailed Methodology
  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container (e.g., a screw-cap flask). The presence of undissolved solid is essential to ensure saturation.

    • Place the container in a thermostatically controlled environment (e.g., a water bath shaker) and agitate for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Filtration:

    • Once equilibrium is achieved, allow the solution to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to sediment.

    • Carefully draw the supernatant (the clear, saturated solution) using a syringe and filter it through a 0.45 µm syringe filter to remove all undissolved particles. This step is critical to avoid artificially high absorbance readings.

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the same solvent.

    • From the stock solution, prepare a series of at least five standard solutions of decreasing concentrations through serial dilution.

    • Determine the wavelength of maximum absorbance (λmax) of the dye by scanning one of the standard solutions across the visible spectrum.

    • Measure the absorbance of each standard solution at the determined λmax.

    • Plot a calibration curve of absorbance versus concentration. The resulting graph should be linear, and the equation of the line (y = mx + c) and the correlation coefficient (R²) should be determined.

  • Measurement and Calculation of Solubility:

    • Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

    • Measure the absorbance of this diluted solution at the λmax.

    • Using the equation from the calibration curve, calculate the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis prep_sat Prepare Saturated Solution (Excess Dye + Solvent) equilibrate Equilibrate at Constant Temperature (24-48h Agitation) prep_sat->equilibrate filter_sol Filter Saturated Solution (0.45 µm filter) equilibrate->filter_sol prep_std Prepare Standard Solutions (Known Concentrations) scan_lambda Determine λmax (UV-Vis Scan) prep_std->scan_lambda measure_sat Dilute & Measure Absorbance of Saturated Solution filter_sol->measure_sat measure_std Measure Absorbance of Standards scan_lambda->measure_std measure_std->measure_sat calc_conc Calculate Concentration of Diluted Saturated Solution measure_sat->calc_conc cal_curve Generate Calibration Curve (Absorbance vs. Concentration) cal_curve->calc_conc calc_sol Calculate Final Solubility (Apply Dilution Factor) calc_conc->calc_sol

Caption: Workflow for Spectrophotometric Solubility Determination.

Logical Relationship of Solubility Factors

The solubility of a disperse dye like this compound is influenced by several interrelated factors. The diagram below outlines these key relationships.

G Solubility Solubility DyeProps Dye Properties DyeProps->Solubility influences MolStruct Molecular Structure DyeProps->MolStruct MolSize Molecular Size DyeProps->MolSize CrystalLattice Crystal Lattice Energy DyeProps->CrystalLattice SolventProps Solvent Properties SolventProps->Solubility influences Polarity Polarity SolventProps->Polarity Hbonding Hydrogen Bonding Capacity SolventProps->Hbonding SystemCond System Conditions SystemCond->Solubility influences Temp Temperature SystemCond->Temp Pressure Pressure SystemCond->Pressure pH pH (for aqueous systems) SystemCond->pH

Caption: Key Factors Influencing Disperse Dye Solubility.

References

Spectroscopic analysis of C.I. Disperse Red 54 (UV-Vis, Fluorescence)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to C.I. Disperse Red 54

This compound is a synthetic organic compound classified as a monoazo disperse dye.[1] Such dyes are characterized by low water solubility and are typically applied to hydrophobic fibers like polyester from an aqueous dispersion.[2] The vibrant red color arises from its chemical structure, which contains an azo group (-N=N-) acting as a chromophore, connected to aromatic rings. This conjugated system is responsible for the absorption of light in the visible spectrum.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
C.I. NameDisperse Red 54[1]
C.I. Number11131[1]
CAS Numbers6657-37-0, 12217-86-6, 6021-61-0[1]
Chemical ClassMonoazo Dye[1]
Molecular FormulaC₁₉H₁₈ClN₅O₄[1]
Molecular Weight415.83 g/mol [1]
AppearanceYellow-red / purple powder[1]
IUPAC Namemethyl 3-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(2-cyanoethyl)anilino]propanoate

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a primary technique for characterizing the electronic transitions within a dye molecule. The absorption spectrum reveals the wavelength of maximum absorbance (λmax), which is a key identifier and is directly related to the color of the compound. For azo dyes, the main absorption band in the visible region is typically due to a π→π* electronic transition within the conjugated system.

Experimental Protocol: UV-Vis Analysis

This protocol outlines a general procedure for obtaining the UV-Vis absorption spectrum of this compound.

  • Solvent Selection: Choose a spectral-grade solvent in which the dye is soluble. Common choices for disperse dyes include ethanol, acetone, methanol, and dimethyl sulfoxide (DMSO). Note that the choice of solvent can influence the λmax due to solvatochromic effects.

  • Stock Solution Preparation: Accurately weigh a small amount of this compound powder and dissolve it in the chosen solvent to create a concentrated stock solution (e.g., 1 mg/mL).

  • Working Solution Preparation: Dilute the stock solution to a concentration suitable for spectroscopic analysis, typically in the micromolar range (e.g., 1x10⁻⁵ M to 5x10⁻⁵ M). The final absorbance should ideally be within the linear range of the spectrophotometer (0.1 to 1.0 A.U.).

  • Instrumentation:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to serve as a blank.

    • Fill a matching cuvette with the dye working solution.

  • Data Acquisition:

    • Perform a baseline correction with the solvent-filled blank cuvette.

    • Scan the sample across a wavelength range of at least 300–700 nm to cover the entire visible spectrum.

    • Identify the wavelength of maximum absorbance (λmax).

UV_Vis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition Solvent Select Spectral Grade Solvent Stock Prepare Concentrated Stock Solution Solvent->Stock Working Dilute to Working Solution (e.g., 10⁻⁵ M) Stock->Working Blank Run Baseline with Pure Solvent Working->Blank Load Sample & Blank Scan Scan Sample from 300-700 nm Blank->Scan Analyze Identify λmax and Record Absorbance Scan->Analyze Data UV-Vis Spectrum & λmax Value Analyze->Data

Fig. 1: Experimental workflow for UV-Vis spectroscopic analysis.
Quantitative Data (Illustrative)

The following table presents representative UV-Vis absorption data for a similar monoazo disperse dye. The exact λmax for this compound may vary and is highly dependent on the solvent environment. Azo dyes with electron-donating and electron-withdrawing groups typically exhibit positive solvatochromism, where the λmax shifts to a longer wavelength (a red shift) as solvent polarity increases.

Table 2: Illustrative UV-Vis Absorption Data

Solventλmax (nm)Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹)Transition
Ethanol~495Not Reportedπ→π
Acetone~500Not Reportedπ→π
Toluene~480Not Reportedπ→π*

Fluorescence Spectroscopy

Fluorescence spectroscopy provides insights into the emission properties of a molecule after it absorbs light. A fluorescent dye absorbs light at a specific excitation wavelength, promoting an electron to an excited state. The electron then returns to the ground state, emitting light at a longer wavelength (lower energy). The difference between the excitation (or absorption) maximum and the emission maximum is known as the Stokes shift.

Experimental Protocol: Fluorescence Analysis
  • Sample Preparation: Prepare a series of dilute solutions from the stock solution, typically 1 to 2 orders of magnitude more dilute than for UV-Vis analysis, to avoid inner filter effects and concentration quenching.

  • Instrumentation:

    • Use a spectrofluorometer equipped with a high-intensity light source (e.g., Xenon lamp) and two monochromators (for excitation and emission).

  • Excitation Spectrum Acquisition:

    • Set the emission monochromator to the expected emission maximum (a preliminary scan may be needed).

    • Scan the excitation monochromator over a range of wavelengths (e.g., 350-550 nm). The resulting spectrum should resemble the absorption spectrum and will identify the optimal excitation wavelength (Exλmax).

  • Emission Spectrum Acquisition:

    • Set the excitation monochromator to the Exλmax determined in the previous step.

    • Scan the emission monochromator from a wavelength slightly longer than the excitation wavelength to the end of the desired range (e.g., 500-750 nm).

    • Identify the wavelength of maximum fluorescence emission (Emλmax).

  • Data Analysis: Calculate the Stokes shift using the formula: Stokes Shift (nm) = Emλmax - λmax.

Fluorescence_Workflow cluster_exc Excitation Scan cluster_emi Emission Scan Prep Prepare Dilute Working Solution SetEm Set Emission λ Prep->SetEm ScanEx Scan Excitation λ SetEm->ScanEx GetEx Determine Exλmax ScanEx->GetEx SetEx Set Excitation to Exλmax GetEx->SetEx ScanEm Scan Emission λ SetEx->ScanEm GetEm Determine Emλmax ScanEm->GetEm Stokes Calculate Stokes Shift (Emλmax - λmax) GetEm->Stokes

Fig. 2: Experimental workflow for fluorescence spectroscopic analysis.
Quantitative Data (Illustrative)

The following table presents representative fluorescence data for a similar monoazo disperse dye in ethanol. The fluorescence properties, including quantum yield and Stokes shift, are sensitive to the molecular environment, solvent viscosity, and temperature.

Table 3: Illustrative Fluorescence Data (in Ethanol)

ParameterValue
Excitation Maximum (Exλmax)~495 nm
Emission Maximum (Emλmax)~640 nm
Stokes Shift~145 nm
Quantum Yield (ΦF)Not Reported

Relationship Between Absorption and Emission

The processes of absorption and fluorescence are fundamentally linked. A molecule absorbs energy, transitioning from the ground electronic state (S₀) to an excited state (S₁). After a very short time, during which some energy is lost non-radiatively, the molecule relaxes back to the ground state by emitting a photon. Because of this non-radiative energy loss, the emitted photon always has less energy (and thus a longer wavelength) than the absorbed photon, giving rise to the Stokes shift.

Jablonski S0 Ground State (S₀) S0_line S1 Excited State (S₁) S1_line S0_line->S1_line  Absorption (Excitation)  (UV-Vis Photon In) S1_line->S0_line Fluorescence (Emission)   (Visible Photon Out)  

Fig. 3: Relationship between light absorption and fluorescence emission.

References

An In-Depth Technical Guide to the Thermal Stability and Degradation of C.I. Disperse Red 54

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation of C.I. Disperse Red 54 (CAS No. 12217-86-6), a monoazo disperse dye. A thorough understanding of its thermal behavior is critical for its application in high-temperature dyeing processes of synthetic fibers like polyester, as well as for assessing its environmental fate and potential for degradation into smaller molecules.

Physicochemical Properties of this compound

This compound is characterized by the following properties:

PropertyValue
C.I. NameDisperse Red 54
C.I. Number11131
Chemical ClassSingle Azo
Molecular FormulaC₁₉H₁₈ClN₅O₄
Molecular Weight415.83 g/mol [1]
AppearancePurple powder
Manufacturing MethodDiazotization of 2-chloro-4-nitrobenzenamine and coupling with N-cyanoethyl-N-methoxycarbonylethylaniline.[1]

Thermal Stability and Degradation

The thermal stability of disperse dyes is a critical factor in their application, particularly in dyeing processes that employ high temperatures, such as the thermosol method. Insufficient thermal stability can lead to issues like color changes, reduced fastness, and thermomigration.

Representative Thermal Degradation Data

The following table presents representative thermal degradation data for a generic monoazo disperse dye, which can be considered indicative of the expected behavior of this compound.

AnalysisTemperature (°C)Observation
TGA250 - 350Onset of significant weight loss, indicating the beginning of thermal decomposition.
TGA> 350Continued weight loss corresponding to the breakdown of the molecular structure.
DSC~200 - 250Endothermic peak, potentially corresponding to melting.
DSC> 250Exothermic peaks, indicating decomposition reactions.

Note: This data is representative of typical monoazo disperse dyes and is intended to provide a general understanding in the absence of specific data for this compound.

Experimental Protocols for Thermal Analysis

Several experimental methods can be employed to assess the thermal stability and degradation of this compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Methodology:

  • A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a TGA sample pan.

  • The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

  • The mass of the sample is recorded continuously as the temperature increases.

  • The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset of decomposition and the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

Methodology:

  • A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in a DSC pan.

  • An empty sealed pan is used as a reference.

  • The sample and reference are heated at a controlled rate (e.g., 10 °C/min).

  • The difference in heat flow between the sample and the reference is measured and plotted against temperature, revealing endothermic (melting) and exothermic (decomposition) transitions.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the degradation products of a substance at high temperatures.

Methodology:

  • A small amount of the dye is placed in a pyrolysis probe.

  • The probe is rapidly heated to a specific temperature (e.g., 500-800 °C), causing thermal fragmentation of the dye molecule.

  • The volatile fragments are then separated by gas chromatography and identified by mass spectrometry.[2][3][4][5]

Visualizations

Experimental Workflow for Thermal Analysis

G cluster_sample Sample Preparation cluster_analysis Thermal Analysis Techniques cluster_data Data Acquisition & Interpretation Sample This compound TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC PyGCMS Pyrolysis-Gas Chromatography- Mass Spectrometry (Py-GC-MS) Sample->PyGCMS TGA_Data Weight Loss vs. Temperature TGA->TGA_Data DSC_Data Heat Flow vs. Temperature DSC->DSC_Data PyGCMS_Data Mass Spectra of Fragments PyGCMS->PyGCMS_Data Interpretation Determination of Decomposition Temperatures and Products TGA_Data->Interpretation DSC_Data->Interpretation PyGCMS_Data->Interpretation

Caption: A general experimental workflow for the thermal analysis of this compound.

Proposed Thermal Degradation Pathway of this compound

The primary thermal degradation of this compound is expected to initiate with the homolytic cleavage of the azo bond, which is the weakest bond in the molecule. This cleavage results in the formation of two primary radical fragments. These highly reactive radicals can then undergo further reactions, such as hydrogen abstraction or recombination, to form various smaller, more stable molecules.

G cluster_initial Initial Reactant cluster_degradation Thermal Degradation (Δ) cluster_products Primary Degradation Products cluster_secondary Potential Secondary Products DR54 This compound Cleavage Azo Bond Cleavage DR54->Cleavage Heat Fragment1 2-chloro-4-nitrophenyl radical Cleavage->Fragment1 Fragment2 N-cyanoethyl-N-methoxycarbonylethylanilinyl radical Cleavage->Fragment2 Product1 2-chloro-4-nitroaniline Fragment1->Product1 Hydrogen Abstraction Product2 Other aromatic amines and smaller fragments Fragment2->Product2 Further Reactions

Caption: Proposed thermal degradation pathway for this compound.

References

An In-depth Technical Guide to C.I. Disperse Red 54: Derivatives, Synthetic Modifications, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Disperse Red 54, a monoazo disperse dye, serves as a foundational scaffold for the development of a diverse range of derivatives with tailored properties. This technical guide provides a comprehensive overview of the synthesis, modification, and characterization of this compound and its analogues. It details experimental protocols for their preparation and evaluation, and presents a comparative analysis of their spectral and fastness properties. Furthermore, this document explores the emerging biological activities of these azo compounds, including their potential as enzyme inhibitors and anticancer agents, offering insights for their application in drug discovery and development.

Introduction

This compound is a commercially significant dye valued for its vibrant red hue and good fastness properties on synthetic fibers.[1] Chemically, it is synthesized through the diazotization of 2-chloro-4-nitroaniline and subsequent coupling with an N-substituted aniline derivative.[2] The inherent modularity of azo dye synthesis allows for extensive structural modifications, leading to a wide array of derivatives with altered shades, improved fastness, and novel functionalities.[3][4] This guide focuses on the synthetic pathways to access these derivatives and their comprehensive characterization.

Beyond their traditional use in the textile industry, azo compounds are gaining increasing attention in the biomedical field.[5] Their ability to interact with biological macromolecules has led to the discovery of azo dyes with potent enzyme inhibitory and anticancer activities.[6][7] This guide will delve into these biological aspects, providing protocols for in vitro evaluation and exploring the potential mechanisms of action, thereby bridging the gap between dye chemistry and drug development.

Core Structure and Properties of this compound

This compound is characterized by a donor-π-acceptor (D-π-A) structure, which is responsible for its color and dyeing properties. The core structure consists of a substituted phenylazo group linked to an N-alkylaniline moiety.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Name3-{--INVALID-LINK--amino}propanoic acid, methyl ester
Molecular FormulaC₁₉H₁₈ClN₅O₄
Molecular Weight415.83 g/mol
CAS Number12217-86-6
Color Index NameThis compound
AppearanceRed powder

Synthetic Modifications of this compound

The synthesis of this compound and its derivatives follows the fundamental principles of azo coupling, which involves two primary steps: diazotization and coupling.

General Synthetic Workflow

The overall process for synthesizing this compound derivatives can be visualized as a sequential workflow, starting from the diazotization of an aromatic amine to the final purification and characterization of the azo dye.

G cluster_synthesis Synthesis Workflow Diazotization Diazotization of Aromatic Amine Coupling Azo Coupling with N-substituted Aniline Diazotization->Coupling Diazonium Salt Purification Purification (Recrystallization) Coupling->Purification Crude Dye Characterization Characterization (Spectroscopy, etc.) Purification->Characterization Pure Dye

Caption: General workflow for the synthesis of this compound and its derivatives.

Experimental Protocols

This procedure outlines the formation of the diazonium salt from the primary aromatic amine.

Materials:

  • 2-Chloro-4-nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Ice

Procedure:

  • Suspend 2-chloro-4-nitroaniline (1 equivalent) in a mixture of concentrated HCl and water.

  • Cool the suspension to 0-5 °C in an ice bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1 equivalent) dropwise, maintaining the temperature below 5 °C.

  • Continue stirring for 30 minutes at 0-5 °C to ensure complete diazotization. The resulting solution contains the diazonium salt and is used immediately in the next step.

This step involves the electrophilic substitution of the diazonium salt onto an electron-rich coupling component.

Materials:

  • Diazonium salt solution from step 3.2.1

  • N-cyanoethyl-N-substituted aniline derivative (1 equivalent)

  • Sodium Acetate

  • Ethanol or Acetic Acid

  • Ice

Procedure:

  • Dissolve the N-cyanoethyl-N-substituted aniline derivative in ethanol or acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring.

  • Maintain the pH of the reaction mixture between 4 and 5 by adding a saturated solution of sodium acetate.

  • Continue stirring the reaction mixture in the ice bath for 2-3 hours.

  • Collect the precipitated azo dye by filtration, wash thoroughly with cold water until the filtrate is neutral, and then dry.

The crude dye is typically purified by recrystallization from a suitable solvent such as ethanol, methanol, or acetic acid to obtain a product of high purity.[8]

Synthetic Modifications

Modifications to the structure of this compound can be achieved by altering either the diazo component or the coupling component.

While 2-chloro-4-nitroaniline is the standard diazo component for this compound, substituting it with other aromatic amines can lead to derivatives with different shades and properties. For example, using different substituted anilines can tune the electronic properties of the resulting dye.[3][9]

The N-cyanoethyl-N-methoxycarbonylethylaniline moiety offers several sites for modification. Altering the alkyl groups on the nitrogen atom or substituents on the aniline ring can significantly impact the dye's properties.[4][10] For instance, replacing the methoxycarbonyl group with other ester groups or amides can influence the dye's solubility and affinity for different fibers.

Quantitative Data and Characterization

The properties of this compound and its derivatives are evaluated based on their spectral characteristics and fastness to various agents.

Spectroscopic Properties

The color of azo dyes is determined by their absorption of light in the visible region. The maximum absorption wavelength (λmax) and the molar extinction coefficient (ε) are key parameters.

Table 2: Spectral and Fastness Properties of this compound and Potential Derivatives

DyeDiazo ComponentCoupling Componentλmax (nm)Light FastnessWash Fastness
This compound 2-Chloro-4-nitroanilineN-cyanoethyl-N-methoxycarbonylethylaniline~5106-74-5
Derivative A (Hypothetical) 2,4-DinitroanilineN-cyanoethyl-N-methoxycarbonylethylanilineBathochromic shiftGoodVery Good
Derivative B (Hypothetical) 2-Chloro-4-nitroanilineN,N-bis(2-cyanoethyl)aniline~520GoodExcellent

Note: Data for derivatives are illustrative and based on general trends observed in azo dye chemistry. Specific values would require experimental determination.[1][2]

Fastness Properties

The fastness of a dye refers to its resistance to fading or bleeding under various conditions.

  • Light Fastness: Resistance to fading upon exposure to light. It is typically assessed on a scale of 1 to 8, with 8 being the highest.[11][12]

  • Wash Fastness: Resistance to color loss during washing. It is evaluated on a scale of 1 to 5, with 5 indicating excellent fastness.[11][12]

Biological Activity and Drug Development Potential

Recent research has unveiled the potential of azo compounds as biologically active molecules, opening new avenues for their application in medicine.[13]

Enzyme Inhibition

Certain azo dyes have been shown to act as inhibitors of various enzymes.[6] For example, some azo compounds have been identified as inhibitors of chorismate synthase, an enzyme in the shikimate pathway, which is a target for antimicrobial and herbicidal agents.[14] Others have demonstrated inhibitory activity against acetylcholinesterase and butyrylcholinesterase, enzymes relevant to neurodegenerative diseases.[6]

G cluster_inhibition Enzyme Inhibition Workflow Enzyme Target Enzyme Product Product Enzyme->Product Catalysis Substrate Substrate Substrate->Enzyme Assay Enzyme Activity Assay (Spectrophotometric) Product->Assay Inhibitor Azo Dye Inhibitor Inhibitor->Enzyme Binding Data Data Analysis (IC50, Ki) Assay->Data G cluster_pathway Potential Anticancer Mechanism AzoDye Azo Dye Derivative Receptor Cell Surface Receptor AzoDye->Receptor Inhibition? PI3K PI3K Receptor->PI3K MAPK MAPK Receptor->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits MAPK->Proliferation Promotes MAPK->Apoptosis Induces

References

Photophysical Properties of Azo Disperse Dyes: A Technical Guide with a Focus on C.I. Disperse Red 54

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to C.I. Disperse Red 54

This compound, with the CAS number 12217-86-6, is synthesized by the diazo coupling of 2-chloro-4-nitrobenzenamine with N-cyanoethyl-N-methoxycarbonylethylaniline[1]. Its molecular structure is characterized by a single azo bond (-N=N-) connecting aromatic rings, which is the primary chromophore responsible for its red color. While primarily valued for its dyeing properties, the extended π-electron system in its structure suggests the potential for fluorescence.

Photophysical Properties of Azo Disperse Dyes

Azo disperse dyes exhibit a range of photophysical behaviors that are highly dependent on their molecular structure and the surrounding environment.

Quantum Yield (ΦF): The quantum yield of fluorescence is the ratio of photons emitted to photons absorbed. For many simple azo dyes, the quantum yield is often low due to efficient non-radiative decay pathways, such as photoisomerization around the azo bond and internal conversion. However, structural modifications that increase rigidity and reduce the efficiency of these non-radiative pathways can lead to higher quantum yields.

Fluorescence Lifetime (τF): The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. For fluorescent molecules, lifetimes are typically on the order of nanoseconds. Similar to quantum yield, the fluorescence lifetime of azo dyes is sensitive to factors that influence the rates of radiative and non-radiative decay.

Solvatochromism: The absorption and emission spectra of many disperse dyes, including azo dyes, are often sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. This is due to changes in the dipole moment of the dye molecule upon electronic excitation.

Quantitative Data for Structurally Related Azo Dyes

While specific data for this compound is unavailable, the following table summarizes typical ranges for the photophysical properties of other azo dyes to provide a comparative context.

Dye ClassTypical Quantum Yield (ΦF) RangeTypical Fluorescence Lifetime (τF) Range (ns)Solvent/Environment
Simple Azobenzenes< 0.01< 1Various organic solvents
Azo-Coumarin Dyes0.1 - 0.81 - 5Various organic solvents
Azo-Bodipy Dyes0.2 - 0.92 - 7Various organic solvents
Disperse Dyes on PolyesterGenerally lowNot widely reportedSolid-state

Note: This data is illustrative and the properties of a specific dye can vary significantly.

Experimental Protocols

Determination of Fluorescence Quantum Yield

The relative method is most commonly used to determine the fluorescence quantum yield of a sample. This involves comparing the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield.

Methodology:

  • Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the sample. For red-emitting dyes, standards like Cresyl Violet or Rhodamine 101 are often used.

  • Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Spectroscopic Measurements:

    • Measure the UV-Vis absorption spectra of all solutions.

    • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

  • Data Analysis: The quantum yield of the sample (ΦF,sample) is calculated using the following equation:

    ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)

    Where:

    • ΦF,std is the quantum yield of the standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

Quantum_Yield_Workflow cluster_prep Sample Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis A Select Standard B Prepare Dilute Solutions (Sample & Standard) A->B C Measure Absorbance (UV-Vis) B->C D Measure Fluorescence (Fluorometer) B->D F Calculate Quantum Yield C->F E Integrate Fluorescence Intensity D->E E->F

Workflow for Relative Quantum Yield Determination.
Determination of Fluorescence Lifetime

Time-Correlated Single Photon Counting (TCSPC) is the most common and accurate method for measuring fluorescence lifetimes in the nanosecond range.

Methodology:

  • Instrumentation: A TCSPC system consists of a pulsed light source (e.g., a picosecond laser or a light-emitting diode), a sample holder, a fast photodetector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.

  • Sample Preparation: Prepare a dilute solution of the sample.

  • Data Acquisition:

    • The sample is excited with a short pulse of light.

    • The arrival times of the emitted photons at the detector are recorded relative to the excitation pulse.

    • This process is repeated for many excitation cycles to build up a histogram of photon arrival times.

  • Data Analysis: The resulting decay curve is fitted to an exponential function to extract the fluorescence lifetime (τF). For a single exponential decay, the intensity (I) as a function of time (t) is given by:

    I(t) = I0 * exp(-t / τF)

    Where I0 is the intensity at time t=0.

TCSPC_Workflow cluster_excitation Excitation cluster_detection Detection & Timing cluster_analysis Analysis A Pulsed Light Source B Sample A->B E Timing Electronics A->E Sync C Emitted Photon B->C D Fast Photodetector C->D D->E F Build Histogram of Photon Arrival Times E->F G Fit Decay Curve F->G H Determine Fluorescence Lifetime (τ) G->H

Workflow for Fluorescence Lifetime Measurement using TCSPC.

Logical Relationship of Photophysical Parameters

The quantum yield and fluorescence lifetime are intrinsically linked through the radiative (kr) and non-radiative (knr) decay rates of the excited state.

Photophysics_Relationships cluster_equations Key Relationships S0 Ground State (S₀) S1 Excited State (S₁) S0->S1 Absorption S1->S0 Fluorescence (k_r) S1->S0 Non-radiative Decay (k_nr) eq1 Quantum Yield (Φ_F) = k_r / (k_r + k_nr) eq2 Fluorescence Lifetime (τ_F) = 1 / (k_r + k_nr) eq3 k_r = Φ_F / τ_F eq4 k_nr = (1 - Φ_F) / τ_F

References

The Solvatochromic Behavior of C.I. Disperse Red 54: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to C.I. Disperse Red 54 and Solvatochromism

This compound, with the chemical identifier C.I. 11131, is a yellow-red to purple powder belonging to the single azo class of dyes.[1] Its molecular formula is C₁₉H₁₈ClN₅O₄, and it has a molecular weight of 415.83 g/mol .[1] This dye is primarily used in the textile industry for dyeing polyester and other synthetic fibers.[1][2]

Solvatochromism is the phenomenon where the color of a solution changes with the polarity of the solvent.[3][4] This change is due to the differential solvation of the ground and excited states of the chromophore (the dye molecule).[4] The solvent molecules can interact with the dye molecule through various intermolecular forces, such as dipole-dipole interactions and hydrogen bonding. These interactions can alter the energy gap between the ground and excited states, leading to a shift in the absorption and/or emission spectra of the dye.[4]

The study of solvatochromism is crucial for a variety of applications, including the development of sensors for solvent polarity, probes for microenvironments in biological systems, and for understanding solute-solvent interactions at a molecular level.[3] Azo dyes, like this compound, are known to exhibit solvatochromic behavior due to their intramolecular charge-transfer (ICT) character.

Theoretical Principles of Solvatochromism

The electronic transitions in a dye molecule, such as this compound, can be influenced by the surrounding solvent molecules. When a dye molecule absorbs a photon of light, an electron is promoted from a lower energy molecular orbital (usually the highest occupied molecular orbital, HOMO) to a higher energy molecular orbital (usually the lowest unoccupied molecular orbital, LUMO). The energy difference between these orbitals determines the wavelength of light absorbed.

In a polar solvent, the dipole moment of the solvent molecules can interact with the dipole moment of the dye molecule. If the excited state of the dye is more polar than the ground state, a polar solvent will stabilize the excited state more than the ground state, leading to a smaller energy gap and a shift of the absorption maximum (λmax) to a longer wavelength (a bathochromic or red shift). Conversely, if the ground state is more polar, a polar solvent will stabilize it more, resulting in a larger energy gap and a shift of λmax to a shorter wavelength (a hypsochromic or blue shift).

The relationship between the solvatochromic shift and solvent polarity can be described by various empirical solvent polarity scales, such as the Kamlet-Taft parameters (α, β, and π*) which quantify the solvent's hydrogen bond acidity, basicity, and dipolarity/polarizability, respectively.[3]

Solvatochromism_Principle E_g_nonpolar Non-polar Solvent E_e_nonpolar Non-polar Solvent E_g_nonpolar->E_e_nonpolar ΔE_nonpolar (shorter λ) E_g_polar Polar Solvent E_e_polar Polar Solvent E_g_polar->E_e_polar ΔE_polar (longer λ) Photon_Absorption caption Conceptual Diagram of Positive Solvatochromism.

Caption: Conceptual Diagram of Positive Solvatochromism.

Proposed Experimental Protocol for Characterizing the Solvatochromic Behavior of this compound

The following protocol outlines a standard procedure for investigating the solvatochromic properties of a dye like this compound.

Materials
  • This compound (analytical grade)

  • A series of solvents of varying polarity (e.g., n-hexane, toluene, chloroform, acetone, ethanol, methanol, dimethyl sulfoxide)

  • Volumetric flasks (10 mL and 100 mL)

  • Micropipettes

  • Quartz cuvettes (1 cm path length)

Instrumentation
  • UV-Visible Spectrophotometer

  • Fluorometer (optional, for studying solvatofluorochromism)

Preparation of Stock Solution
  • Accurately weigh a small amount of this compound (e.g., 1 mg).

  • Dissolve the dye in a suitable solvent in which it is highly soluble (e.g., acetone or DMSO) in a 100 mL volumetric flask to prepare a stock solution of known concentration (e.g., 10 mg/L).

Preparation of Working Solutions
  • For each solvent to be tested, pipette a small volume of the stock solution (e.g., 100 µL) into a 10 mL volumetric flask.

  • Dilute to the mark with the respective solvent to obtain a final dye concentration that gives an absorbance reading between 0.5 and 1.5 at the absorption maximum.

Spectroscopic Measurements
  • Record the UV-Visible absorption spectrum of each solution from 300 to 700 nm using the corresponding pure solvent as a blank.

  • Identify the wavelength of maximum absorption (λmax) for each solvent.

  • (Optional) If studying fluorescence, record the emission spectrum for each solution by exciting at the λmax. Identify the wavelength of maximum emission (λem).

Data Analysis
  • Tabulate the λmax (and λem) values for each solvent.

  • Correlate the observed spectral shifts with various solvent polarity scales (e.g., dielectric constant, Dimroth-Reichardt ET(30), Kamlet-Taft parameters).

  • Plot λmax (or wavenumber, νmax = 1/λmax) against the solvent polarity parameters to analyze the nature and extent of the solvatochromism.

Experimental_Workflow Start Start Prepare_Stock Prepare Stock Solution of Disperse Red 54 Start->Prepare_Stock Prepare_Samples Prepare Dilute Samples in Various Solvents Prepare_Stock->Prepare_Samples UV_Vis Record UV-Visible Spectra Prepare_Samples->UV_Vis Identify_LambdaMax Determine λmax for each solvent UV_Vis->Identify_LambdaMax Data_Analysis Correlate λmax with Solvent Polarity Identify_LambdaMax->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for Solvatochromism Study.

Hypothetical Data Presentation

The following table presents a hypothetical set of data for the solvatochromic behavior of this compound in a range of solvents. This data is illustrative and intended to demonstrate how experimental results would be structured.

SolventDielectric Constant (ε)ET(30) (kcal/mol)Hypothetical λmax (nm)
n-Hexane1.8831.2480
Toluene2.3833.9495
Chloroform4.8139.1510
Acetone20.742.2525
Ethanol24.651.9535
Methanol32.755.4540
DMSO46.745.1530

Interpretation of Results and Potential Applications

Based on the hypothetical data, a positive solvatochromic trend is observed, where the λmax shifts to longer wavelengths as the solvent polarity increases from n-hexane to methanol. This would suggest that the excited state of this compound is more polar than its ground state. The deviation observed for DMSO could indicate specific solvent-solute interactions, such as hydrogen bonding.

A thorough analysis of the solvatochromic behavior of this compound could open avenues for its application beyond textile dyeing. For instance, it could be explored as a component in:

  • Solvent polarity sensors: The distinct color changes in different solvents could be harnessed to create simple and effective visual or spectrophotometric sensors.

  • Probes for biological microenvironments: After suitable modification to enhance biocompatibility, the dye could potentially be used to probe the polarity of specific regions within cells or in drug delivery systems.

  • Materials science: The solvatochromic properties could be utilized in the development of smart materials that respond to changes in their chemical environment.

Conclusion

While specific experimental data for the solvatochromic behavior of this compound is not currently available in the public domain, this technical guide provides a robust framework for conducting such an investigation. By following the outlined experimental protocols and data analysis methods, researchers can systematically characterize the solvatochromic properties of this dye. The insights gained from such studies would not only contribute to a fundamental understanding of its photophysical properties but also pave the way for its potential application in various scientific and technological fields.

References

C.I. Disperse Red 54: A Technical Health and Safety Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the available health and safety data for C.I. Disperse Red 54 (CAS No. 6021-61-0; C.I. 11135), a single azo class disperse dye. Due to a lack of publicly available, specific quantitative toxicological data for this compound, this guide incorporates information on structurally related disperse dyes to provide a more complete safety profile. All personnel handling this chemical should supplement this information with a thorough review of the substance's specific Safety Data Sheet (SDS) and adhere to established laboratory safety protocols.

Physicochemical and General Safety Information

This compound is a purple powder with the molecular formula C₁₉H₁₈ClN₅O₄ and a molecular weight of 415.83 g/mol .[1] It is characterized by low water solubility, a key property of disperse dyes that allows them to be applied to synthetic fibers from a dispersed state.[2]

General Handling and Storage Precautions:

  • Handling: Handle in a well-ventilated area.[3] Wear suitable protective clothing, including gloves and safety goggles.[3] Avoid the formation of dust and aerosols.[3] Use non-sparking tools and prevent electrostatic discharge.[3]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Keep away from heat, sparks, and open flames.

  • First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes.[3] If inhaled, move to fresh air.[3] If ingested, rinse mouth with water and do not induce vomiting.[3] Seek medical attention if irritation or other symptoms persist.[3]

Quantitative Toxicological Data

Table 1: Acute Toxicity Data for C.I. Disperse Red 13

TestSpeciesRouteValueReference
LD₅₀Rat (male)Oral0.7 - 1.0 g/kg[4]
LD₅₀RabbitDermal>2.0 g/kg[4]

Table 2: Skin and Eye Irritation Data

No quantitative data (e.g., Primary Irritation Index, Draize test scores) for this compound was found in the reviewed literature. General information suggests that some disperse dyes can cause skin irritation.[5]

Table 3: Skin Sensitization Data

No quantitative data (e.g., LLNA EC3 value, GPMT results) for this compound was found in the reviewed literature. However, disperse dyes as a class are known to have skin sensitization potential.[5]

Table 4: Mutagenicity and Genotoxicity Data

Specific mutagenicity data for this compound from standardized tests like the Ames test or micronucleus assay is limited. One study noted that Disperse Red 54 was efficiently decolorized by certain bacteria in a study that also assessed mutagenicity, but the specific results for the dye itself were not provided.[6] Studies on the related Disperse Red 1 and Disperse Red 13 have shown positive results in the Salmonella (Ames) test, suggesting they can induce frame-shift mutations.[7] The mutagenic potential of some azo dyes is attributed to the enzymatic reduction of the azo bond, which can form potentially carcinogenic aromatic amines.[7] Another study using the micronucleus assay on human lymphocytes and HepG2 cells found that Disperse Red 1 induced a dose-dependent increase in micronuclei frequency, indicating clastogenic (chromosome-breaking) effects.[8]

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of this compound are not publicly available. However, standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD) are widely used for chemical safety testing. The following are summaries of relevant OECD guidelines that would be applicable for assessing the health hazards of this compound.

Acute Oral Toxicity (Based on OECD Guideline 423)
  • Principle: This method involves the administration of the test substance in a single, high dose to a small number of animals, followed by observation for a set period. The outcome is the determination of a dose range that causes mortality or evident toxicity.

  • Methodology:

    • Animals: Typically, young adult female rats are used.

    • Dosage: A starting dose is selected based on available information. The substance is administered by gavage.

    • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

    • Endpoint: The test allows for the estimation of the acute oral LD₅₀ (the dose lethal to 50% of the test population).

Skin Irritation/Corrosion (Based on OECD Guideline 404)
  • Principle: This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

  • Methodology:

    • Animals: Albino rabbits are typically used.

    • Application: A small amount of the test substance is applied to a shaved patch of skin and covered with a gauze patch.

    • Exposure: The exposure period is typically 4 hours.

    • Observation: The skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

    • Scoring: The reactions are scored, and a Primary Irritation Index (PII) can be calculated.[9]

Eye Irritation/Corrosion (Based on OECD Guideline 405)
  • Principle: This test assesses the potential of a substance to produce irritation or damage to the eye.

  • Methodology:

    • Animals: Albino rabbits are commonly used.

    • Application: A small amount of the test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.

    • Observation: The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.

    • Scoring: The severity of the reactions is scored according to the Draize scale.[10][11]

Skin Sensitization - Local Lymph Node Assay (LLNA) (Based on OECD Guideline 429)
  • Principle: The LLNA is the preferred in vivo method for identifying skin sensitizers. It measures the proliferation of lymphocytes in the draining lymph nodes as an indicator of an allergic response.[12]

  • Methodology:

    • Animals: Mice are used for this assay.

    • Application: The test substance is applied to the dorsal surface of the ears for three consecutive days.

    • Measurement: On day 5, a radiolabeled substance (e.g., ³H-methyl thymidine) is injected, and the proliferation of lymphocytes in the draining auricular lymph nodes is measured.

    • Endpoint: A Stimulation Index (SI) is calculated. A substance is classified as a sensitizer if the SI is ≥ 3. The EC3 value, the estimated concentration needed to produce an SI of 3, is used to determine the potency of the sensitizer.[13][14]

Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)
  • Principle: This in vitro test uses several strains of the bacterium Salmonella typhimurium with pre-existing mutations that render them unable to synthesize the amino acid histidine. The test evaluates the ability of a chemical to cause a reverse mutation, allowing the bacteria to grow in a histidine-free medium.

  • Methodology:

    • Test System: Histidine-requiring strains of S. typhimurium are used, with and without a metabolic activation system (S9 mix from rat liver) to simulate mammalian metabolism.

    • Exposure: The bacteria are exposed to various concentrations of the test substance.

    • Observation: The number of revertant colonies (colonies that have regained the ability to grow without histidine) is counted.

    • Endpoint: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.[6]

Visualizations

The following diagrams illustrate key conceptual workflows and pathways relevant to the safe handling and toxicological assessment of laboratory chemicals like this compound.

G cluster_0 Chemical Handling Workflow A Acquisition & Inventory B Risk Assessment (Review SDS) A->B C Engineering Controls (Fume Hood, Ventilation) B->C D Personal Protective Equipment (PPE) C->D E Weighing & Solution Preparation D->E F Experimental Use E->F G Decontamination F->G H Waste Disposal G->H

General Laboratory Chemical Handling Workflow

G cluster_1 Conceptual Pathway for Skin Sensitization cluster_hapten Hapten Formation cluster_induction Induction Phase cluster_elicitation Elicitation Phase (Re-exposure) A Disperse Dye (Hapten) C Hapten-Protein Complex (Antigen) A->C Covalent Binding B Skin Proteins (Carrier) B->C D Langerhans Cell Uptake & Processing C->D E Migration to Lymph Node D->E F Antigen Presentation to T-Cells E->F G T-Cell Proliferation & Differentiation F->G H Antigen Recognition by Memory T-Cells G->H I Cytokine Release H->I J Inflammatory Response (Allergic Contact Dermatitis) I->J

Conceptual Allergic Contact Dermatitis Pathway

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal risk assessment or the specific Safety Data Sheet (SDS) provided by the manufacturer. The toxicological data for related compounds are provided for context only and may not accurately reflect the hazards of this compound. Always consult the most current SDS and follow all applicable safety regulations when handling this or any chemical.

References

Methodological & Application

Application Notes and Protocols: C.I. Disperse Red 54 as a Fluorescent Probe in Polymer Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing C.I. Disperse Red 54, a single azo dye, as a fluorescent probe for investigating the microenvironment and phase transitions of polymers. While traditionally used as a colorant for textiles and plastics, the sensitivity of its fluorescence characteristics to the local environment makes it a promising tool for advanced polymer research.

Principle of Operation

The fluorescence of this compound is influenced by the polarity and viscosity of its surrounding medium. In a polymer matrix, changes in the polymer's free volume, chain mobility, and polarity will affect the dye's non-radiative decay pathways. This results in measurable changes in its fluorescence intensity, quantum yield, and emission spectrum, which can be correlated with key polymer properties such as the glass transition temperature (Tg), polymer chain dynamics, and local polarity.

For instance, as a polymer transitions from a rigid glassy state to a more mobile rubbery state at the glass transition temperature (Tg), the increased mobility of the polymer chains can lead to a decrease in the fluorescence intensity of the embedded Disperse Red 54 due to increased non-radiative decay. By monitoring this change in fluorescence as a function of temperature, the Tg of the polymer can be determined.

Potential Applications

  • Determination of Glass Transition Temperature (Tg): A sensitive method to detect the onset of segmental motion in polymers.

  • Probing Polymer Microenvironment Polarity: The solvatochromic nature of the dye can be used to assess the local polarity within a polymer matrix.

  • Monitoring Polymerization Kinetics: Changes in the fluorescence of the probe can reflect the increasing viscosity and changing polarity of the reaction medium during polymerization.

  • Studying Polymer Aging and Degradation: Changes in the polymer structure due to aging can be monitored by observing changes in the probe's fluorescence.

  • Characterizing Drug-Polymer Interactions: In pharmaceutical sciences, this probe can be used to study the microenvironment of drug-loaded polymer matrices, providing insights into drug distribution and release.

Quantitative Data Summary

The following tables present hypothetical photophysical data for this compound in various solvents and polymer matrices for illustrative purposes. These values should be experimentally determined for specific applications.

Table 1: Photophysical Properties of this compound in Solvents of Varying Polarity

SolventPolarity Index (ET(30))Absorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (cm⁻¹)Fluorescence Quantum Yield (Φf)
n-Hexane31.048059038460.45
Toluene33.948560540000.38
Chloroform39.149562040820.25
Acetone42.250063542020.15
Ethanol51.951065042650.08
Methanol55.451566043480.05

Table 2: Fluorescence Properties of this compound in Different Polymer Matrices

PolymerGlass Transition Temp (Tg, °C)Emission Max (λem, nm) below TgEmission Max (λem, nm) above TgFluorescence Intensity Change at Tg
Polystyrene (PS)100610615Significant Decrease
Poly(methyl methacrylate) (PMMA)105625630Significant Decrease
Poly(vinyl acetate) (PVAc)30630635Significant Decrease
Polycarbonate (PC)150615620Significant Decrease

Experimental Protocols

Protocol 1: Preparation of this compound-Doped Polymer Films

This protocol describes a general method for preparing polymer films containing this compound for fluorescence analysis.

Materials:

  • This compound (CAS No: 12217-86-6)

  • Polymer of interest (e.g., PMMA, PS)

  • Suitable solvent (e.g., toluene, chloroform, tetrahydrofuran)

  • Glass slides or quartz substrates

  • Sonicator

  • Spin coater or casting knife

  • Vacuum oven

Procedure:

  • Prepare a stock solution of this compound: Dissolve a small, precisely weighed amount of this compound in the chosen solvent to create a stock solution (e.g., 1 mg/mL). Sonicate the solution for 15-20 minutes to ensure complete dissolution.

  • Prepare the polymer solution: Dissolve the polymer in the same solvent to a desired concentration (e.g., 10% w/v). The concentration will depend on the desired film thickness and the polymer's solubility.

  • Dope the polymer solution: Add a specific volume of the this compound stock solution to the polymer solution to achieve the desired final dye concentration (typically in the range of 10⁻⁵ to 10⁻⁶ M to avoid aggregation-induced quenching). Mix thoroughly.

  • Film Casting/Spin Coating:

    • Solvent Casting: Pour the doped polymer solution onto a clean, level glass slide or into a petri dish. Allow the solvent to evaporate slowly in a dust-free environment.

    • Spin Coating: Dispense a small amount of the doped polymer solution onto a quartz substrate and spin coat at a specific speed (e.g., 1000-3000 rpm) to achieve a uniform thin film.

  • Drying: Dry the films in a vacuum oven at a temperature below the polymer's Tg for several hours to remove any residual solvent.

Protocol 2: Determination of Polymer Glass Transition Temperature (Tg) using Fluorescence Spectroscopy

This protocol outlines the procedure for measuring the Tg of a polymer using the temperature-dependent fluorescence of this compound.

Equipment:

  • Fluorometer equipped with a temperature-controlled sample holder

  • This compound-doped polymer film on a quartz substrate

  • Computer for data acquisition and analysis

Procedure:

  • Sample Placement: Mount the polymer film in the temperature-controlled sample holder of the fluorometer.

  • Instrument Setup:

    • Set the excitation wavelength to the absorption maximum of this compound in the specific polymer (e.g., ~490-520 nm, to be determined experimentally).

    • Set the emission scan range to cover the expected fluorescence of the dye (e.g., 550-750 nm).

    • Optimize the excitation and emission slit widths to obtain a good signal-to-noise ratio.

  • Temperature Scan:

    • Start the measurement at a temperature well below the expected Tg of the polymer.

    • Record the fluorescence emission spectrum.

    • Increase the temperature in small, controlled increments (e.g., 2-5 °C per step), allowing the sample to equilibrate at each temperature before recording a new spectrum.

    • Continue this process to a temperature well above the expected Tg.

  • Data Analysis:

    • From each spectrum, determine the maximum fluorescence intensity.

    • Plot the maximum fluorescence intensity as a function of temperature.

    • The resulting plot will typically show two regions with different slopes. The intersection of the two linear fits to these regions corresponds to the glass transition temperature (Tg) of the polymer.

Visualizations

G cluster_prep Film Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis prep1 Dissolve Polymer in Solvent prep3 Mix Polymer and Dye Solutions prep1->prep3 prep2 Dissolve Disperse Red 54 in Solvent (Stock Solution) prep2->prep3 prep4 Cast or Spin-Coat Film prep3->prep4 prep5 Dry Film under Vacuum prep4->prep5 meas1 Mount Film in Temperature-Controlled Fluorometer prep5->meas1 Prepared Film meas2 Set Excitation and Emission Wavelengths meas3 Record Fluorescence Spectra at Incremental Temperatures an1 Extract Maximum Fluorescence Intensity at Each Temperature meas3->an1 an2 Plot Intensity vs. Temperature an1->an2 an3 Determine Tg from the Inflection Point an2->an3

Caption: Experimental workflow for determining polymer Tg using this compound.

G cluster_glassy Below Tg (Glassy State) cluster_rubbery Above Tg (Rubbery State) glassy_state Rigid Polymer Matrix Low Free Volume Restricted Dye Mobility high_fluorescence High Fluorescence Intensity glassy_state->high_fluorescence Reduced non-radiative decay Temp Increase Temperature glassy_state->Temp rubbery_state Flexible Polymer Chains Increased Free Volume Enhanced Dye Mobility low_fluorescence Low Fluorescence Intensity rubbery_state->low_fluorescence Increased non-radiative decay Temp->rubbery_state

Caption: Signaling pathway of Disperse Red 54 fluorescence in response to polymer state.

G start Start: Select Polymer and Solvent prep Prepare Disperse Red 54-Doped Polymer Film start->prep uv_vis Measure UV-Vis Absorption Spectrum (Determine λabs,max) prep->uv_vis fluorescence Measure Fluorescence Emission Spectrum (Determine λem,max) uv_vis->fluorescence Excite at λabs,max q_yield Determine Fluorescence Quantum Yield fluorescence->q_yield lifetime Measure Fluorescence Lifetime fluorescence->lifetime end End: Characterized Probe q_yield->end lifetime->end

Caption: Logical workflow for photophysical characterization of Disperse Red 54 in a polymer.

Application Notes and Protocols for Staining and Imaging of Synthetic Fibers with C.I. Disperse Red 54

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

C.I. Disperse Red 54, also identified by C.I. 11131 and CAS number 12217-86-6, is a monoazo disperse dye.[1] Due to its insolubility in water and affinity for hydrophobic materials, it is utilized in the dyeing of synthetic fibers such as polyester.[1][2] This document provides detailed application notes and protocols for the use of this compound as a fluorescent stain for the imaging of synthetic fibers, a critical application for researchers, scientists, and professionals in materials science and drug development for analyzing fiber morphology and dye distribution.

Physicochemical Properties and Spectral Characteristics

Table 1: Physicochemical and Spectral Properties of this compound and a Related Compound

PropertyValueSource
C.I. NameDisperse Red 54[1]
C.I. Number11131[1]
CAS Number12217-86-6[1]
Molecular FormulaC₁₉H₁₈ClN₅O₄[1]
Molecular Weight415.83 g/mol [1]
SolubilityInsoluble in water; Soluble in ethanol, acetone, benzene[2]
Estimated Excitation Max.~495 nm[3][4]
Estimated Emission Max.~640 nm[3][4]

Experimental Protocols

The following protocols are designed for laboratory-scale staining of synthetic fibers for subsequent fluorescence microscopy analysis. These procedures are adapted from general principles of disperse dyeing and fluorescent staining of microplastics, as specific protocols for microscopic staining with this compound are not widely published.

Protocol 1: Preparation of Staining Solution

Disperse dyes are insoluble in water, requiring the use of an organic solvent or a dispersion agent. For microscopy, a solvent-based approach is often simpler.

  • Solvent Selection: Choose a suitable organic solvent in which this compound is soluble, such as acetone or ethanol.[2]

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in the chosen solvent.

  • Working Solution Preparation: Dilute the stock solution to a working concentration. A starting concentration of 1-10 µg/mL is recommended, though the optimal concentration may need to be determined empirically.

Protocol 2: Staining of Synthetic Fibers

This protocol is intended for small fiber samples for microscopic observation.

  • Sample Preparation: Place a small sample of the synthetic fibers (e.g., a few strands of polyester yarn) in a glass vial.

  • Staining: Add a sufficient volume of the this compound working solution to fully immerse the fibers.

  • Incubation: Incubate the fibers in the staining solution. While industrial dyeing uses high temperatures, for microscopic staining, a lower temperature for a longer duration can be effective. Start with incubation at 60-70°C for 1-3 hours.[5] This can be done in a water bath or a laboratory oven.

  • Washing: After incubation, remove the staining solution and wash the fibers to remove excess, unbound dye. Perform several washes with the pure solvent (e.g., ethanol) until the supernatant is clear.

  • Drying: Allow the stained fibers to air dry completely before mounting for microscopy.

Imaging and Data Acquisition

Stained fibers can be visualized using fluorescence microscopy.

Imaging Parameters
  • Mounting: Mount the dried, stained fibers on a microscope slide. A non-fluorescent mounting medium can be used if desired.

  • Excitation and Emission Filters: Based on the estimated spectral properties, use an excitation filter that allows light in the range of 480-510 nm to pass and an emission filter that collects light in the range of 620-660 nm. These filter sets are commonly available for fluorescence microscopes.

  • Microscope Setup: Use a fluorescence microscope equipped with a suitable light source (e.g., mercury lamp or LED) and a sensitive camera.

  • Image Acquisition: Acquire images using appropriate exposure times and gain settings to achieve a good signal-to-noise ratio while avoiding saturation of the detector.

Data Presentation

Quantitative analysis of the stained fibers can provide insights into dye uptake and distribution.

Table 2: Example of Quantitative Data from Stained Fiber Analysis

ParameterDescriptionMeasurement MethodExample Value
Staining Conditions
Dye ConcentrationConcentration of this compound in the staining solution.-5 µg/mL
Incubation TemperatureTemperature at which the fibers were stained.-70°C
Incubation TimeDuration of the staining process.-2 hours
Image Analysis
Mean Fluorescence IntensityAverage fluorescence intensity of the stained fiber area.Image analysis software (e.g., ImageJ)1500 A.U.
Signal-to-Noise RatioRatio of the mean fluorescence intensity of the fiber to the standard deviation of the background fluorescence.Image analysis software (e.g., ImageJ)25:1
Dye DistributionQualitative assessment of the uniformity of the stain along the fiber.Visual inspection of micrographsUniform

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for staining and imaging synthetic fibers with this compound.

experimental_workflow cluster_prep Solution Preparation cluster_staining Fiber Staining cluster_imaging Microscopy and Imaging prep_stock Prepare 1 mg/mL Stock Solution in Organic Solvent prep_working Dilute to 1-10 µg/mL Working Solution prep_stock->prep_working stain_sample Immerse Fiber Sample in Working Solution prep_working->stain_sample stain_incubate Incubate at 60-70°C for 1-3 hours stain_sample->stain_incubate stain_wash Wash with Pure Solvent stain_incubate->stain_wash stain_dry Air Dry Stained Fiber stain_wash->stain_dry img_mount Mount Fiber on Slide stain_dry->img_mount img_acquire Acquire Images with Fluorescence Microscope img_mount->img_acquire img_analyze Analyze Images for Intensity and Distribution img_acquire->img_analyze

Caption: Experimental workflow for staining and imaging of synthetic fibers.

Signaling Pathway (Interaction Diagram)

The following diagram illustrates the theoretical interaction between the disperse dye and the synthetic fiber.

dye_fiber_interaction Dye Disperse Red 54 (in solution) FiberSurface Fiber Surface Dye->FiberSurface Adsorption FiberMatrix Amorphous Regions of Fiber Matrix FiberSurface->FiberMatrix Diffusion (facilitated by heat)

Caption: Interaction of Disperse Red 54 with a synthetic fiber matrix.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of C.I. Disperse Red 54

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

C.I. Disperse Red 54 is a single azo disperse dye used in the textile industry for dyeing synthetic fibers such as polyester.[1] Due to its chemical structure and potential for degradation into harmful aromatic amines, the quantitative analysis of this dye in various matrices is crucial for quality control, environmental monitoring, and safety assessment. High-Performance Liquid Chromatography (HPLC) with UV-Vis or Photodiode Array (PDA) detection is the standard and most effective technique for the separation, identification, and quantification of disperse dyes.[2] This application note presents a detailed protocol for the analysis of this compound using a reversed-phase HPLC method. The method is designed to provide high resolution, sensitivity, and reproducibility.

Experimental Protocol

Instrumentation and Materials
  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) Detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (analytical grade)

    • This compound reference standard

  • Materials:

    • Volumetric flasks (Class A)

    • Pipettes (Class A)

    • Autosampler vials

    • Syringe filters (0.45 µm, PTFE or nylon)

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis of this compound.

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program See Table 2 for details
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection PDA Detector, 210 - 700 nm (Quantification at 515 nm)
Injection Volume 10 µL

Table 1: HPLC Chromatographic Conditions

Gradient Elution Program

A gradient elution is employed to ensure the efficient separation of the main analyte from potential impurities.

Time (min)% Mobile Phase B (Acetonitrile)
0.040
20.095
25.095
25.140
30.040

Table 2: Gradient Elution Program

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. This solution should be stored at 4°C in the dark.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water.

  • Sample Preparation (from textile matrix):

    • Accurately weigh approximately 1.0 g of the textile sample into a flask.

    • Add 20 mL of methanol and extract using an ultrasonic bath at 50°C for 30 minutes.[3]

    • Centrifuge the extract at 10,000 rpm for 10 minutes.[3]

    • Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial for analysis.

Data Presentation and Quantitative Analysis

The following tables summarize the expected quantitative performance data for this HPLC method. These values are typical for the analysis of disperse dyes and should be verified during method validation.[3]

System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.

ParameterAcceptance CriteriaTypical Result
Retention Time (min) ~12.5
Tailing Factor (T) ≤ 2.01.2
Theoretical Plates (N) > 20008500
Repeatability (%RSD) ≤ 1.0%0.5%

Table 3: System Suitability Test Parameters

Method Validation Parameters
ParameterTypical Performance Data
Linearity (r²) ≥ 0.995
Limit of Detection (LOD) 0.02 - 1.35 ng/mL
Limit of Quantification (LOQ) 0.06 - 4.09 ng/mL
Precision (%RSD, n=6) < 2.0%
Accuracy (Recovery %) 85% - 110%

Table 4: Summary of Method Validation Data

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting Standard_Prep Prepare Standard Stock & Working Solutions Injection Inject Sample/ Standard (10 µL) Standard_Prep->Injection Sample_Prep Weigh Sample -> Extract with Methanol -> Centrifuge & Filter Sample_Prep->Injection HPLC_System HPLC System Setup (Column, Mobile Phase, etc.) HPLC_System->Injection Separation Gradient Elution on C18 Column Injection->Separation Detection PDA Detection (210-700 nm) Separation->Detection Data_Acquisition Chromatogram Acquisition Detection->Data_Acquisition Integration Peak Integration & Identification Data_Acquisition->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Final Report Generation Quantification->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

References

Application Notes and Protocols for Supercritical CO2 Dyeing of Polyester with C.I. Disperse Red 54

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the dyeing of polyester substrates with C.I. Disperse Red 54 using supercritical carbon dioxide (scCO₂) as a dyeing medium. This waterless dyeing technique offers significant environmental advantages over conventional aqueous dyeing methods by eliminating wastewater effluent and reducing energy consumption. The information presented herein is intended to guide researchers and scientists in the successful application and optimization of this sustainable dyeing technology.

Introduction to Supercritical CO₂ Dyeing

Supercritical fluid dyeing (SFD) utilizes a fluid at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. Carbon dioxide is the most commonly used solvent due to its mild critical point (31.1 °C and 7.38 MPa), non-toxicity, non-flammability, and availability.[1][2] In the supercritical state, CO₂ has a high density and solvating power, similar to a liquid, but with low viscosity and high diffusivity, resembling a gas.[2] These properties allow for efficient dissolution of non-polar disperse dyes and their rapid diffusion into the amorphous regions of polyester fibers.[2]

The process is particularly well-suited for polyester dyeing because the non-polar nature of scCO₂ aligns with the hydrophobicity of both the polyester fiber and the disperse dyes.[1] The scCO₂ acts as a plasticizer, swelling the polyester fibers and lowering their glass transition temperature, which facilitates the penetration of the dye molecules into the polymer matrix.[3]

Physicochemical Properties of this compound

Understanding the properties of the dye is crucial for its application in scCO₂.

PropertyValue
C.I. Name Disperse Red 54
C.I. Number 11131
CAS Number 12217-86-6 / 6657-37-0 / 6021-61-0
Molecular Formula C₁₉H₁₈ClN₅O₄
Molecular Weight 415.83 g/mol
Chemical Class Monoazo
Appearance Purple powder
Solubility Soluble in scCO₂, limited solubility in water

Source: World Dye Variety[4]

Experimental Protocols

The following protocols provide a detailed methodology for the supercritical CO₂ dyeing of polyester with this compound.

Materials and Equipment
  • Substrate: Scoured and pre-set polyester fabric.

  • Dye: this compound (commercial grade).

  • Solvent: High-purity carbon dioxide (99.9%).

  • Apparatus: Laboratory-scale supercritical fluid dyeing apparatus equipped with a high-pressure vessel, temperature and pressure controls, and a CO₂ circulation system.

  • Post-treatment: Acetone for rinsing.

Supercritical CO₂ Dyeing Protocol
  • Preparation:

    • Cut a sample of the polyester fabric (e.g., 10 cm x 10 cm).

    • Accurately weigh the fabric sample.

    • Place the required amount of this compound dye powder at the bottom of the high-pressure dyeing vessel. The dye concentration is typically expressed as a percentage of the weight of the fabric (% owf).

  • Dyeing Cycle:

    • Wrap the polyester fabric sample around a perforated stainless-steel holder and place it inside the dyeing vessel, ensuring it does not directly contact the dye powder.

    • Seal the vessel and purge it with gaseous CO₂ to remove any residual air.

    • Heat the vessel to the desired dyeing temperature (e.g., 80-120 °C).[1]

    • Pressurize the vessel with CO₂ to the target dyeing pressure (e.g., 17-29 MPa) using a high-pressure pump.[5]

    • Once the desired temperature and pressure are reached, start the CO₂ circulation to dissolve the dye and transport it to the fabric surface.

    • Maintain the dyeing conditions for a specific duration (e.g., 20-80 minutes).[5]

  • Depressurization and Post-Treatment:

    • After the dyeing time has elapsed, stop the CO₂ circulation.

    • Slowly depressurize the vessel. The CO₂ can be vented or recycled. As the pressure drops, the solubility of the dye in the CO₂ decreases, and any undissolved dye precipitates.

    • Once the vessel has returned to atmospheric pressure, open it and remove the dyed fabric.

    • Rinse the dyed fabric with acetone to remove any residual dye from the surface.

    • Allow the fabric to air dry.

Color Strength (K/S) Measurement Protocol
  • Equipment: A spectrophotometer with a reflectance measuring attachment.

  • Procedure:

    • Measure the reflectance of the dyed fabric at various wavelengths across the visible spectrum.

    • The color strength (K/S value) is calculated using the Kubelka-Munk equation: K/S = (1 - R)² / 2R where R is the decimal fraction of the reflectance of the fabric at the wavelength of maximum absorption.[6]

Colorfastness Testing Protocols
  • Washing Fastness: Evaluate according to ISO 105-C06 standard.[2]

  • Rubbing Fastness (Crocking): Evaluate according to ISO 105-X12 standard for both dry and wet rubbing.[2]

  • Light Fastness: Evaluate according to ISO 105-B02 standard.

Quantitative Data

The color yield and fastness properties are critical parameters in evaluating the success of the dyeing process. The following tables summarize the expected influence of process parameters on these properties.

Table 1: Influence of Temperature and Pressure on Color Strength (K/S) of Polyester Dyed with Disperse Dyes in scCO₂.

Temperature (°C)Pressure (MPa)Time (min)Expected K/S Trend
8017-2940K/S values increase with increasing pressure.[7]
10017-2940Higher K/S values compared to 80°C; increase with pressure.[7]
12017-2940Generally the highest K/S values are achieved; increase with pressure.[7]
14017-2940K/S values may start to plateau or slightly decrease at very high temperatures.[7]

Note: This table illustrates the general trend observed for disperse dyes. Specific K/S values for this compound on polyester were not available in the reviewed literature and would require experimental determination.

Table 2: Typical Colorfastness Ratings for Polyester Dyed with Disperse Dyes in scCO₂.

Fastness PropertyTest StandardTypical Rating (Grey Scale)
Washing Fastness ISO 105-C064-5
Rubbing Fastness (Dry) ISO 105-X124-5
Rubbing Fastness (Wet) ISO 105-X124
Light Fastness ISO 105-B024-5

Note: These are typical ratings for well-executed supercritical CO₂ dyeing of polyester with disperse dyes. The actual ratings for this compound should be confirmed through standardized testing.

Diagrams

Experimental Workflow

experimental_workflow prep Preparation load_fabric Load Polyester Fabric prep->load_fabric load_dye Load this compound prep->load_dye seal_purge Seal & Purge Vessel with CO₂ load_fabric->seal_purge load_dye->seal_purge dyeing Dyeing Cycle seal_purge->dyeing heat Heat to Dyeing Temperature (80-120°C) dyeing->heat pressurize Pressurize with CO₂ (17-29 MPa) heat->pressurize circulate Circulate scCO₂ (20-80 min) pressurize->circulate post_proc Post-Processing circulate->post_proc depressurize Depressurize Vessel post_proc->depressurize remove_fabric Remove Dyed Fabric depressurize->remove_fabric rinse_dry Rinse with Acetone & Dry remove_fabric->rinse_dry analysis Analysis rinse_dry->analysis ks_measure Measure K/S Value analysis->ks_measure fastness_test Perform Colorfastness Tests analysis->fastness_test

Caption: Experimental workflow for scCO₂ dyeing of polyester.

Relationship of Process Parameters

process_parameters temp Temperature dye_sol Dye Solubility in scCO₂ temp->dye_sol Influences fiber_swell Polyester Fiber Swelling temp->fiber_swell Influences pressure Pressure pressure->dye_sol Influences pressure->fiber_swell Influences time Time dye_uptake Dye Uptake (K/S) time->dye_uptake Directly Affects dye_sol->dye_uptake Determines fiber_swell->dye_uptake Facilitates

Caption: Interrelationship of key process parameters in scCO₂ dyeing.

Conclusion

The supercritical CO₂ dyeing of polyester with this compound presents a viable and environmentally responsible alternative to traditional aqueous dyeing. The process eliminates water consumption and wastewater treatment, offering significant sustainability benefits. By carefully controlling the temperature, pressure, and dyeing time, it is possible to achieve high color yields and excellent fastness properties. The protocols and data presented in these application notes serve as a valuable resource for researchers and scientists working to implement and optimize this innovative dyeing technology. Further experimental work is recommended to establish a comprehensive dataset for the K/S values and colorfastness properties of this compound on polyester under a wider range of scCO₂ conditions.

References

Application Note: C.I. Disperse Red 54 as a Reference Standard for Quantitative Textile Dye Analysis

Author: BenchChem Technical Support Team. Date: December 2025

AN-024

Audience: Researchers, scientists, and quality control professionals in the textile and analytical chemistry fields.

Introduction: Disperse dyes are a class of non-ionic, sparingly water-soluble colorants primarily used for dyeing hydrophobic synthetic fibers such as polyester, nylon, and cellulose acetate.[1] C.I. Disperse Red 54 (CAS No: 6657-37-0/12217-86-6) is a single azo-class dye known for its yellow-red to scarlet hue.[2][3] Due to concerns about the potential allergenic or carcinogenic properties of some disperse dyes, regulatory bodies have established standards, such as DIN 54231, to monitor and restrict their presence in consumer textiles.[1][4] Accurate and validated analytical methods are crucial for ensuring compliance and quality control. The use of well-characterized reference standards is fundamental to achieving reliable quantitative results in these analyses.

This document details the application of this compound as a reference standard for its own quantification in textile matrices using High-Performance Liquid Chromatography (HPLC) with photodiode array (PDA) detection.

Physicochemical Properties of this compound:

PropertyValueReference
C.I. Name Disperse Red 54[2]
CAS Number 6657-37-0 / 12217-86-6 / 6021-61-0[2]
Molecular Formula C₁₉H₁₈ClN₅O₄[2]
Molecular Weight 415.83 g/mol [2]
Class Single Azo[2]
Solubility Low water solubility[3]

Protocols for Quantitative Analysis

The accurate quantification of Disperse Red 54 in a textile sample involves three main stages: preparation of a standard solution, extraction of the dye from the textile matrix, and instrumental analysis.

Preparation of Standard Solutions

Objective: To prepare a stock solution and a series of calibration standards of this compound for creating a calibration curve.

Materials:

  • This compound reference standard (purity ≥ 98%)

  • Methanol (HPLC grade)

  • Class A volumetric flasks (10 mL, 50 mL, 100 mL)

  • Analytical balance

  • Ultrasonic bath

Protocol:

  • Stock Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.[5]

  • Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature.

  • Add methanol to the mark and mix thoroughly. This is the primary stock solution.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1.0, 2.5, 5.0, 10.0 µg/mL) by performing serial dilutions of the stock solution with methanol in volumetric flasks. These standards will be used to generate the external calibration curve.[6]

Extraction of Disperse Red 54 from Textile Samples

Objective: To efficiently extract the dye from the polyester fabric for analysis. The choice of solvent is critical, as disperse dyes are hydrophobic and embedded within the fiber matrix.[6][7]

Materials:

  • Textile sample (e.g., dyed polyester fabric)

  • Methanol (HPLC grade)[8]

  • Scissors

  • Conical flasks or glass tubes with screw caps

  • Ultrasonic bath[6]

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE)[5]

Protocol:

  • Cut the textile sample into small pieces (approx. 2-5 mm).

  • Weigh approximately 1.0 g of the cut textile material into a conical flask.[5]

  • Add 20 mL of methanol to the flask.[5]

  • Place the flask in an ultrasonic bath and sonicate at 50°C for 30 minutes.[5]

  • Allow the extract to cool to room temperature.[1]

  • Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet any suspended fibers.[5]

  • Carefully decant the supernatant.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.[5]

  • The sample is now ready for HPLC analysis.

HPLC-PDA Instrumental Analysis

Objective: To separate and quantify this compound in the sample extract using a validated HPLC method.

Instrumentation and Conditions: The following conditions are based on established methods for disperse dye analysis, such as DIN 54231.[4]

ParameterRecommended Setting
LC System HPLC or UHPLC system with PDA detector
Column C18 Reverse-Phase (e.g., 2.1 x 150 mm, 5 µm)[4]
Mobile Phase A 10 mmol Ammonium Acetate, pH 3.6
Mobile Phase B Acetonitrile[4]
Gradient 0 min: 40% B, 7 min: 60% B, 17 min: 98% B, 24 min: 98% B, then return to initial conditions[4]
Flow Rate 0.30 mL/min[4]
Column Temperature 30 °C[4]
Injection Volume 5 µL[4]
PDA Detection Scan 210 to 800 nm; monitor quantification wavelength (λmax for Disperse Red 54)[4]

Quantification: Quantification is performed using an external calibration method.[1] The calibration curve is constructed by plotting the peak area of the Disperse Red 54 standard injections against their corresponding concentrations. The concentration of the dye in the textile sample extract is determined from this curve, and the final amount is calculated in mg/kg of textile material.

Data and Performance Characteristics

The following table summarizes typical performance data for the analysis of disperse dyes using chromatographic methods. While specific values for Disperse Red 54 may vary, these provide a general expectation of method performance.

ParameterTypical ValueDescription
Correlation Coefficient (r²) > 0.999Indicates the linearity of the calibration curve over the tested concentration range.[9]
Limit of Detection (LOD) 0.02 – 1.35 ng/mLThe lowest concentration of the analyte that can be reliably detected.[5]
Limit of Quantification (LOQ) 0.06 – 4.09 ng/mLThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[5]
Recovery 81.8% – 114.1%The percentage of the true amount of analyte that is detected by the analytical method.[5]
Repeatability (%RSD) < 15%The precision of the method under the same operating conditions over a short interval of time.[5]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_proc Processing cluster_analysis Analysis S1 Weigh Textile Sample S2 Add Methanol S1->S2 S3 Ultrasonic Extraction (50°C, 30 min) S2->S3 S4 Cool to RT S3->S4 P1 Centrifuge (10,000 rpm) S4->P1 P2 Filter Supernatant (0.22 µm PTFE) P1->P2 A1 Inject into HPLC-PDA P2->A1 A2 Quantify using Reference Standard Curve A1->A2 R R A2->R Result (mg/kg)

Caption: Workflow for textile sample preparation and analysis.

Role of Reference Standard in Quality Assurance

G cluster_inputs Inputs cluster_process Analytical Process cluster_outputs Outputs & Assurance RefStd Reference Standard (this compound) Purity, Known Conc. Cal Generate Calibration Curve RefStd->Cal Establishes Benchmark Trace Metrological Traceability RefStd->Trace Provides Traceability Sample Textile Sample (Unknown Conc.) Analysis HPLC-PDA Analysis Sample->Analysis Cal->Analysis Result Accurate & Reliable Quantification Analysis->Result Ensures Accuracy Result->Trace

Caption: Role of a reference standard in ensuring data integrity.

References

Application Notes and Protocols for the Biodegradation of C.I. Disperse Red 54 in Wastewater Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biodegradation of C.I. Disperse Red 54, a common azo dye found in textile wastewater. The included protocols and data are intended to guide research efforts in developing efficient and environmentally sound bioremediation strategies.

Introduction

This compound is a synthetic dye widely used in the textile industry. Its complex aromatic structure makes it resistant to conventional wastewater treatment methods, posing a significant environmental concern. Bioremediation, utilizing microorganisms to break down these pollutants, offers a promising and eco-friendly alternative. This document outlines key findings and experimental procedures for studying the biodegradation of this dye.

Data Presentation

The following tables summarize quantitative data from various studies on the biodegradation of this compound and similar azo dyes by different microorganisms.

Table 1: Microbial Decolorization of this compound

MicroorganismInitial Dye Concentration (mg/L)Temperature (°C)pHDecolorization Efficiency (%)Time (h)Reference
Brevibacillus laterosporus50407.010048[1]
Bacillus cereusNot SpecifiedNot SpecifiedNot Specified84.1724[2]
Rhizosphere bacterial consortiumNot SpecifiedNot SpecifiedNot Specified98.47Not Specified[3][4]

Table 2: Optimal Conditions for Azo Dye Biodegradation by Various Microorganisms

MicroorganismDyeOptimal Temperature (°C)Optimal pHReference
Pseudomonas aeruginosaMalachite Green377.0[5]
Paenochrobactrum glacieiDisperse Red 167Not SpecifiedNot Specified[2]
Streptomyces albidoflavusRO 122, DB 15, DB 35356.0[6]
Bacillus sp. DMS2Direct Red 81307.0[7]

Table 3: Enzymatic Activity During Biodegradation of this compound by Brevibacillus laterosporus

EnzymeFold Induction
Tyrosinase1.32
Veratryl alcohol oxidase1.51
NADH-DCIP reductase4.37
[Source:[1]]

Experimental Protocols

The following are detailed methodologies for key experiments in the study of this compound biodegradation.

Protocol 1: Microbial Culture and Inoculum Preparation

Objective: To prepare a standardized microbial inoculum for biodegradation studies.

Materials:

  • Bacterial strain (e.g., Brevibacillus laterosporus)

  • Nutrient broth medium

  • Sterile conical flasks

  • Incubator shaker

  • Spectrophotometer

Procedure:

  • Aseptically transfer a loopful of the bacterial culture from a slant to a 250 mL conical flask containing 100 mL of sterile nutrient broth.

  • Incubate the flask at 37 ± 2°C in a shaking incubator at 120 rpm for 16-24 hours, or until the culture reaches the logarithmic phase of growth.[8]

  • Monitor the growth of the culture by measuring the optical density (OD) at 600 nm using a spectrophotometer.

  • Harvest the bacterial cells by centrifugation at 10,000 rpm for 10 minutes.

  • Wash the cell pellet with sterile saline solution and resuspend it in a minimal salt medium to a desired cell density (e.g., OD600 of 1.0) for inoculation.

Protocol 2: Biodegradation Assay

Objective: To assess the decolorization and degradation of this compound by the selected microorganism.

Materials:

  • Minimal Salt Medium (MSM)

  • This compound stock solution (sterile)

  • Prepared microbial inoculum

  • Sterile conical flasks

  • Incubator shaker

  • UV-Visible Spectrophotometer

  • Centrifuge

Procedure:

  • Prepare the biodegradation medium by adding the this compound stock solution to sterile MSM in 250 mL conical flasks to achieve the desired final concentration (e.g., 50 mg/L).

  • Inoculate the flasks with a standardized amount of the prepared microbial inoculum (e.g., 5% v/v).[8]

  • Set up a control flask containing the dye and MSM but without the microbial inoculum.

  • Incubate the flasks under optimized conditions (e.g., 40°C, pH 7, under shaking or static conditions).[1]

  • Withdraw aliquots of the culture medium at regular time intervals (e.g., 0, 6, 12, 24, 48 hours).

  • Centrifuge the aliquots at 10,000 rpm for 10 minutes to separate the bacterial cells.

  • Measure the absorbance of the supernatant at the maximum wavelength (λmax) of this compound using a UV-Visible spectrophotometer.

  • Calculate the percentage of decolorization using the following formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100[9]

Protocol 3: Enzyme Assays

Objective: To determine the activity of key enzymes involved in the biodegradation process.

Materials:

  • Cell-free extract from the biodegradation assay

  • Appropriate buffers and substrates for each enzyme (e.g., ABTS for laccase, NADH and DCIP for NADH-DCIP reductase)

  • UV-Visible Spectrophotometer

Procedure for NADH-DCIP Reductase Assay:

  • Prepare a cell-free extract by sonicating the bacterial cells from the biodegradation assay and centrifuging to remove cell debris.[8]

  • The reaction mixture should contain potassium phosphate buffer, NADH, 2,6-dichlorophenolindophenol (DCIP), and the cell-free extract.

  • Monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm.

  • One unit of enzyme activity is defined as the amount of enzyme required to reduce 1 µmol of DCIP per minute.

Note: Specific protocols for other enzymes like laccase and veratryl alcohol oxidase should be followed as per standard methods.[10]

Protocol 4: Analytical Methods for Degradation Product Analysis

Objective: To identify the metabolic byproducts of this compound biodegradation.

Materials:

  • Supernatant from the biodegradation assay

  • Organic solvents for extraction (e.g., ethyl acetate)

  • High-Performance Liquid Chromatography (HPLC) system

  • Gas Chromatography-Mass Spectrometry (GC-MS) system[8]

Procedure:

  • After complete decolorization, extract the metabolites from the supernatant using a suitable organic solvent.

  • Concentrate the organic extract and analyze it using HPLC to separate the different components.[8]

  • Identify the individual metabolites by comparing their retention times with known standards.

  • For structural elucidation, subject the separated components to GC-MS analysis to determine their mass spectra and fragmentation patterns.[1][8]

Visualizations

The following diagrams illustrate the typical workflow and conceptual pathways in biodegradation studies.

Biodegradation_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Strain Microbial Strain Selection Media Media Preparation (Nutrient & Minimal Salt) Strain->Media Inoculum Inoculum Preparation Media->Inoculum Assay Biodegradation Assay (Dye + Inoculum + MSM) Inoculum->Assay Incubation Incubation (Optimized Conditions) Assay->Incubation Control Control (Dye + MSM) Control->Incubation Sampling Time-course Sampling Incubation->Sampling UV_Vis Decolorization Analysis (UV-Vis Spectrophotometry) Sampling->UV_Vis Enzyme Enzyme Assays Sampling->Enzyme Metabolite Metabolite Analysis (HPLC, GC-MS) Sampling->Metabolite Toxicity Toxicity Assessment Metabolite->Toxicity

Caption: Experimental workflow for a typical biodegradation study.

Azo_Dye_Degradation_Pathway AzoDye This compound (Parent Azo Dye) AzoBond Azo Bond Cleavage (-N=N-) AzoDye->AzoBond Azoreductase Amines Formation of Aromatic Amines AzoBond->Amines RingCleavage Aromatic Ring Cleavage Amines->RingCleavage Oxidoreductases (e.g., Laccase, Peroxidase) Intermediates Formation of Aliphatic Intermediates RingCleavage->Intermediates Mineralization Mineralization (CO2 + H2O + Biomass) Intermediates->Mineralization

Caption: Conceptual pathway of azo dye biodegradation.

References

Application of C.I. Disperse Red 54 in the formulation of colored plastics and coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of C.I. Disperse Red 54 in the formulation of colored plastics and coatings. The following sections outline the dye's properties, methods for its incorporation into various polymer systems, and standardized testing procedures to evaluate its performance.

Introduction to this compound

This compound is a monoazo disperse dye known for its vibrant red hue.[1] It is primarily used for coloring synthetic fibers, and is also suitable for coloring a variety of plastics and polymers due to its good dispersibility and fastness properties. Chemically, it is identified as 3-[[2-(acetyloxy)ethyl][4-[(2-chloro-4-nitrophenyl)azo]phenyl]amino]-propanenitrile.

Key Properties:

  • Appearance: Red grain/powder[2]

  • Molecular Formula: C₁₉H₁₈ClN₅O₄

  • Molecular Weight: 415.83 g/mol [1]

  • CAS Number: 12217-86-6, 6657-37-0, 6021-61-0[1]

Quantitative Performance Data

The performance of this compound is critical for its application in plastics and coatings. The following table summarizes its key fastness properties based on available technical data.

PropertyTest MethodRatingScale
Light Fastness (Xenon Arc)ISO 105-B026-71-8 (8=Excellent)
Sublimation FastnessISO 105-P01 (180°C for 30s)41-5 (5=Excellent)
Washing FastnessISO 105-C034-51-5 (5=Excellent)
Wet Rubbing FastnessISO 105-X124-51-5 (5=Excellent)
Dry Rubbing FastnessISO 105-X1241-5 (5=Excellent)

Data sourced from a technical data sheet for this compound.[2]

Application in Plastics

This compound can be incorporated into various thermoplastic resins, including Polyvinyl Chloride (PVC), Polycarbonate (PC), Polystyrene (PS), and Polyolefins (PE, PP). The most common method for incorporation is through the preparation of a color masterbatch.

Experimental Protocol: Preparation of a Polycarbonate (PC) Masterbatch

This protocol describes the preparation of a 20% this compound masterbatch in a polycarbonate carrier resin.

Materials and Equipment:

  • This compound

  • Polycarbonate (PC) resin (pellets)

  • Dispersing agent (e.g., a wax-based dispersant)

  • Twin-screw extruder

  • High-speed mixer

  • Pelletizer

  • Drying oven

Procedure:

  • Pre-Drying: Dry the PC resin pellets and this compound powder in a drying oven at 120°C for 4 hours to remove any residual moisture.

  • Pre-Mixing: In a high-speed mixer, combine the dried PC resin, this compound, and dispersing agent in the desired ratio (e.g., 79% PC, 20% Disperse Red 54, 1% Dispersing Agent). Mix for 5-10 minutes until a homogenous blend is achieved.

  • Extrusion:

    • Set the temperature profile of the twin-screw extruder suitable for polycarbonate (typically ranging from 240°C to 280°C from feed zone to die).

    • Feed the pre-mixed blend into the extruder.

    • The screw speed should be optimized to ensure thorough mixing and dispersion without excessive shear that could degrade the dye or polymer.

  • Cooling and Pelletizing: The extruded molten strand is passed through a water bath for cooling and then fed into a pelletizer to produce masterbatch pellets.

  • Post-Drying: Dry the masterbatch pellets at 120°C for 4 hours.

  • Quality Control: The final masterbatch should be tested for color strength, dispersion quality, and moisture content.

Experimental Workflow: Masterbatch Preparation

Masterbatch_Workflow cluster_prep Preparation cluster_processing Processing cluster_final Final Steps pre_drying Pre-Drying of PC Resin and Dye pre_mixing High-Speed Pre-Mixing pre_drying->pre_mixing extrusion Twin-Screw Extrusion pre_mixing->extrusion cooling_pelletizing Cooling and Pelletizing extrusion->cooling_pelletizing post_drying Post-Drying of Masterbatch cooling_pelletizing->post_drying qc Quality Control post_drying->qc

Caption: Workflow for Polycarbonate Masterbatch Preparation.

Application in Coatings

This compound can be used in solvent-based and some water-based coating systems. Its fine particle size and good dispersibility make it suitable for applications requiring high gloss and transparency.

Experimental Protocol: Formulation of a Solvent-Based Acrylic Coating

This protocol outlines the preparation of a red acrylic topcoat using this compound.

Materials and Equipment:

  • This compound

  • Acrylic resin (e.g., thermoplastic acrylic)

  • Solvent blend (e.g., Toluene, Xylene, Acetone)

  • Dispersing agent

  • High-speed disperser (e.g., Cowles dissolver)

  • Bead mill (optional, for finer dispersion)

  • Viscometer

  • Applicator for film coating

Procedure:

  • Binder Solution: Dissolve the acrylic resin in the solvent blend to create a binder solution of the desired viscosity.

  • Pigment Paste Preparation:

    • In a separate container, add the binder solution, dispersing agent, and this compound.

    • Mix at low speed with a high-speed disperser until the pigment is wetted out.

    • Increase the speed to achieve a vortex and disperse for 20-30 minutes. The temperature should be monitored and controlled to prevent overheating.

    • For optimal color development and transparency, the pigment paste can be passed through a bead mill.

  • Let-Down:

    • Slowly add the remaining binder solution to the pigment paste under agitation.

    • Mix until the coating is uniform.

  • Final Adjustment: Adjust the viscosity of the final coating with the solvent blend as required for the intended application method.

  • Application and Curing: Apply the coating to a substrate using a suitable method (e.g., spray, brush, or film applicator). Allow the solvent to evaporate and the film to cure according to the resin manufacturer's recommendations.

Performance Testing Protocols

Heat Stability Testing in Plastics (based on ISO 787-21)

This protocol provides a method for comparing the heat stability of this compound in a plastic matrix.[3][4][5]

Procedure:

  • Prepare colored plastic samples (e.g., injection molded plaques) containing a specified concentration of this compound.

  • Prepare a control sample of the uncolored plastic.

  • Expose the colored and control samples to a series of increasing temperatures in a circulating air oven for a fixed duration (e.g., 30 minutes at each temperature). A typical temperature range would be 180°C to 300°C, in 20°C increments.

  • After each heat exposure cycle, allow the samples to cool to room temperature.

  • Visually assess the color change of the heated samples compared to an unheated colored sample. The heat stability is the highest temperature at which no significant color change is observed.

Migration Resistance Testing in Plastics

This protocol is a general method to assess the tendency of this compound to migrate from a colored plastic to a material in contact with it.

Procedure:

  • Prepare a colored plastic sample (e.g., a 2mm thick plaque).

  • Place the colored sample in contact with a white, uncolored plaque of the same or a different polymer (e.g., plasticized PVC, which is susceptible to migration).

  • Place the assembly under a constant pressure (e.g., 1 kg/cm ²) in an oven at an elevated temperature (e.g., 70°C) for a specified time (e.g., 24 hours).

  • After the test period, separate the plaques and visually inspect the white plaque for any color transfer.

  • The degree of migration can be rated on a scale (e.g., 1-5, where 5 is no migration).

Lightfastness Testing in Plastics (based on ISO 4892-2)

This protocol describes the determination of the lightfastness of this compound in a plastic matrix using a xenon arc lamp.[3]

Procedure:

  • Prepare colored plastic samples as per the standard specifications.

  • Mount the samples in a xenon arc weather-ometer.

  • Expose the samples to the xenon arc light under controlled conditions of irradiance, temperature, and humidity as specified in ISO 4892-2.

  • Simultaneously expose a set of Blue Wool standards (ISO 105-B02).

  • Periodically inspect the samples and the Blue Wool standards for color change.

  • The lightfastness rating is determined by comparing the fading of the sample to the fading of the Blue Wool standards.

Logical Relationship for Performance Evaluation

Performance_Evaluation cluster_input Input Material cluster_tests Performance Tests cluster_output Performance Data colored_plastic Colored Plastic/Coating with this compound heat_stability Heat Stability Test colored_plastic->heat_stability migration_resistance Migration Resistance Test colored_plastic->migration_resistance lightfastness Lightfastness Test colored_plastic->lightfastness heat_rating Heat Stability Rating heat_stability->heat_rating migration_rating Migration Resistance Rating migration_resistance->migration_rating lightfastness_rating Lightfastness Rating lightfastness->lightfastness_rating

Caption: Logical Flow for Performance Evaluation of Colored Plastics.

Safety Precautions

When handling this compound powder, it is important to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, to avoid skin contact, eye contact, and inhalation. Ensure good ventilation in the working area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.

References

Application Notes and Protocols: Leaching and Migration of C.I. Disperse Red 54 from Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse dyes, including C.I. Disperse Red 54, are organic colorants with low water solubility, making them ideal for dyeing hydrophobic polymers such as polyester and polyamide. These dyed polymers are utilized in a wide array of applications, from textiles to food packaging and medical device components. The potential for the migration of these dye molecules from the polymer matrix into their surrounding environment is a critical consideration, particularly in applications with direct human contact, such as food packaging or biomedical devices.

This document provides detailed application notes and protocols for studying the leaching and migration of this compound from polyester and polyamide matrices. The methodologies outlined herein are based on established regulatory guidelines for food contact materials and standard analytical procedures. These protocols are designed to enable researchers to quantify the extent of dye migration and assess the potential risks associated with its use in various applications.

Data Presentation: Migration of this compound

The following tables summarize hypothetical quantitative data for the migration of this compound from polyester and polyamide into food simulants under various conditions. This data is illustrative and intended to serve as a benchmark for expected outcomes from the described protocols.

Table 1: Migration of this compound from Polyester

Food SimulantTemperature (°C)Duration (days)Specific Migration (mg/kg)
10% Ethanol (Simulant A)40100.05
10% Ethanol (Simulant A)60100.12
Olive Oil (Simulant D2)40100.25
Olive Oil (Simulant D2)60100.60

Table 2: Migration of this compound from Polyamide

Food SimulantTemperature (°C)Duration (days)Specific Migration (mg/kg)
10% Ethanol (Simulant A)40100.08
10% Ethanol (Simulant A)60100.18
Olive Oil (Simulant D2)40100.35
Olive Oil (Simulant D2)60100.85

Experimental Protocols

Protocol for Migration Testing

This protocol is based on the principles outlined in the European Union's Regulation (EU) No 10/2011 for plastic materials and articles intended to come into contact with food.[1][2][3][4]

1.1. Materials and Reagents:

  • Polymer samples (polyester or polyamide) colored with this compound.

  • Food Simulant A: 10% (v/v) ethanol in deionized water.

  • Food Simulant D2: Olive oil.

  • Migration cells or glass containers with inert lids.

  • Incubator or oven capable of maintaining temperatures of 40°C and 60°C.

  • Analytical balance.

  • Glassware (pipettes, volumetric flasks).

1.2. Sample Preparation:

  • Cut the polymer samples into specimens with a known surface area (e.g., 1 dm²).

  • Clean the surface of the polymer samples by gently wiping with a lint-free cloth to remove any surface contaminants.

  • Accurately weigh each polymer specimen.

1.3. Migration Procedure:

  • Place a polymer specimen in a migration cell or glass container.

  • Add a known volume of the selected food simulant to the container, ensuring the sample is fully immersed. A surface area to volume ratio of 6 dm²/L is commonly used.

  • Seal the container tightly with an inert lid.

  • Prepare blank samples containing only the food simulant for each test condition.

  • Place the sealed containers in an incubator or oven set to the desired temperature (40°C or 60°C).

  • Incubate for the specified duration (e.g., 10 days).

  • After the incubation period, remove the containers and allow them to cool to room temperature.

  • Carefully remove the polymer specimen from the food simulant.

  • The food simulant is now ready for analysis.

Protocol for Quantification of this compound by HPLC-UV

2.1. Instrumentation and Conditions:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: Determined by scanning the UV-Vis spectrum of a this compound standard (typically around 510-530 nm).

  • Column Temperature: 30°C.

2.2. Preparation of Standard Solutions:

  • Accurately weigh a known amount of this compound analytical standard.

  • Dissolve the standard in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of a known concentration (e.g., 100 µg/mL).

  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 2.5, 5.0 µg/mL).

2.3. Sample Preparation from Food Simulants:

  • For 10% Ethanol Simulant:

    • Take a known aliquot of the ethanol simulant after the migration test.

    • Filter the aliquot through a 0.45 µm syringe filter into an HPLC vial.

  • For Olive Oil Simulant:

    • Liquid-Liquid Extraction:

      • Take a known volume of the olive oil simulant (e.g., 10 mL).

      • Add an equal volume of a solvent in which this compound is soluble but is immiscible with olive oil (e.g., acetonitrile).

      • Vortex the mixture vigorously for 2 minutes.

      • Centrifuge to separate the layers.

      • Carefully collect the acetonitrile layer (which now contains the extracted dye).

      • Repeat the extraction process twice more with fresh acetonitrile.

      • Combine the acetonitrile extracts.

    • Evaporate the combined acetonitrile extracts to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase.

    • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

2.4. Analysis:

  • Inject the prepared calibration standards into the HPLC system to construct a calibration curve (peak area vs. concentration).

  • Inject the prepared samples from the migration tests.

  • Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standard.

  • Quantify the concentration of this compound in the samples using the calibration curve.

  • Calculate the specific migration in mg of dye per kg of food simulant using the following formula:

    Specific Migration (mg/kg) = (Concentration in simulant (µg/mL) * Volume of simulant (mL)) / (Weight of simulant (g)) * (1000 g/kg) / (1000 µg/mg)

    (Assuming the density of the food simulant is approximately 1 g/mL)

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_migration Migration Testing cluster_analysis Analysis PolymerSample Polymer Sample (Polyester/Polyamide with This compound) CutSample Cut to Known Surface Area PolymerSample->CutSample CleanSample Clean Surface CutSample->CleanSample WeighSample Weigh Sample CleanSample->WeighSample PlaceInCell Place in Migration Cell WeighSample->PlaceInCell AddSimulant Add Food Simulant (10% Ethanol or Olive Oil) PlaceInCell->AddSimulant SealCell Seal Cell AddSimulant->SealCell Incubate Incubate (e.g., 10 days at 40°C or 60°C) SealCell->Incubate Cool Cool to Room Temperature Incubate->Cool Separate Separate Polymer and Simulant Cool->Separate PrepareSimulant Prepare Simulant for HPLC (Filter or Extract) Separate->PrepareSimulant HPLC HPLC-UV Analysis PrepareSimulant->HPLC Quantify Quantify this compound HPLC->Quantify Report Report Results (mg/kg) Quantify->Report

Caption: Experimental workflow for the analysis of this compound migration.

G cluster_factors Influencing Factors Migration Migration of This compound PolymerMatrix Polymer Matrix (e.g., Polyester, Polyamide) PolymerMatrix->Migration DyeProperties Dye Properties (e.g., Molecular Size, Polarity) DyeProperties->Migration Temperature Temperature Temperature->Migration Time Contact Time Time->Migration FoodSimulant Food Simulant (Polarity, Fat Content) FoodSimulant->Migration

Caption: Factors influencing the migration of this compound from polymers.

References

Application Notes and Protocols: C.I. Disperse Red 54 in the Development of Novel Sensing Materials

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are conceptual and intended to guide researchers in exploring the potential of C.I. Disperse Red 54 as a sensing material. As of the current literature, specific applications of this compound in sensing have not been extensively documented. The methodologies described are based on the well-established principles of colorimetric and fluorescent sensing using other azo dyes.

Introduction

This compound, a single azo dye, is primarily utilized in the textile industry for its dyeing properties.[1] Its chemical structure, characterized by the azo chromophore (-N=N-), presents significant potential for its application in the development of novel chemosensors.[1][2] The electron-rich nature of the azo group and the potential for modification of its aromatic rings allow for interactions with various analytes, leading to detectable changes in its photophysical properties. These changes, such as a shift in absorption wavelength (colorimetric sensing) or modulation of fluorescence intensity (fluorescent sensing), can be harnessed for the qualitative and quantitative detection of specific chemical species.

This document outlines potential applications of this compound in the development of colorimetric sensors for pH and metal ions, providing detailed, albeit hypothetical, experimental protocols and data presentation formats to guide future research.

Application: Colorimetric pH Sensing

Principle and Signaling Pathway

The azo group in this compound can act as a pH-sensitive moiety. In acidic or basic environments, the nitrogen atoms in the azo linkage can be protonated or deprotonated, respectively. This alters the electronic distribution within the molecule's conjugated system, resulting in a change in the wavelength of maximum absorbance (ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">

λmax\lambda{max}λmax​
) and a visible color change. This principle can be exploited to create a simple and effective colorimetric pH sensor.

pH_Sensing_Pathway Analyte H⁺ / OH⁻ DisperseRed54 This compound (Ground State) Analyte->DisperseRed54 Interaction Intermediate Protonated/Deprotonated Disperse Red 54 DisperseRed54->Intermediate Protonation/ Deprotonation Signal Colorimetric Change (Shift in λmax) Intermediate->Signal Altered Electronic Transition

Caption: Proposed signaling pathway for this compound as a colorimetric pH sensor.

Experimental Protocol: Preparation and Characterization of a pH-Sensitive Film

This protocol describes the fabrication of a polymer film doped with this compound for visual pH determination.

Materials:

  • This compound

  • Poly(vinyl chloride) (PVC)

  • Tetrahydrofuran (THF)

  • Phosphate buffer solutions (pH 2-12)

  • Glass slides

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of the Doped Polymer Solution:

    • Dissolve 100 mg of PVC in 10 mL of THF to create a 1% (w/v) solution.

    • Prepare a stock solution of this compound in THF (1 mg/mL).

    • Add 1 mL of the this compound stock solution to the PVC solution and mix thoroughly to achieve a homogenous color.

  • Fabrication of the Sensor Film:

    • Clean glass slides thoroughly with distilled water and ethanol, then dry completely.

    • Dip-coat the clean glass slides into the this compound-doped PVC solution for 1 minute.

    • Withdraw the slides slowly and allow the solvent to evaporate at room temperature for 24 hours to form a thin, uniform film.

  • pH Titration and Spectral Analysis:

    • Immerse the sensor films in buffer solutions of varying pH (from 2 to 12).

    • Allow the film to equilibrate in each buffer solution for 5 minutes.

    • Record the UV-Vis absorption spectrum of the film at each pH value.

    • Note the visible color of the film at each pH.

Data Presentation

Summarize the collected data in a table to clearly present the relationship between pH, color, and absorbance.

pHObserved Colorλmax (nm)Absorbance at λmax
2.0Red5100.85
4.0Red-Orange5000.82
6.0Orange4900.78
7.0Yellow-Orange4850.75
8.0Yellow4750.70
10.0Yellow4750.69
12.0Pale Yellow4700.65

Application: Colorimetric and Fluorescent Sensing of Metal Ions

Principle and Signaling Pathway

The nitrogen and oxygen atoms within the this compound structure can act as coordination sites for metal ions.[3] The binding of a metal ion can perturb the intramolecular charge transfer (ICT) characteristics of the dye. This interaction can lead to a color change (colorimetric sensing) or a change in fluorescence intensity, either through quenching or enhancement (fluorescent sensing). The selectivity of the sensor can be tuned by the specific electronic and steric environment of the binding pocket.

Metal_Sensing_Workflow cluster_prep Sensor Preparation cluster_exp Sensing Experiment cluster_analysis Data Analysis Prep1 Dissolve Disperse Red 54 in Solvent Exp1 Add Metal Ion Solution to Dye Solution Prep1->Exp1 Prep2 Prepare Metal Ion Stock Solutions Prep2->Exp1 Exp2 Incubate for Complexation Exp1->Exp2 Analysis1 Measure UV-Vis Absorption Spectra Exp2->Analysis1 Analysis2 Measure Fluorescence Emission Spectra Exp2->Analysis2 Result Determine Analyte Concentration Analysis1->Result Analysis2->Result

Caption: Experimental workflow for metal ion detection using this compound.

Experimental Protocol: Spectroscopic Titration for Metal Ion Detection

This protocol details a solution-based assay to evaluate the potential of this compound for detecting a specific metal ion (e.g., Cu²⁺).

Materials:

  • This compound

  • Acetonitrile (spectroscopic grade)

  • Metal salts (e.g., CuCl₂, FeCl₃, Zn(NO₃)₂, etc.)

  • UV-Vis Spectrophotometer

  • Fluorometer

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in acetonitrile (1.0 x 10⁻³ M).

    • Prepare stock solutions of various metal salts in acetonitrile (1.0 x 10⁻² M).

  • Selectivity Study:

    • To a series of cuvettes, add 2 mL of the this compound stock solution (diluted to 1.0 x 10⁻⁵ M).

    • To each cuvette, add 10 equivalents of a different metal ion stock solution.

    • Record the UV-Vis absorption and fluorescence emission spectra for each sample. Observe any color changes.

  • Quantitative Titration:

    • To a cuvette containing 2 mL of the this compound solution (1.0 x 10⁻⁵ M), incrementally add small aliquots of the target metal ion stock solution (e.g., Cu²⁺).

    • After each addition, mix thoroughly and record the UV-Vis and fluorescence spectra.

    • Continue the titration until no further significant spectral changes are observed.

Data Presentation

Organize the quantitative data from the titration experiment into a clear table.

Table for UV-Vis Titration Data:

[Cu²⁺] (M)λmax (nm)Absorbance at λmax
04850.75
1.0 x 10⁻⁶4900.78
5.0 x 10⁻⁶5050.85
1.0 x 10⁻⁵5150.92
5.0 x 10⁻⁵5200.98
1.0 x 10⁻⁴5200.98

Table for Fluorescence Titration Data:

[Cu²⁺] (M)Excitation λ (nm)Emission λmax (nm)Fluorescence Intensity (a.u.)
0485550850
1.0 x 10⁻⁶485550720
5.0 x 10⁻⁶485550550
1.0 x 10⁻⁵485550380
5.0 x 10⁻⁵485550210
1.0 x 10⁻⁴485550205

Conclusion

While this compound is a well-established textile dye, its inherent chemical structure suggests a promising, yet underexplored, potential in the field of chemical sensing. The proposed application notes and protocols provide a foundational framework for researchers to investigate its capabilities as a colorimetric and fluorescent sensor for pH and metal ions. Further research involving structural modification of the dye molecule could lead to the development of highly selective and sensitive sensing materials for a wide range of analytes, expanding the utility of this class of compounds beyond their traditional applications.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Photostability of C.I. Disperse Red 54 in Polymer Films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the photostability of C.I. Disperse Red 54 in various polymer films. Below, you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common challenges encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What is the baseline photostability of this compound?

A1: this compound, a single azo dye, generally exhibits moderate photostability.[1] On the American Association of Textile Chemists and Colorists (AATCC) scale, it has a lightfastness rating of approximately 4.[1] This moderate stability can be a limiting factor for applications requiring long-term color retention upon exposure to light.

Q2: What are the primary methods to improve the photostability of this compound in polymer films?

A2: The most effective strategies involve the incorporation of photostabilizing additives into the polymer matrix. These include:

  • UV Absorbers (UVAs): These compounds, such as those based on benzotriazole or benzophenone, function by absorbing harmful UV radiation and dissipating it as thermal energy, thereby protecting the dye from photodegradation.

  • Hindered Amine Light Stabilizers (HALS): HALS are radical scavengers. They do not absorb UV radiation but act by inhibiting the degradation of the polymer and the dye by trapping free radicals generated during photo-oxidation.

The choice of polymer matrix also significantly influences the photostability of the dye.

Q3: How much improvement in lightfastness can be expected with the use of these additives?

A3: The addition of UV absorbers or HALS can significantly enhance the lightfastness of disperse dyes. The expected improvement can range from 0.5 to 2 grades on the Blue Wool Scale, depending on the specific additive, its concentration, the polymer matrix, and the depth of the shade.

Q4: Does the type of polymer film affect the photostability of this compound?

A4: Yes, the polymer matrix plays a crucial role. The polarity, crystallinity, and gas permeability of the polymer can all influence the rate of photodegradation. For instance, a polymer with high oxygen permeability may accelerate photo-oxidative degradation of the dye. It is essential to select a polymer that is compatible with the dye and any chosen additives.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments in a question-and-answer format.

Issue 1: Inconsistent or non-reproducible photofading results.

  • Question: I am observing significant variations in the rate of color loss between seemingly identical samples. What could be the cause?

  • Answer: Inconsistent results are often due to a lack of precise control over experimental parameters.

    • Uneven Additive Dispersion: Ensure that the dye and any photostabilizers (UVAs or HALS) are uniformly dispersed throughout the polymer film. Agglomerates of additives can lead to areas of lower protection. Consider using high-shear mixing or solvent casting methods to improve dispersion.

    • Variable Film Thickness: Variations in film thickness will affect the absorbance and, consequently, the rate of photodegradation. Use a film applicator or spin coater to produce films of uniform thickness.

    • Fluctuations in Light Source: The intensity and spectral output of the light source must remain constant throughout the experiment. Regularly calibrate your light source and monitor its output.

    • Temperature and Humidity Variations: Environmental conditions can impact the degradation process. Conduct experiments in a controlled environment, and always run a dark control sample stored at the same temperature and humidity to isolate the effects of light.[2]

Issue 2: Appearance of physical defects (gels, specks) in the polymer film.

  • Question: My polymer films containing this compound show small defects like gels and black specks. How can I prevent this?

  • Answer: These defects typically arise from issues during polymer processing or from contaminants.

    • Oxidative Degradation: Black specks can be a sign of oxidized polymer. Ensure that the processing temperature is not too high and consider processing under a nitrogen atmosphere to minimize oxidation.

    • Poor Dispersion: Gels can be formed from highly entangled or crosslinked polymer chains, or from agglomerates of the dye or additives. Improve mixing and ensure that all components are fully dissolved or dispersed before film casting.

    • Contamination: Foreign particles can act as nucleation sites for defects. Filter polymer solutions before casting and maintain a clean working environment.

Issue 3: Unexpected color change or shift in the absorption spectrum after adding stabilizers.

  • Question: After adding a UV absorber, the initial color of my film is different from the film with only the dye. Why is this happening?

  • Answer: This can be due to interactions between the dye and the additive.

    • Dye-Additive Interactions: Some UV absorbers can have a slight yellow hue which might alter the overall color of the film. Additionally, chemical interactions or changes in the local dielectric environment of the dye molecules can cause a shift in the absorption spectrum (solvatochromism).

    • pH Effects: Some additives may alter the pH of the local environment within the polymer, which can affect the color of certain pH-sensitive dyes.

    • Solution: Screen different types of UV absorbers or HALS for their compatibility with this compound. Always measure the initial color and absorption spectrum of your stabilized films as a baseline before light exposure.

Quantitative Data on Photostability Improvement

The following tables provide a summary of the typical lightfastness of this compound in different polymer films and the potential improvements with the addition of photostabilizers.

Note: The data for stabilized films are representative values based on typical performance improvements for this class of dyes and stabilizers, as specific quantitative data for this compound with these additives is not widely available in the literature.

Table 1: Lightfastness of this compound in Various Polymer Films

Polymer MatrixDye Concentration (% owf)Lightfastness (AATCC Blue Wool Scale)
Polyester (PET)1.04[1]
Polymethyl Methacrylate (PMMA)1.04-5
Polystyrene (PS)1.03-4

Table 2: Representative Improvement in Lightfastness with UV Absorbers (UVA) and Hindered Amine Light Stabilizers (HALS) in Polyester (PET) Film

Additive TypeAdditive Concentration (% owf)Dye Concentration (% owf)Estimated Lightfastness (AATCC Blue Wool Scale)
None (Control)01.04
Benzotriazole UVA1.01.05
Benzotriazole UVA2.01.05-6
HALS1.01.05-6
HALS2.01.06
Benzotriazole UVA + HALS1.0 + 1.01.06-7

Detailed Experimental Protocols

Protocol 1: Preparation of this compound-Doped Polymer Films via Solvent Casting

  • Polymer Solution Preparation:

    • Dissolve the desired polymer (e.g., 10 g of PMMA) in a suitable solvent (e.g., 90 mL of acetone) by stirring at room temperature until a homogeneous solution is obtained.

  • Dye and Stabilizer Addition:

    • In a separate container, weigh the required amount of this compound and any photostabilizers (e.g., 0.1 g of dye for a 1% concentration relative to the polymer).

    • Add a small amount of the polymer solution to the dye/stabilizer mixture and stir to create a concentrated, well-dispersed paste.

    • Gradually add the rest of the polymer solution to the paste while stirring continuously to ensure uniform dispersion.

  • Film Casting:

    • Place a clean, flat glass plate on a level surface.

    • Pour the polymer-dye solution onto the glass plate.

    • Use a film applicator (doctor blade) with a set gap (e.g., 500 µm) to draw down the solution into a film of uniform thickness.

  • Drying:

    • Allow the solvent to evaporate slowly in a dust-free environment at room temperature for 24 hours.

    • For complete solvent removal, place the films in a vacuum oven at a temperature below the polymer's glass transition temperature (e.g., 60°C for PMMA) for another 24 hours.

  • Film Removal:

    • Carefully peel the dried film from the glass substrate.

    • Cut the film into samples of the desired size for testing.

Protocol 2: Accelerated Photostability Testing of Dyed Polymer Films

This protocol is based on the principles outlined in the ICH Q1B guidelines.[3][4]

  • Sample Preparation:

    • Mount the polymer film samples on a suitable sample holder.

    • For each sample to be exposed to light, prepare an identical "dark control" sample by wrapping it in aluminum foil.[2]

  • Light Source:

    • Use a calibrated xenon arc lamp or a combination of cool white fluorescent and near-UV lamps that comply with ICH Q1B specifications.[4]

  • Exposure Conditions:

    • Place the samples in a photostability chamber with controlled temperature and humidity.

    • Position the dark control samples alongside the exposed samples in the chamber.[2]

    • Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[4]

  • Sample Analysis:

    • At predetermined time intervals, remove a set of exposed and dark control samples for analysis.

    • Analyze the samples for color change, dye degradation, and any changes in physical properties.

Protocol 3: Quantitative Assessment of Photodegradation

  • Colorimetric Measurement:

    • Use a spectrophotometer with an integrating sphere to measure the CIE Lab* color coordinates of the exposed and dark control samples.

    • Calculate the total color change (ΔE) using the formula: ΔE = √((ΔL)\² + (Δa)\² + (Δb*)\²)

  • Spectroscopic Analysis:

    • Measure the UV-Vis absorption spectrum of each film.

    • The decrease in absorbance at the dye's λ_max can be used to quantify the extent of dye degradation.

  • Chemical Analysis (Optional):

    • For a more detailed analysis of the degradation products, dissolve a portion of the polymer film in a suitable solvent.

    • Analyze the resulting solution using techniques like High-Performance Liquid Chromatography (HPLC) to separate and identify the parent dye and its photoproducts.

Visualizations

Experimental Workflow for Photostability Testing

G cluster_prep Phase 1: Sample Preparation cluster_exposure Phase 2: Light Exposure cluster_results Phase 4: Evaluation A Prepare Polymer-Dye Solution B Cast Polymer Film A->B C Dry and Cut Film Samples B->C D Mount Samples (Exposed & Dark Control) C->D E Expose in Photostability Chamber (ICH Q1B) D->E F Remove Samples at Intervals E->F G Colorimetric Measurement (ΔE*) F->G H UV-Vis Spectroscopy (% Fading) F->H I HPLC Analysis (Degradation Products) F->I J Compare Exposed vs. Dark Control G->J H->J I->J K Determine Lightfastness Rating J->K

Caption: Workflow for preparing and evaluating the photostability of dyed polymer films.

Proposed Photodegradation Pathway of this compound

This compound is synthesized from 2-chloro-4-nitroaniline. Its photodegradation is likely to proceed through the cleavage of the azo bond, which is the most photolabile part of the molecule, followed by further degradation of the resulting aromatic amines.

G A This compound (Azo Dye Structure) B Excited State [Dye]* A->B hv (Light Absorption) C Azo Bond Cleavage (Primary Photolytic Step) B->C D Aromatic Amine Intermediate 1 (from 2-chloro-4-nitroaniline) C->D E Aromatic Amine Intermediate 2 (from coupling component) C->E F Further Oxidation & Ring Opening D->F E->F G Smaller, Colorless Degradation Products F->G

Caption: Proposed mechanism for the photodegradation of this compound.

References

Overcoming aggregation of C.I. Disperse Red 54 in aqueous dispersions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C.I. Disperse Red 54. Our aim is to help you overcome common challenges related to its aggregation in aqueous dispersions, ensuring stable and consistent experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to aggregation in water?

This compound is a monoazo disperse dye with the chemical formula C₁₉H₁₈ClN₅O₄.[1] It is characterized by its low water solubility, existing in aqueous media as fine particles.[2] Aggregation occurs because these fine particles have a natural tendency to clump together to reduce their high surface energy, a phenomenon driven by van der Waals forces. This process is exacerbated by factors such as elevated temperatures, improper pH, and the presence of electrolytes in the dispersion.

Q2: What are the common visual indicators of this compound aggregation?

Common indicators of aggregation include the formation of visible particles, specks, or spots in the dispersion. You may also observe sedimentation of the dye over time, leading to a non-uniform color distribution. In dyeing applications, aggregation can result in uneven color, spotting on the substrate, and a lower overall color yield.[3]

Q3: What are the primary methods to prevent the aggregation of this compound?

The most effective method to prevent aggregation is the use of dispersing agents or surfactants.[4] These molecules adsorb onto the surface of the dye particles, preventing them from coming into direct contact and agglomerating. This stabilization is typically achieved through electrostatic repulsion, steric hindrance, or a combination of both. Additionally, controlling experimental conditions such as temperature, pH, and the rate of heating can significantly improve dispersion stability.

Q4: What types of dispersing agents are most effective for this compound?

Anionic dispersants are commonly used and have proven effective. These include:

  • Lignosulfonates: Derived from lignin, these are cost-effective and provide good thermal stability.

  • Naphthalene Sulfonate Formaldehyde Condensates (NSFCs): These synthetic dispersants offer excellent dispersing power and stability at high temperatures.[5][6]

  • Sodium Dodecyl Sulfate (SDS): An anionic surfactant that can also contribute to dispersion stability.[4]

Non-ionic surfactants can also be used, sometimes in combination with anionic dispersants, to enhance stability. The choice of dispersant can depend on the specific application and experimental conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Visible particles or sediment in the dispersion Inadequate dispersion, inappropriate dispersant concentration, or improper pH.1. Ensure the use of an effective dispersing agent (e.g., lignosulfonate or NSFC) at an appropriate concentration (see experimental protocols). 2. Adjust the pH of the dispersion to the optimal range for the chosen dispersant (typically slightly acidic to neutral for many disperse dyes).[1] 3. Improve mechanical agitation or sonication during the preparation of the dispersion.
Color spotting or uneven dyeing on substrates Aggregation of dye particles during the application process, often triggered by high temperatures or rapid heating.1. Use a thermally stable dispersing agent. 2. Control the rate of temperature increase during your experiment to prevent shock-induced aggregation. 3. Ensure the substrate is thoroughly cleaned and free of any impurities that might promote dye aggregation.
Inconsistent results between experimental batches Variations in water quality (hardness), raw material quality, or procedural inconsistencies.1. Use deionized or distilled water to minimize the impact of metal ions. 2. Standardize the source and quality of this compound and dispersing agents. 3. Strictly adhere to a standardized experimental protocol for preparing and using the dispersion.
Low color yield Poor dye dispersion leading to a reduced effective concentration of dye available for the intended application.1. Optimize the particle size of the dye dispersion through milling or the use of more effective dispersing agents. 2. Increase the concentration of the dispersing agent, being careful to avoid excessive foaming or other negative effects.

Quantitative Data on Dispersant Effectiveness

The following table summarizes representative data on the effect of different dispersing agents on the particle size of a monoazo disperse dye similar to this compound. A smaller particle size indicates better dispersion and stability.

Dispersing AgentDispersant/Dye Weight RatioAverage Particle Size (µm)
Lignosulfonate0.050.85
Naphthalene Sulfonate Formaldehyde Condensate (NSFC)0.050.95
Non-ionic Surfactant (e.g., Berol)0.101.10
Anionic Surfactant (e.g., Tamol)0.101.25

Data is representative and synthesized from literature on monoazo disperse dyes. Actual results may vary based on specific experimental conditions.[3]

Experimental Protocols

Protocol 1: Preparation of a Stable Aqueous Dispersion of this compound

Objective: To prepare a stable aqueous dispersion of this compound with a mean particle size of less than 1 µm.

Materials:

  • This compound powder

  • Dispersing agent (e.g., Sodium Lignosulfonate or NSFC)

  • Deionized water

  • Magnetic stirrer and stir bar

  • High-shear mixer or sonicator

  • Particle size analyzer

Procedure:

  • Premixing: In a beaker, add 1.0 g of this compound powder and 0.1 g of the chosen dispersing agent (a 1:0.1 dye-to-dispersant ratio).

  • Wetting: Slowly add 10 mL of deionized water to the powder mixture while stirring gently with a glass rod to form a smooth, lump-free paste.

  • Dilution: Gradually add another 90 mL of deionized water to the paste while stirring continuously with a magnetic stirrer.

  • Dispersion: Subject the mixture to high-shear mixing or sonication for 15-30 minutes. Monitor the temperature to prevent excessive heating.

  • Analysis: Measure the particle size distribution of the dispersion using a particle size analyzer. The target is a mean particle size below 1 µm. If the particle size is too large, continue the dispersion process for an additional 15 minutes and re-measure.

  • Storage: Store the stable dispersion in a sealed container at room temperature.

Protocol 2: Evaluation of Dispersion Stability at Elevated Temperatures

Objective: To assess the stability of the prepared this compound dispersion under high-temperature conditions.

Materials:

  • Stable this compound dispersion (from Protocol 1)

  • Pressurized high-temperature dyeing apparatus or a sealed, heat-resistant vessel

  • Water bath or oven capable of reaching 130°C

  • Filter paper (e.g., Whatman No. 1)

  • Spectrophotometer or turbidity meter

Procedure:

  • Initial Measurement: Measure the initial absorbance or turbidity of the dispersion at a specific wavelength (e.g., the λmax of this compound).

  • Heating: Place 50 mL of the dispersion into the high-temperature apparatus or sealed vessel. Heat to 130°C and maintain this temperature for 60 minutes.

  • Cooling: Allow the dispersion to cool down to room temperature.

  • Visual Inspection: Visually inspect the dispersion for any signs of aggregation, such as visible particles or sediment.

  • Filtration Test: Filter a known volume of the heat-treated dispersion through the filter paper. Observe if any dye particles are retained on the paper, which would indicate aggregation.

  • Final Measurement: Re-measure the absorbance or turbidity of the filtrate. A significant decrease in absorbance or turbidity compared to the initial measurement indicates a loss of dye from the dispersion due to aggregation and sedimentation.

Visualizations

Aggregation_and_Dispersion cluster_0 Aggregation Process cluster_1 Dispersion with Stabilizer A Disperse Red 54 (Fine Particles) B Unstable Dispersion A->B In Aqueous Solution C Aggregated Particles (Large Clusters) B->C Van der Waals Forces High Surface Energy D Disperse Red 54 + Dispersing Agent E Stable Dispersion D->E Adsorption of Dispersant F Individually Dispersed Particles E->F Electrostatic/Steric Repulsion

Caption: Mechanism of this compound aggregation and stabilization.

Experimental_Workflow start Start: this compound Powder premix 1. Premix Dye and Dispersing Agent start->premix wetting 2. Wet with DI Water to form a paste premix->wetting dilution 3. Dilute with DI Water wetting->dilution dispersion 4. High-Shear Mixing or Sonication dilution->dispersion analysis 5. Particle Size Analysis dispersion->analysis stable Stable Dispersion (< 1 µm) analysis->stable Success unstable Unstable Dispersion (> 1 µm) analysis->unstable Failure reprocess Reprocess unstable->reprocess reprocess->dispersion

Caption: Workflow for preparing a stable aqueous dispersion.

References

Optimization of dyeing parameters for C.I. Disperse Red 54 on polyester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the optimal application of C.I. Disperse Red 54 on polyester fabrics.

Frequently Asked Questions (FAQs)

Q1: What is the optimal dyeing method for this compound on polyester?

A1: The high-temperature (HT) dyeing method is most effective for achieving deep shades and high fastness properties with disperse dyes on polyester.[1] This method is typically carried out at 130°C in pressurized equipment.[1][2] The high temperature is necessary to open the tightly packed molecular structure of polyester fibers, allowing the dye molecules to penetrate effectively.[1]

Q2: What is the recommended pH for the dyebath and why is it critical?

A2: The dyebath should be maintained in a weakly acidic range, ideally between pH 4.5 and 5.5.[1][3][4] This pH is crucial for preventing the hydrolysis of the disperse dye at high temperatures, which can lead to altered shades and lower color yield.[5] While one source suggests a neutral pH of 7 for this compound, the general consensus for disperse dyes on polyester under high-temperature conditions strongly favors an acidic environment to ensure dye stability.[5][6] Acetic acid is commonly used to achieve and buffer the desired pH.[3][7]

Q3: What is the role of auxiliary chemicals like dispersing and leveling agents?

A3: Auxiliary chemicals are essential for a successful dyeing process:

  • Dispersing Agents: Disperse dyes are sparingly soluble in water. Dispersing agents are crucial to prevent dye aggregation and maintain a fine, stable dispersion in the dyebath, which helps avoid spots and ensures even coloration.[1]

  • Leveling Agents: These agents help to achieve a uniform and level dyeing by controlling the rate of dye uptake by the fiber.[8] They can retard the initial dye absorption and improve dye migration at high temperatures, which is especially important for preventing unevenness.[8][9]

Q4: How do dyeing time and temperature affect the final shade?

A4: Time and temperature are directly related and are the most critical parameters in the dyeing process. The temperature is gradually raised (e.g., 2°C/minute) to the peak dyeing temperature (typically 130°C) to promote even dye uptake.[1] This temperature is then held for 30 to 60 minutes, depending on the desired depth of shade.[1] Insufficient time or temperature will result in poor dye penetration and lighter shades, while excessive time may risk damaging the fabric.[3]

Q5: What is reduction clearing and why is it necessary?

A5: Reduction clearing is a post-dyeing washing process that uses a reducing agent (like sodium hydrosulfite) and an alkali (like sodium hydroxide) to remove any unfixed disperse dye particles from the fiber surface. This step is critical for improving the wet fastness, wash fastness, and rub fastness of the final dyed fabric and preventing color bleeding.[10]

Data Presentation: Influence of Dyeing Parameters

The following tables summarize the expected impact of key parameters on the quality of polyester dyed with this compound.

Table 1: Effect of Temperature on Dyeing Outcomes

Temperature (°C)Color Strength (K/S)LevelnessFastness PropertiesRemarks
100°C (at boil)LowPoor-FairPoor-FairInsufficient fiber swelling; dye uptake is very slow.[11] Requires a carrier for acceptable results.[12]
120°CModerateGoodGoodImproved dye diffusion into the fiber.
130°C (Recommended) High Excellent Excellent Optimal temperature for swelling polyester fibers, allowing for deep shades and high fastness.[1]
140°CHighExcellentExcellentNo significant improvement in color strength; increased risk of polyester degradation and oligomer issues.[13]

Table 2: Effect of pH on Dyeing Outcomes

Dyebath pHColor Strength (K/S)Shade StabilityPolyester Fiber IntegrityRemarks
3.0-4.0GoodStableGoodEffective range, but may require careful buffering.
4.5-5.5 (Recommended) Excellent Excellent Excellent Ideal range for minimizing dye hydrolysis and ensuring reproducible shades.[1][4][5]
6.0-7.0Moderate-GoodRisk of changeGoodIncreased risk of dye hydrolysis, potentially leading to lighter and duller shades.[5]
> 7.0 (Alkaline)PoorUnstableRisk of degradationAlkaline conditions can cause rapid degradation of disperse dyes and polyester fibers at high temperatures.[7]

Experimental Protocols

Protocol 1: High-Temperature Exhaust Dyeing of Polyester

This protocol describes a standard laboratory procedure for dyeing a 10g sample of scoured polyester fabric.

1. Pre-treatment:

  • Ensure the polyester fabric is properly scoured to remove any oils, waxes, or sizes. A typical scouring recipe involves treating the fabric with a non-ionic detergent (e.g., 1 g/L) at 60-70°C for 20 minutes.

  • Rinse the fabric thoroughly with warm and then cold water.

2. Dyebath Preparation:

  • Set the liquor ratio (the ratio of the weight of the dyeing liquor to the weight of the fabric), for example, 1:15. For a 10g fabric sample, this requires 150 mL of water.

  • Calculate the required amount of dye and auxiliaries based on the weight of the fabric (owf).

    • This compound: e.g., 2% owf

    • Dispersing Agent: e.g., 1 g/L

    • Leveling Agent: e.g., 0.5 g/L

  • Make a paste of the dye powder with a small amount of water before adding it to the bulk of the dyebath to ensure proper dispersion.[3]

  • Add the dispersed dye and auxiliaries to the dyebath.

  • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.[3]

3. Dyeing Cycle:

  • Introduce the polyester fabric into the dyebath at a starting temperature of approximately 60°C.[3]

  • Raise the temperature to 130°C at a controlled rate of 2°C per minute.[1]

  • Hold the temperature at 130°C for 45-60 minutes to allow for dye diffusion and fixation.[1][3]

  • Cool the dyebath down slowly to 70°C.

4. After-treatment (Reduction Clearing):

  • Rinse the dyed fabric in hot water.

  • Prepare a new bath with:

    • Sodium Hydrosulfite: 2 g/L

    • Sodium Hydroxide: 2 g/L

  • Treat the fabric in this bath at 70-80°C for 15-20 minutes.

  • Rinse the fabric thoroughly with hot water, followed by a neutralizing rinse with dilute acetic acid, and finally a cold water rinse.

  • Dry the fabric at approximately 100°C.[3]

Mandatory Visualizations

experimental_workflow start Start: Scoured Polyester Fabric A Dye Bath Preparation LR 1:15, pH 4.5-5.5 start->A 10g Fabric Sample process process decision decision output output end End: Dyed Fabric B Load Fabric @ 60°C A->B Add Disperse Red 54 (2% owf) + Auxiliaries C Dyeing @ 130°C for 45-60 min B->C Ramp Temp: 2°C/min D Hot Rinse C->D Cool to 70°C E E D->E Reduction Clearing (NaOH/Hydrosulfite) @ 70-80°C for 20 min F F E->F Rinse, Neutralize, Rinse F->end

Caption: High-temperature exhaust dyeing workflow for polyester.

troubleshooting_uneven_dyeing problem Problem: Uneven Dyeing check1 Was pH 4.5-5.5? problem->check1 Check cause cause solution solution check check cause1 Cause: Dye Hydrolysis or Instability check1->cause1 No check2 Heating Rate ≤ 2°C/min? check1->check2 Yes solution1 Solution: Buffer dyebath with Acetic Acid cause1->solution1 cause2 Cause: Dye adsorbed too quickly check2->cause2 No check3 Adequate Auxiliaries Used? check2->check3 Yes solution2 Solution: Reduce heating rate in critical range cause2->solution2 cause3 Cause: Poor Dispersion or Leveling check3->cause3 No cause4 Cause: Poor fabric circulation or prep. check3->cause4 Yes solution3 Solution: Ensure proper dispersing/leveling agents cause3->solution3 solution4 Solution: Check machine loading & fabric scouring cause4->solution4

Caption: Troubleshooting logic for uneven dyeing results.

Troubleshooting Guide

Q: Why is my dyed fabric showing streaks or uneven color?

A: Uneven dyeing is a common issue that can stem from several factors:

  • Improper Dye Dispersion: If the dye is not properly dispersed, aggregates can form and lead to spots or streaks on the fabric.[10] Solution: Ensure the dye is pasted with water before adding to the bath and use an effective dispersing agent.[3]

  • Rapid Heating Rate: Heating the dyebath too quickly, especially in the temperature range where dye exhaustion begins (above 80°C), can cause the dye to rush onto the fabric surface unevenly.[13] Solution: Maintain a controlled heating rate, typically no more than 2°C per minute.[1]

  • Inadequate Leveling Agent: Without a proper leveling agent, the dye may not migrate sufficiently to cover initial variations in uptake.[8] Solution: Use an appropriate leveling agent to control the dyeing rate and promote migration.[9]

  • Incorrect pH: Fluctuations in pH can affect the stability and dyeing rate of the disperse dye.[5] Solution: Use a buffer system, such as acetic acid/ammonium sulfate, to maintain a stable pH of 4.5-5.5 throughout the process.

Q: What causes poor wash fastness or color bleeding in the final fabric?

A: Poor wash fastness is almost always due to unfixed dye remaining on the surface of the fibers.

  • Insufficient Reduction Clearing: The most common cause is an inadequate or omitted reduction clearing step. Solution: Perform a thorough reduction clearing at 70-80°C to strip surface dye. Ensure the concentration of chemicals and the time/temperature are sufficient.

  • Dyeing to a Very Deep Shade: Exceeding the fiber's saturation point can lead to excess dye on the surface that cannot be fixed within the fiber. Solution: Ensure the dye concentration is appropriate for the desired shade and perform an effective reduction clear.

Q: I am observing a "frosty" appearance or white powder on my fabric and equipment. What is this?

A: This is likely due to polyester oligomers. Oligomers are low-molecular-weight by-products from the polyester manufacturing process that can migrate out of the fiber during high-temperature dyeing, crystallize in the cooler dyebath, and deposit onto the fabric surface and equipment.[13]

  • Solution:

    • Use a leveling agent with good oligomer-dispersing properties.[8]

    • Cool the dyebath slowly after the dyeing cycle.

    • Ensure regular machine cleaning to prevent build-up.

    • A thorough reduction clearing can also help remove surface oligomers.[13]

Q: The final shade is different from my standard. What could be the cause?

A: Shade variation can be caused by several factors:

  • pH Deviation: Disperse dyes can be sensitive to pH. Dyeing outside the optimal 4.5-5.5 range can cause the dye to hydrolyze, leading to a change in shade.[5][14]

  • Temperature Variation: Not reaching or holding the correct dyeing temperature (130°C) will result in a lighter shade.[11]

  • Thermal History of Polyester: Polyester that has been heat-set at different temperatures may dye to different depths. Solution: Ensure all process parameters (pH, time, temperature, auxiliaries) are precisely controlled and that the substrate has a consistent thermal history.[10]

References

Technical Support Center: C.I. Disperse Red 54 - Preventing Uneven Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing uneven dyeing with C.I. Disperse Red 54.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a single azo monoazo disperse dye.[1] It is a purple powder used to achieve a yellow-red color on various materials, including polyester, nylon, and acrylic fibers.[2][3] It is suitable for high-temperature, high-pressure (HTHP) dyeing methods and is known for its good alkali stability.[1][2] The dye has an appropriate dyeing pH value of 7.[1]

Q2: What are the primary causes of uneven dyeing with this compound?

Uneven dyeing with this compound on polyester can result from several factors:

  • Improper Dispersion: Agglomeration or flocculation of dye particles in the dyebath can cause color spots and unevenness.[4][5] This can be due to poor dye quality, inadequate dispersing agent, or unfavorable dyeing conditions.[4][5]

  • Incorrect Temperature Control: A rapid or inconsistent temperature rise during the critical dyeing phase can cause the dye to rush onto the fiber surface, leading to poor leveling.[4][6][7]

  • Inadequate pH Control: Significant deviations from the optimal pH range can affect the dye's stability and uptake rate.[4][7] While some sources suggest an optimal pH of 7, it's crucial to maintain a stable, slightly acidic pH (e.g., 4.5-5.5) for most disperse dyes to prevent hydrolysis and aggregation.[1][4][8]

  • Poor Fabric Preparation: Residual oils, sizing agents, or other impurities on the polyester fabric can hinder uniform dye penetration.[4][6]

  • Inappropriate Auxiliary Selection: The choice and concentration of dispersing and leveling agents are critical for achieving a level dyeing.[4][6][9]

Q3: What is the recommended dyeing method for this compound?

This compound is best suited for the high-temperature, high-pressure (HTHP) exhaust dyeing method for polyester.[1][2][4] This method involves heating the dyebath to temperatures around 130°C to swell the polyester fibers, allowing the dye molecules to penetrate and fix within the fiber structure.[4][10]

Q4: What is the role of dispersing and leveling agents in preventing uneven dyeing?

  • Dispersing agents help to keep the dye particles finely and evenly distributed in the dyebath, preventing aggregation and the formation of color spots.[11]

  • Leveling agents slow down the initial rate of dye uptake by the fibers, promoting more uniform color distribution.[11][12] They can also help in the migration of dye from areas of high concentration to areas of lower concentration, correcting initial unevenness.[12][13]

Q5: How critical is fabric preparation for achieving even dyeing?

Proper fabric preparation is a crucial first step.[6] The fabric must be thoroughly cleaned (scoured) to remove any impurities like dirt, oils, or sizing agents that can act as a barrier to dye penetration and cause uneven absorption.[4][6][14][15]

Troubleshooting Guide for Uneven Dyeing

IssuePotential CauseRecommended Action
Color Specks or Spots Inadequate dispersion of the dye.[4][5]- Ensure the dye is pre-dispersed properly by making a smooth, lump-free paste with a dispersing agent and warm water before adding to the dyebath.[16]- Increase the concentration of a high-temperature dispersing agent.[4]- Check the quality of the dye for any impurities.[5]
Streaky or Patchy Dyeing Poor dye migration and leveling.[4]- Employ a slower rate of temperature rise, especially between 80°C and 130°C.[4]- Add or increase the concentration of a high-temperature leveling agent to promote even dye distribution.[4][9]- Ensure adequate agitation and circulation of the dyebath.[4]
Shade Inconsistency (Batch-to-Batch) Variations in dyeing parameters.[4]- Strictly control all dyeing parameters: liquor ratio, temperature profile, pH, and time.[4]- Ensure the polyester substrate is from the same batch and has undergone consistent pre-treatment.[4]
Light or Pale Shade Insufficient dye uptake.[4]- Verify that the dyeing temperature reached and was held at the recommended level (typically 130°C).[4][10]- Check the pH of the dyebath; it should be in the optimal acidic range (e.g., 4.5-5.5).[4]- Ensure the correct amount of dye was used for the weight of the fabric.[6]
Color Bleeding or Poor Wash Fastness Improper after-treatment.[4]- Perform a thorough reduction clearing after dyeing to remove unfixed surface dye.[4][15]- Ensure adequate rinsing after reduction clearing to remove all residual chemicals.[4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for a typical high-temperature exhaust dyeing protocol for polyester with this compound.

ParameterRecommended ValuePotential Issue if Deviated
Liquor Ratio 10:1 to 20:1Inconsistent dyeing, poor circulation.
pH 4.5 - 5.5 (using acetic acid)[4]Dye hydrolysis, aggregation, color change.[17]
High-Temperature Dispersing Agent 0.5 - 1.0 g/L[4]Poor dye dispersion, color spots.
High-Temperature Leveling Agent 0.5 - 1.0 g/L[4]Uneven dye uptake, patchiness.
Dyeing Temperature 130°C[4][10]Too high can cause instability; too low leads to poor dye uptake.[10][17]
Holding Time at 130°C 30 - 60 minutes[4]Insufficient time leads to pale shades.
Heating Rate 1 - 2°C per minute[4]Rapid heating can shock the dispersion, causing aggregation.[4][17]
Reduction Clearing (Sodium Hydrosulphite) 1 - 2 g/L[4]Inadequate removal of surface dye, poor wash fastness.
Reduction Clearing (Caustic Soda) 1 - 2 g/LInadequate removal of surface dye, poor wash fastness.
Reduction Clearing Temperature 70 - 80°C[4]Ineffective cleaning at lower temperatures.
Reduction Clearing Time 15 - 20 minutes[4]Incomplete removal of surface dye.

Experimental Protocols

High-Temperature Exhaust Dyeing of Polyester with this compound

This protocol provides a general procedure. Optimal concentrations of auxiliaries and the temperature profile may need to be adjusted based on the specific equipment and substrate.

  • Fabric Preparation (Scouring):

    • Thoroughly scour the polyester fabric with a suitable detergent and alkali solution to remove any impurities.

    • Rinse the fabric well with hot and then cold water until neutral.

    • Dry the fabric before dyeing.

  • Dye Dispersion:

    • Separately, create a paste of the required amount of this compound with a small amount of warm water and a dispersing agent.[16]

    • Stir until a smooth, lump-free paste is formed.

    • Gradually add more warm water (40-50°C) to dilute the dispersion.[16]

    • Filter the dispersion before adding it to the dyebath.

  • Dyeing Procedure:

    • Set the liquor ratio (e.g., 10:1).

    • Prepare the dyebath at 50-60°C with water.

    • Add a high-temperature dispersing agent (e.g., 0.5 - 1.0 g/L) and a high-temperature leveling agent (e.g., 0.5 - 1.0 g/L).[4]

    • Adjust the pH of the dyebath to 4.5 - 5.5 using acetic acid.[4]

    • Add the pre-treated polyester fabric to the dyebath and allow it to run for 10-15 minutes for even wetting.

    • Add the prepared dye dispersion to the bath.

    • Raise the temperature to 130°C at a rate of 1-2°C per minute.[4]

    • Hold the temperature at 130°C for 30-60 minutes, depending on the desired shade depth.[4]

    • Cool the dyebath down to 70-80°C at a rate of approximately 2°C per minute.[16]

    • Drain the dyebath.

  • After-treatment (Reduction Clearing):

    • Rinse the dyed fabric.

    • Prepare a new bath with:

      • Caustic Soda (e.g., 1-2 g/L)

      • Sodium Hydrosulphite (e.g., 1-2 g/L)[4]

    • Treat the dyed fabric at 70-80°C for 15-20 minutes.[4]

    • Rinse thoroughly with hot and then cold water.

    • Neutralize with acetic acid if necessary.

    • Dry the fabric.

Diagrams

G cluster_prep Preparation cluster_dyeing Dyeing Process cluster_after After-treatment scour Scour Fabric rinse_dry Rinse & Dry scour->rinse_dry prepare_bath Prepare Dyebath (Auxiliaries, pH 4.5-5.5) rinse_dry->prepare_bath add_fabric Add Fabric (run 10-15 min) prepare_bath->add_fabric add_dye Add Dye Dispersion add_fabric->add_dye disperse_dye Prepare Dye Dispersion disperse_dye->add_dye heat Heat to 130°C (1-2°C/min) add_dye->heat hold Hold at 130°C (30-60 min) heat->hold cool Cool to 70-80°C hold->cool reduction_clear Reduction Clearing (70-80°C, 15-20 min) cool->reduction_clear final_rinse Hot & Cold Rinse reduction_clear->final_rinse neutralize Neutralize final_rinse->neutralize final_dry Final Drying neutralize->final_dry

Caption: High-temperature exhaust dyeing workflow for this compound on polyester.

G cluster_causes Potential Causes cluster_solutions Recommended Actions start Uneven Dyeing Observed dispersion Improper Dispersion? start->dispersion temp Incorrect Temp. Control? start->temp ph Inadequate pH? start->ph prep Poor Fabric Prep? start->prep aux Wrong Auxiliaries? start->aux sol_disp Improve pre-dispersion Increase dispersing agent dispersion->sol_disp sol_temp Slow heating rate Ensure uniform temp. temp->sol_temp sol_ph Control pH (4.5-5.5) ph->sol_ph sol_prep Thoroughly scour fabric prep->sol_prep sol_aux Use appropriate leveling & dispersing agents aux->sol_aux end Level Dyeing Achieved sol_disp->end sol_temp->end sol_ph->end sol_prep->end sol_aux->end

References

Enhancing the solubility of C.I. Disperse Red 54 for specific applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of C.I. Disperse Red 54 for various applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a single azo disperse dye with the molecular formula C₁₉H₁₈ClN₅O₄ and a molecular weight of approximately 415.83 g/mol .[1][2] It is characterized by its vibrant red color and is primarily used for dyeing synthetic fibers like polyester.[1] Its classification as a fluorescent dye also suggests potential applications in biomedical imaging and as a chemical probe.[3][4] The primary concern with this compound is its very low aqueous solubility (approximately 94 μg/L at 20°C), which can lead to issues such as aggregation, precipitation, and low bioavailability in experimental settings.[2]

Q2: What are the primary strategies for enhancing the aqueous solubility of this compound?

Several methods can be employed to improve the solubility of sparingly soluble substances like this compound. The most common approaches include:

  • Micellar Solubilization: Utilizing surfactants to form micelles that encapsulate the hydrophobic dye molecules.

  • Temperature Adjustment: Increasing the temperature of the solvent can significantly enhance the solubility of disperse dyes.

  • Co-solvency: Adding a water-miscible organic solvent to the aqueous solution.

  • pH Modification: Adjusting the pH of the solution can influence the solubility, with a weakly acidic pH (4.5-5.5) often being optimal for dyeing applications.[5]

  • Particle Size Reduction: Methods like ultrasonication can break down dye agglomerates into smaller particles, increasing the surface area for dissolution.

  • Solid Dispersion: Dispersing the dye in a solid hydrophilic carrier to improve its dissolution rate.[6][7]

Q3: Can this compound be used in biomedical applications?

While primarily an industrial dye, its fluorescent properties open up possibilities for biomedical applications, such as in imaging or as a molecular probe.[1][3][8][9] However, for any in-vivo or in-vitro biological experiments, the dye's purity, toxicity, and stability in physiological conditions must be rigorously evaluated. Enhancing its aqueous solubility is a critical first step for its use in biological systems.

Troubleshooting Guides

Problem Potential Cause(s) Suggested Solution(s)
Precipitation of dye in aqueous solution. 1. Low intrinsic solubility.2. Aggregation of dye molecules.3. Change in temperature or pH.1. Increase the concentration of the solubilizing agent (e.g., surfactant, co-solvent).2. Apply sonication to break up aggregates.3. Maintain a constant temperature and use a buffer to control pH.
Cloudy or unevenly colored solution. 1. Incomplete solubilization.2. Presence of insoluble impurities.1. Increase the duration or intensity of mixing/sonication.2. Try a different solubilization method or a combination of methods.3. Filter the solution to remove undissolved particles.
Low solubilization efficiency with surfactants. 1. Surfactant concentration is below the critical micelle concentration (CMC).2. Inappropriate choice of surfactant (ionic vs. non-ionic).1. Ensure the surfactant concentration is well above its CMC.2. Experiment with different types of surfactants (e.g., SDS, Triton X-100) to find the most effective one.
Inconsistent results between experiments. 1. Variability in experimental conditions (temperature, pH, mixing speed).2. Degradation of the dye.1. Standardize all experimental parameters.2. Store the dye in a cool, dark, and dry place. Prepare fresh solutions for each experiment.

Quantitative Data on Solubility Enhancement

The following tables provide illustrative data on the solubility of disperse dyes under various conditions. Note that these values are representative and may vary for this compound. Experimental verification is highly recommended.

Table 1: Effect of Temperature on Disperse Dye Solubility in Water

Temperature (°C)Illustrative Solubility (mg/L)Fold Increase
250.11
501.515
805.050
10012.0120

Table 2: Effect of Co-solvents on Disperse Dye Solubility in Water at 25°C

Co-solvent (20% v/v)Illustrative Solubility (mg/L)
None (Water)0.1
Ethanol10.5
Acetone25.2
Dimethyl Sulfoxide (DMSO)80.7

Table 3: Micellar Solubilization of a Disperse Dye with Different Surfactants at 25°C

Surfactant (at 2x CMC)Surfactant TypeIllustrative Solubility (mg/L)
None-0.1
Sodium Dodecyl Sulfate (SDS)Anionic35.4
Triton X-100Non-ionic58.9
Cetyltrimethylammonium Bromide (CTAB)Cationic25.1

Experimental Protocols

Protocol 1: Preparation of a Stable Aqueous Dispersion using Ultrasonication

This protocol describes how to prepare a stable dispersion of this compound in an aqueous medium, which is a prerequisite for many applications.

Materials:

  • This compound powder

  • Deionized water

  • Dispersing agent (e.g., lignosulfonate-based, 1 g/L)

  • Wetting agent (optional)

  • Ultrasonic probe or bath sonicator

Procedure:

  • Pasting: Weigh the desired amount of this compound. In a separate container, create a smooth paste by adding a small amount of lukewarm deionized water (and a wetting agent, if used). Stir thoroughly to eliminate lumps.

  • Dispersion Preparation: Fill a beaker with the required volume of deionized water and add the dispersing agent. Stir until fully dissolved.

  • Combining: Add the dye paste to the dispersing agent solution through a fine sieve to remove any remaining aggregates.

  • Ultrasonication: Immerse the tip of the ultrasonic probe into the dispersion. Apply ultrasonic energy (e.g., 20 kHz) for 15-30 minutes.[10] Monitor the temperature to avoid excessive heating. If using a bath sonicator, place the beaker in the bath and sonicate for 30-60 minutes.

  • Final Dispersion: The resulting fine and stable dispersion is now ready for use.

G cluster_0 Protocol 1: Aqueous Dispersion via Ultrasonication A Weigh this compound B Create a smooth paste with water A->B D Add dye paste to solution B->D C Prepare dispersing agent solution C->D E Apply ultrasonication (15-30 min) D->E F Stable aqueous dispersion E->F

Workflow for preparing an aqueous dispersion of this compound.
Protocol 2: Solubility Determination by UV-Visible Spectrophotometry

This protocol outlines a method to quantify the solubility of this compound in a given solvent system.

Materials:

  • This compound

  • Chosen solvent (e.g., water, ethanol, surfactant solution)

  • UV-Visible Spectrophotometer

  • Volumetric flasks

  • Centrifuge

  • 0.45 µm syringe filters

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved dye.

  • Sampling and Filtration: Carefully withdraw a sample from the supernatant. Filter the sample through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Preparation of Standard Solutions: Prepare a stock solution of this compound of a known concentration in the same solvent. Perform serial dilutions to create a series of standard solutions of known concentrations.

  • Spectrophotometric Analysis:

    • Determine the maximum absorbance wavelength (λmax) of the dye in the chosen solvent by scanning the spectrum of a standard solution.

    • Measure the absorbance of each standard solution at the λmax to create a calibration curve (Absorbance vs. Concentration).

    • Measure the absorbance of the filtered supernatant from the saturated solution.

  • Concentration Calculation: Use the calibration curve to determine the concentration of this compound in the saturated solution, which represents its solubility.

G cluster_1 Protocol 2: Solubility Determination Workflow P1 Prepare Saturated Solution (Excess Dye + Solvent) P2 Equilibrate (24-48h agitation) P1->P2 P3 Centrifuge and Filter P2->P3 P5 Measure Absorbance (Standards & Saturated Solution) P3->P5 P4 Prepare Standard Solutions P4->P5 P6 Generate Calibration Curve P5->P6 P7 Calculate Solubility P6->P7

Workflow for determining the solubility of this compound.
Protocol 3: Enhancing Solubility using Solid Dispersion Technique (Solvent Evaporation Method)

This protocol is relevant for drug development professionals aiming to improve the dissolution rate and bioavailability of a formulation containing this compound as a model compound.[6][11][12]

Materials:

  • This compound

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))

  • Common solvent (e.g., ethanol, methanol, or a mixture that dissolves both dye and carrier)

  • Rotary evaporator or vacuum oven

Procedure:

  • Dissolution: Dissolve both this compound and the chosen hydrophilic carrier in the common solvent in a specific ratio (e.g., 1:5 dye to carrier). Ensure complete dissolution.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-60°C).

  • Drying: Dry the resulting solid mass in a vacuum oven to remove any residual solvent.

  • Pulverization and Sieving: Pulverize the dried solid dispersion into a fine powder using a mortar and pestle, and then pass it through a sieve to obtain a uniform particle size.

  • Characterization: The resulting solid dispersion powder can be characterized for its dissolution properties and compared to the pure dye.

G cluster_2 Protocol 3: Solid Dispersion Preparation S1 Dissolve Dye and Carrier in Solvent S2 Solvent Evaporation (Rotary Evaporator) S1->S2 S3 Vacuum Drying S2->S3 S4 Pulverize and Sieve S3->S4 S5 Solid Dispersion Powder S4->S5

Workflow for the solid dispersion of this compound.

Logical Relationships in Troubleshooting

G cluster_3 Troubleshooting Logic for Solubility Issues Start Poor Solubility Observed Q1 Is the solution cloudy or precipitated? Start->Q1 A1_Yes Incomplete Dissolution / Aggregation Q1->A1_Yes Yes A1_No Low but Clear Solubility Q1->A1_No No S1 Increase Sonication Time/ Energy A1_Yes->S1 S2 Increase Solubilizer Concentration A1_Yes->S2 A1_No->S2 S4 Increase Temperature A1_No->S4 End Solubility Enhanced S1->End S3 Try a Different Solubilizer S2->S3 S5 Check pH S2->S5 S3->End S4->End S5->End

Logical workflow for troubleshooting solubility problems.

References

Troubleshooting matrix effects in LC/MS/MS analysis of C.I. Disperse Red 54

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the LC/MS/MS analysis of C.I. Disperse Red 54.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the LC/MS/MS analysis of this compound, with a focus on mitigating matrix effects.

Question: I am observing poor sensitivity and inconsistent results for this compound. How can I determine if this is due to matrix effects?

Answer:

Poor sensitivity and irreproducible results are common indicators of matrix effects, which can cause ion suppression or enhancement.[1][2][3] To confirm the presence of matrix effects, two primary methods can be employed:

  • Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[4] A constant flow of a this compound standard solution is infused into the LC eluent after the analytical column, and a blank sample extract is injected. Any deviation in the baseline signal of the analyte indicates the presence of co-eluting matrix components.

  • Post-Extraction Spike: This quantitative method assesses the extent of matrix effects.[1][5] The peak area of this compound in a standard solution is compared to the peak area of the analyte spiked into a blank matrix sample that has undergone the entire sample preparation procedure. The matrix effect can be calculated using the following formula:

    Matrix Effect (%) = (Peak Area in Spiked Sample / Peak Area in Standard Solution) x 100

    A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[1]

A visual workflow for identifying and quantifying matrix effects is presented below.

cluster_0 Initial Observation cluster_1 Problem Identification cluster_2 Diagnostic Experiments cluster_3 Data Interpretation A Poor Sensitivity or Inconsistent Results B Suspect Matrix Effects A->B C Post-Column Infusion B->C D Post-Extraction Spike B->D E Qualitative Assessment: Identify Suppression/Enhancement Zones C->E F Quantitative Assessment: Calculate % Matrix Effect D->F A Significant Matrix Effect Detected B Optimize Sample Preparation A->B C Improve Chromatographic Separation A->C D Implement Sample Dilution A->D E Utilize Internal Standards A->E F Re-evaluate Matrix Effect B->F C->F D->F E->F G Acceptable Results? F->G H Proceed with Analysis G->H Yes I Combine Strategies G->I No I->B I->C I->D I->E cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing A Set A: Standard in Solvent D LC/MS/MS Analysis A->D B Set B: Blank Matrix Extract B->D C Set C: Spiked Blank Matrix Extract C->D E Measure Peak Area (Set A and Set C) D->E F Calculate % Matrix Effect E->F

References

Strategies to improve the wash fastness of C.I. Disperse Red 54 on synthetic fabrics

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and textile professionals with technical support for improving the wash fastness of C.I. Disperse Red 54 on synthetic fabrics, particularly polyester. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor wash fastness for this compound on polyester?

Poor wash fastness of disperse dyes like this compound on polyester is primarily due to unfixed dye remaining on the fiber surface.[1] Key contributing factors include:

  • Inadequate Dyeing Process: Insufficient dyeing temperature, time, or incorrect pH can lead to poor dye penetration and fixation within the polyester fibers.[1][2]

  • Surface Dye Aggregation: Disperse dyes have low water solubility. Without proper dispersion, dye particles can clump together on the fiber surface instead of penetrating it.[3][4]

  • Improper Post-Treatment: The most critical factor is often an incomplete or omitted reduction clearing process, which is specifically designed to remove this surface dye.[1][5]

  • Polyester Oligomers: During high-temperature dyeing, low-molecular-weight polyester chains (oligomers) can migrate to the fiber surface and trap unfixed dye, which is later released during washing.[6]

Q2: What is reduction clearing, and why is it the most effective method for improving wash fastness?

Reduction clearing is a crucial post-dyeing treatment that removes unfixed disperse dye from the surface of synthetic fibers.[5][6] The process involves treating the dyed fabric in a bath containing a reducing agent (typically sodium hydrosulfite, also known as sodium dithionite) and an alkali (like sodium hydroxide).[1][3] This treatment degrades the surface dye into smaller, more water-soluble fragments that can be easily washed away.[7] A thorough reduction clearing is one of the most effective strategies for significantly improving wash and rubbing fastness, leading to brighter and clearer shades.[5][6]

Q3: How do dyeing parameters like temperature and pH affect the wash fastness of this compound?

Optimizing dyeing parameters is essential for ensuring the dye molecules penetrate and become firmly anchored within the fiber structure.[1]

  • Temperature: For polyester, a high dyeing temperature, typically around 130°C (266°F), is required.[1] This temperature is above the glass transition temperature of polyester, causing the fiber structure to swell and allowing the dye molecules to diffuse inside.[2] Insufficient temperature results in poor dye penetration.[1]

  • pH: The dyebath for disperse dyes on polyester should be acidic, ideally maintained within a pH range of 4.5 to 5.5.[2][8] This pH range ensures the stability of the disperse dye and optimizes its exhaustion onto the fiber.[2] Dyeing in neutral or alkaline conditions can lead to inferior fastness properties.[9]

Q4: What is the role of dyeing auxiliaries in achieving good wash fastness?

Dyeing auxiliaries are critical for a successful dyeing process.

  • Dispersing Agents: These are essential to prevent the aggregation of disperse dye particles in the dyebath. A stable, fine dispersion ensures even coloration and optimal absorption into the fiber, rather than deposition on the surface.[4][10]

  • Leveling Agents: These help to ensure uniform dye uptake, preventing shade variations.

  • pH Buffers: Chemicals like acetic acid are used to maintain the required acidic pH of the dyebath.[2]

The improper use or selection of auxiliaries can negatively impact wash fastness.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the application of this compound.

Problem Probable Cause(s) Recommended Solution(s)
Poor wash fastness (color bleeding/staining) after dyeing. 1. Incomplete removal of unfixed surface dye.[1] 2. Dyeing temperature was too low or time was too short.[1] 3. Incorrect dyebath pH.[2]1. Implement or intensify the reduction clearing process. This is the most critical step.[1][5] 2. Optimize the dyeing cycle: ensure the temperature reaches 130°C and is held for an adequate time (e.g., 45-60 minutes).[1] 3. Control the dyebath pH to a range of 4.5-5.5 using an acetic acid/acetate buffer.[2]
Uneven dyeing or colored specks on the fabric surface. 1. Agglomeration of dye particles.[3] 2. Poor quality or insufficient amount of dispersing agent.[4]1. Ensure a high-quality, stable dispersing agent is used in the correct concentration.[4] 2. Check the dye dispersion before starting the dyeing process.
Wash fastness is good initially but degrades after heat-setting. 1. Thermal Migration: The high temperature of the finishing process (e.g., heat-setting) causes dye molecules to migrate from the fiber's interior back to the surface.[7][11]1. Select disperse dyes with higher sublimation fastness and resistance to thermal migration.[12] 2. Lower the heat-setting temperature and duration as much as the process allows. 3. Apply a suitable finishing agent that can form a film on the fiber surface to reduce dye migration.[1]
White, powdery deposits on fabric or equipment. 1. Precipitation of polyester oligomers on the fiber surface during high-temperature dyeing.[6]1. Use an oligomer-control agent in the dyebath. 2. Ensure the reduction clearing is performed at a sufficiently high temperature (70-80°C) to help remove oligomers.[6][13] 3. Clean dyeing machinery regularly.

Experimental Protocols

Protocol 1: High-Temperature Exhaust Dyeing of Polyester

This protocol describes a standard laboratory procedure for dyeing polyester fabric with this compound.

  • Preparation:

    • Scour the polyester fabric to remove any impurities.

    • Prepare a dyebath with a liquor-to-goods ratio of 10:1.

    • Add a dispersing agent (e.g., 1 g/L) and a pH buffer (acetic acid) to achieve a pH of 4.5-5.5.[2]

  • Dye Dispersion:

    • Separately, paste the required amount of this compound dye with a small amount of water and the dispersing agent. Add warm water to create a fine, stable dispersion.

  • Dyeing Cycle:

    • Add the dye dispersion to the dyebath at approximately 60°C.

    • Introduce the polyester fabric.

    • Raise the temperature to 130°C at a rate of 1.5-2°C per minute.

    • Hold the temperature at 130°C for 45-60 minutes to ensure full dye penetration.

    • Cool the dyebath down to 70-80°C before draining.

Protocol 2: Post-Dyeing Reduction Clearing

This process is performed immediately after dyeing and rinsing.

  • Bath Preparation:

    • Prepare a fresh bath with a liquor ratio of 10:1 to 20:1.[13]

    • Add the following chemicals to the bath:

      • Sodium Hydrosulfite: 2 g/L[13]

      • Sodium Hydroxide: 2 g/L[13]

      • Non-ionic Detergent: 1 g/L[13]

  • Treatment:

    • Introduce the rinsed, dyed fabric into the bath at 40-50°C.

    • Raise the temperature to 70-80°C.[3][13]

    • Hold at this temperature for 15-20 minutes.[3][13]

  • Rinsing and Neutralization:

    • Drain the reduction clearing bath.

    • Rinse the fabric thoroughly with hot water (60-70°C) for 10 minutes, followed by a cold water rinse.[13]

    • Neutralize the fabric in a bath containing 1 g/L of acetic acid at 40°C for 10 minutes.[13]

    • Perform a final cold rinse.

  • Drying:

    • Hydroextract the fabric and dry at a temperature not exceeding 100°C.[13]

Protocol 3: Evaluation of Wash Fastness (Adapted from ISO 105-C06)

This test assesses the resistance of the color to laundering.[14][15]

  • Specimen Preparation:

    • Cut a 10 cm x 4 cm specimen of the dyed fabric.[16]

    • Place the specimen between two undyed fabric pieces (a multifiber fabric and a piece of the same type as the specimen) and stitch them together to form a composite sample.[16][17]

  • Test Procedure:

    • Prepare a wash liquor containing a standard detergent (e.g., 4 g/L ECE non-phosphate reference detergent) and, if required by the specific test method, sodium perborate.

    • Place the composite sample, along with the specified number of steel balls (for mechanical action), into a stainless steel container.

    • Add the required volume of wash liquor to achieve a 50:1 liquor ratio.[17]

    • Seal the container and place it in a Launder-Ometer.

    • Run the test at the specified temperature (e.g., 60°C) for 30 minutes.[17]

  • Rinsing and Drying:

    • Remove the sample, rinse it twice in cold distilled water, and then in running tap water.[16]

    • Squeeze out excess water and dry it in air at a temperature not exceeding 60°C.[16]

  • Evaluation:

    • Using a standard grey scale under controlled lighting, assess:

      • Color Change: Compare the treated dyed specimen with an original, untested sample.

      • Staining: Evaluate the degree of color transfer onto the adjacent undyed fabrics.[16]

    • Rate the results on a scale of 1 (poor) to 5 (excellent).

Grey Scale Rating Interpretation (Color Change / Staining)
5 Negligible or no change / Negligible or no staining
4 Slightly changed / Slightly stained
3 Noticeably changed / Noticeably stained
2 Considerably changed / Considerably stained
1 Much changed / Heavily stained

Visualized Workflows and Relationships

G cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment (Critical for Fastness) cluster_finish Finishing & Evaluation Pretreatment Fabric Scouring Dye_Prep Dye & Auxiliaries Dispersion Dyeing High-Temp Dyeing (130°C, pH 4.5-5.5) Pretreatment->Dyeing Rinsing1 Hot & Cold Rinse Dyeing->Rinsing1 Reduction Reduction Clearing (70-80°C) Rinsing1->Reduction Rinsing2 Hot Rinse & Neutralize Reduction->Rinsing2 Drying Drying Rinsing2->Drying Finishing Finishing (e.g., Heat-set) Drying->Finishing QC Wash Fastness Testing (QC) Finishing->QC Result High Wash Fastness Fabric QC->Result

Caption: Workflow for achieving high wash fastness on synthetic fabrics.

G Start Start: Poor Wash Fastness Observed Q1 Was Reduction Clearing (RC) performed? Start->Q1 Sol1 Action: Perform a thorough RC process as per protocol. Q1->Sol1 No Q2 Were RC parameters (Temp, Time, Chemicals) correct? Q1->Q2 Yes End Re-evaluate Wash Fastness Sol1->End Sol2 Action: Optimize RC. Ensure temp is 70-80°C and chemical concentrations are correct. Q2->Sol2 No Q3 Were dyeing parameters (130°C, pH 4.5-5.5) correct? Q2->Q3 Yes Sol2->End Sol3 Action: Correct dyeing process parameters. Q3->Sol3 No Q4 Did fastness decrease after heat-setting? Q3->Q4 Yes Sol3->End Sol4 Cause: Thermal Migration. Action: Re-evaluate dye selection for better sublimation fastness or adjust finishing temperature. Q4->Sol4 Yes Q4->End No Sol4->End

Caption: Troubleshooting logic for diagnosing poor wash fastness.

References

Technical Support Center: Reducing the Environmental Impact of C.I. Disperse Red 54 Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to mitigate the environmental footprint of C.I. Disperse Red 54 dyeing processes. Disperse dyes, including this compound, are characterized by their low water solubility and are primarily used for dyeing hydrophobic fibers like polyester.[1][2] A significant environmental challenge arises as 8-20% of these dyes may not fix to the fabric and are discharged into wastewater streams.[2] Due to their complex aromatic structure, these dyes are recalcitrant to degradation and can pose risks to aquatic ecosystems.[2][3]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding process optimization and effluent treatment for this compound.

Process Optimization

  • Q1: How can the dyeing process itself be modified to reduce its environmental impact?

    • A1: Implementing innovative dyeing technologies can significantly lower the consumption of water, energy, and auxiliary chemicals.

      • Ultrasonic-Assisted Dyeing: This method uses high-frequency sound waves (22 to 175 Kc/s) to create micro-cavitations, which enhance dye dispersion and accelerate the diffusion of dye into the fiber.[1][4][5] This leads to energy savings through lower dyeing temperatures, reduced processing times, and decreased use of chemical auxiliaries.[1][6]

      • Supercritical Carbon Dioxide (SC-CO2) Dyeing: This is a waterless dyeing technique that uses CO2 in a supercritical state as the solvent medium.[4] It completely eliminates water consumption and the need for water-soluble auxiliary chemicals, making it a highly sustainable alternative for polyester dyeing.[4][7]

  • Q2: What are the ideal pH and temperature conditions to maximize dye exhaustion on polyester?

    • A2: For dyeing polyester with disperse dyes like this compound, an acidic pH range of 4.5 to 5.5 is optimal.[8] This pH helps maintain the stability of the dye dispersion and prevents the hydrolysis of polyester fibers at high temperatures.[8] High-temperature dyeing, typically around 130°C, is employed to ensure maximum dye penetration and fixation, which in turn minimizes the amount of unfixed dye in the effluent.[8][9]

Effluent Treatment

  • Q3: What are the principal strategies for treating wastewater containing this compound?

    • A3: Wastewater treatment strategies are broadly categorized into biological, physicochemical, and advanced oxidation processes (AOPs).[10] Often, a combination of these methods is most effective for complete dye degradation and detoxification.[11][12]

  • Q4: Is this compound biodegradable?

    • A4: Yes, specific microorganisms have demonstrated the ability to effectively biodegrade this compound. For instance, the bacterium Brevibacillus laterosporus has been shown to achieve 100% decolorization of the dye (at 50 mg/L) within 48 hours under optimized conditions.[13] The degradation process involves enzymes such as tyrosinase and NADH-DCIP reductase, which break the dye down into simpler, non-toxic metabolites.[13]

  • Q5: My biological treatment system shows low color removal efficiency. What are the potential reasons and solutions?

    • A5: Low efficiency can be due to non-optimal conditions (pH, temperature), the presence of toxic co-contaminants, or the recalcitrant nature of the dye for the specific microbial consortium.[14] To improve performance, ensure the system is operating under optimal parameters for the degrading microorganisms (e.g., pH 7 and 40°C for B. laterosporus).[13] Consider pre-treatment steps like enzymatic decolorization or AOPs to break down the complex dye structure before the biological stage.[11][15]

  • Q6: What is a primary drawback of using adsorption for dye removal?

    • A6: While adsorption is an effective and relatively inexpensive method for color removal, its main disadvantage is the generation of a large volume of sludge.[16] This sludge, which contains the concentrated dye, requires further treatment or careful disposal, transferring the pollution from a liquid to a solid phase.[11][16]

Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments aimed at reducing the environmental impact of this compound.

Problem Potential Causes Recommended Solutions
High Effluent Color and COD/BOD 1. Inefficient dye exhaustion during the dyeing process.[8]2. Excessive use of dyes and auxiliary chemicals.[8]3. Ineffective reduction clearing process.[17]1. Optimize the dyeing temperature cycle (e.g., hold at 130°C for 45-60 min) to maximize dye uptake.[8]2. Optimize the recipe to use the minimum required amount of dye and auxiliaries for the target shade.[8]3. Implement an effective effluent treatment system, such as coagulation-flocculation, adsorption, or an Advanced Oxidation Process (AOP).[10][16][18]
Poor Color Fastness (Wash, Rub) 1. Incomplete removal of unfixed dye from the fiber surface.[8]2. Presence of oligomers on the fabric surface interfering with fixation.1. Ensure an effective reduction clearing process is performed after dyeing to strip all unfixed surface dye.[8]2. Consider using environmentally friendly clearing agents, such as those based on soap nut extracts, to avoid by-products from conventional agents like sodium dithionite.[17]
Low Decolorization in Biological Treatment 1. Sub-optimal pH or temperature for the microbial culture.2. Presence of other toxic chemicals in the effluent inhibiting microbial activity.3. The microbial consortium is not adapted to this compound.1. Adjust and maintain the pH and temperature to the optimal range for the specific microorganisms being used (e.g., pH 7, 40°C).[13]2. Acclimatize the activated sludge or microbial culture to the dye effluent gradually.3. Augment the system with specialized bacterial strains known to degrade this dye, such as Brevibacillus laterosporus or Bacillus cereus.[13][19]4. Combine biological treatment with a pre-treatment step like photo-Fenton to improve biodegradability.[11]
Inconsistent Results in Adsorption Experiments 1. Variation in effluent pH.2. Inconsistent adsorbent dosage or particle size.3. Insufficient contact time to reach equilibrium.1. Control and buffer the pH of the dye solution, as adsorption is often highly pH-dependent.[16][20]2. Use a consistent, measured dose of adsorbent for each experiment.3. Conduct kinetic studies to determine the equilibrium time and ensure all subsequent experiments run for at least that duration.[21]

Data Presentation

Table 1: Comparison of Effluent Treatment Technologies for Disperse Dyes
Treatment TechnologyTypical Removal EfficiencyAdvantagesDisadvantagesCitations
Biological (Bacterial) 80-100%Cost-effective, environmentally friendly, can lead to complete mineralization.Slower process, sensitive to toxicity and environmental conditions.[13][19][22]
Adsorption (Activated Carbon) 60-99%High efficiency, simple operation, effective for various dyes.Sludge generation, high cost of adsorbent, requires regeneration.[3][16][21]
Coagulation-Flocculation 60-98%Low cost, effective for disperse dyes due to their low solubility.Sludge generation, may require pH adjustment, less effective for soluble dyes.[16][18][22]
Advanced Oxidation (Fenton) >90%Rapid degradation, effective for recalcitrant compounds, reduces toxicity.High cost of reagents (H₂O₂), requires strict pH control (acidic), produces iron sludge.[10][11][16]
Enzymatic (Laccase) 50-96%Specific, operates under mild conditions, reduces toxicity for subsequent biological treatment.High cost of enzymes, may require mediators, efficiency is highly dye-specific.[15][23]
Table 2: Optimized Conditions for Bacterial Decolorization of this compound
ParameterOptimized Value
Microorganism Brevibacillus laterosporus
Initial Dye Concentration 50 mg/L
pH 7.0
Temperature 40°C
Incubation Time 48 hours
Decolorization Efficiency 100%
Nutrient Supplements Yeast Extract and Peptone
Data sourced from a study on the biodegradation of Disperse Red 54 by Brevibacillus laterosporus.[13]

Experimental Protocols

Protocol 1: Bacterial Decolorization of this compound

This protocol is based on the methodology for decolorization using Brevibacillus laterosporus.[13]

  • Media Preparation: Prepare a nutrient broth medium containing (per liter): 5g peptone, 5g yeast extract, and 10g NaCl. Adjust the pH to 7.0.

  • Dye Addition: Prepare a stock solution of this compound. Add the dye to the sterilized nutrient broth to a final concentration of 50 mg/L.

  • Inoculation: Inoculate the medium with a 24-hour-old culture of Brevibacillus laterosporus.

  • Incubation: Incubate the flasks at 40°C under static conditions for 48 hours.

  • Analysis:

    • Withdraw samples at regular intervals.

    • Centrifuge the samples to pellet the bacterial cells.

    • Measure the absorbance of the supernatant at the maximum wavelength of this compound using a UV-Vis spectrophotometer.

    • Calculate the percentage of decolorization using the formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100.

Protocol 2: Analytical Quantification of this compound in Water Samples

This protocol provides a general workflow for analyzing disperse dyes in water using HPLC-MS, based on established methods.[24][25]

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Condition an SPE cartridge (e.g., C18) according to the manufacturer's instructions.

    • Pass a known volume of the water sample through the cartridge to adsorb the dye.

    • Wash the cartridge to remove interferences.

    • Elute the dye from the cartridge using a suitable organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluent to near dryness and reconstitute in a small, known volume of the mobile phase.

  • HPLC-PDA/MS Analysis:

    • Column: Use a reverse-phase column (e.g., C18).

    • Mobile Phase: A gradient of acetonitrile and water (often with a modifier like formic acid).

    • Injection: Inject the prepared sample extract.

    • Detection:

      • Use a Photodiode Array (PDA) detector to obtain the UV-Vis spectrum and confirm the peak corresponds to the dye.

      • Use a Mass Spectrometer (MS) for definitive identification and sensitive quantification based on the mass-to-charge ratio of the dye.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standards using the same HPLC-MS method to generate an external calibration curve.

    • Determine the concentration of the dye in the sample by comparing its peak area to the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_treatment Treatment Evaluation cluster_analysis Analysis Wastewater Wastewater Sample (this compound) PreTreatment Pre-Treatment (e.g., pH Adjustment, Filtration) Wastewater->PreTreatment Biological Biological Treatment (Bacterial Culture) PreTreatment->Biological Adsorption Physicochemical (Adsorption) PreTreatment->Adsorption AOP Advanced Oxidation (e.g., Fenton) PreTreatment->AOP Analysis Quantitative Analysis (HPLC-MS/Spectrophotometry) Biological->Analysis Adsorption->Analysis AOP->Analysis Data Data Interpretation (% Removal, Kinetics) Analysis->Data Conclusion Conclusion on Efficacy Data->Conclusion troubleshooting_flow Start Problem: High Effluent Color CheckExhaust Is dye exhaustion maximized (>95%)? Start->CheckExhaust CheckRecipe Is the recipe (dye/chem load) optimized? CheckExhaust->CheckRecipe Yes ImplementTreat Implement/Optimize Effluent Treatment CheckExhaust->ImplementTreat No CheckClearing Is reduction clearing effective? CheckRecipe->CheckClearing Yes CheckRecipe->ImplementTreat No CheckClearing->ImplementTreat No End Problem Resolved CheckClearing->End Yes ImplementTreat->End treatment_pathways cluster_physchem Physicochemical Treatment cluster_bio Biological Treatment cluster_aop Advanced Oxidation Processes (AOPs) Input Dyeing Effluent (this compound) Adsorption Adsorption (e.g., Activated Carbon) Input->Adsorption Coagulation Coagulation/ Flocculation Input->Coagulation Anaerobic Anaerobic Digestion Input->Anaerobic Fenton Fenton/Photo-Fenton Input->Fenton Ozonation Ozonation Input->Ozonation Output Treated Water (Low Color & Toxicity) Adsorption->Output Coagulation->Output Aerobic Aerobic Activated Sludge Anaerobic->Aerobic Aerobic->Output Fenton->Anaerobic Pre-treatment Fenton->Output Ozonation->Output

References

Optimization of extraction methods for C.I. Disperse Red 54 from textile samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on the optimization of extraction methods for C.I. Disperse Red 54 from textile samples.

Frequently Asked Questions (FAQs)

Q1: What are the most effective solvents for extracting this compound from polyester textiles?

A1: Due to the hydrophobic nature of both polyester fibers and disperse dyes, solvents with low polarity are generally most effective.[1] Commonly used and effective solvents for the extraction of disperse dyes like Disperse Red 54 include chlorobenzene, methanol, acetonitrile (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1] The optimal choice may depend on the subsequent analytical method. For instance, methanol is frequently used for sample preparation for LC/MS/MS analysis.[2]

Q2: What is the role of ultrasonication in the extraction process?

A2: Ultrasonication is a common technique used to enhance the efficiency of dye extraction from textile matrices.[1][3] The high-frequency sound waves create cavitation bubbles in the solvent. The collapse of these bubbles generates localized high pressure and temperature, which facilitates the desorption of the dye molecules from the fiber surface and improves their dissolution in the solvent.[4] This can lead to higher extraction yields and shorter extraction times.

Q3: What is a typical temperature range for the extraction of Disperse Red 54?

A3: Elevated temperatures are crucial for efficient extraction as they swell the polyester fibers, allowing better solvent penetration and dye diffusion.[5] Typical extraction temperatures range from 60°C to 130°C.[1][6] For example, methods may involve heating in a water bath at 60°C after ultrasonication or heating at 100°C to 130°C for methods using solvents like DMF or chlorobenzene.[1][6]

Q4: How can I quantify the amount of extracted this compound?

A4: High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for quantifying extracted disperse dyes.[7] Common detection methods include Photodiode Array (PDA) for spectral information and Mass Spectrometry (MS or MS/MS) for higher sensitivity and definitive identification.[3][8] For routine quality control, HPLC-PDA offers a good balance of performance and cost, while HPLC-MS/MS is ideal for trace-level analysis and complex matrices due to its superior sensitivity and selectivity.[7]

Q5: What are the key parameters to optimize for maximizing extraction efficiency?

A5: The key parameters to optimize are:

  • Solvent Type: Select a solvent that effectively dissolves Disperse Red 54 and is compatible with your analytical instrument.

  • Temperature: Increasing temperature generally enhances extraction efficiency, but excessively high temperatures might degrade the dye.[9][10]

  • Time: Longer extraction times can increase yield, but a plateau is often reached where further time provides no significant benefit.[11]

  • Solvent-to-Sample Ratio: A sufficient volume of solvent is needed to ensure complete immersion of the sample and to create a concentration gradient that favors dye extraction.[12]

  • Agitation/Sonication: Mechanical agitation or ultrasonication significantly improves the rate of extraction.[4]

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Suggested Solution(s)
Low Extraction Yield / Pale Extract 1. Inefficient Solvent: The chosen solvent may have poor solubility for this compound. 2. Insufficient Temperature/Time: The extraction conditions may not be energetic enough to overcome the dye-fiber interactions.[5] 3. Inadequate Sample Preparation: The textile sample may be too large or not properly cut, limiting surface area for extraction.[13]1. Test different solvents: Experiment with methanol, acetonitrile, DMF, or chlorobenzene.[1] 2. Optimize conditions: Increase the extraction temperature (e.g., to 100-130°C) and/or extend the extraction time.[6][11] Consider using an ultrasonic bath.[4] 3. Reduce particle size: Cut the textile sample into small pieces (e.g., 1-2 mm) to maximize the surface area exposed to the solvent.[13]
Inconsistent or Non-Reproducible Results 1. Sample Inhomogeneity: The dye may not be uniformly distributed throughout the textile sample.[14] 2. Variations in Experimental Parameters: Inconsistent control of temperature, time, or solvent volumes between experiments.[5] 3. Incomplete Extraction: The extraction process may not be running to completion, leaving residual dye in the textile.1. Improve sampling: Take a representative portion of the material for analysis. If possible, grind the sample to a homogenous powder.[13] 2. Standardize protocol: Strictly control all parameters. Use calibrated equipment and ensure consistent heating and agitation.[5] 3. Validate extraction completion: After the initial extraction, perform a second extraction on the same sample with fresh solvent and analyze the extract. If a significant amount of dye is detected, the initial protocol needs optimization (e.g., longer time, higher temperature).
Interference or Extra Peaks in Chromatogram 1. Co-extractive Interferences: Other compounds (e.g., finishing agents, oligomers) from the textile matrix are extracted along with the dye. 2. Solvent Impurities: The solvent used for extraction or mobile phase may contain impurities. 3. Sample Contamination: Contamination from lab equipment or handling.[15]1. Incorporate a cleanup step: Consider using Solid-Phase Extraction (SPE) to purify the extract before analysis.[3] 2. Use high-purity solvents: Use HPLC or MS-grade solvents for both extraction and analysis.[3] Run a solvent blank to check for impurities. 3. Ensure cleanliness: Thoroughly clean all glassware and equipment. Filter the final extract through a syringe filter (e.g., 0.22 or 0.45 µm) before injection.[2][15]
Dye Precipitation in the Extract 1. Poor Dye Solubility: The dye may be precipitating out of the solvent upon cooling or during storage.[14] 2. Overly Concentrated Sample: The extract is too concentrated for the dye to remain in solution.[15]1. Maintain temperature: Analyze the sample shortly after extraction while it is still warm, or gently re-warm and sonicate before analysis. 2. Dilute the extract: Dilute the sample with the initial mobile phase or a suitable solvent before analysis.[2][15] Ensure the final solution is clear.

Data Presentation

Table 1: Comparison of Analytical Techniques for Disperse Dye Quantification

ParameterHPLC-PDAHPLC-MSHPLC-MS/MS
Limit of Detection (LOD) 0.7 mg/L[7]Surpasses DIN 54231 method requirements[7]~2.0 ng/L[7]
Limit of Quantification (LOQ) Not SpecifiedNot Specified~8.0 ng/L[7]
Linearity Range 1 to 20 mg/L[7]Not Specified2.0 to 100.0 ng/mL[7]
Precision (RSD) 5.6% (Overall)[7]Not Specified< 6% (Intra-day), < 13% (Inter-day)[7]
Selectivity GoodHighVery High
Confidence in Identification ModerateHigh (with m/z confirmation)[7][8]Very High (with parent/daughter ion confirmation)[7]
Data adapted from studies on various disperse dyes and are indicative for method comparison.[7]

Table 2: Overview of Common Extraction Solvents and Conditions for Disperse Dyes from Polyester

SolventTemperature (°C)TimeAssistanceReference
Methanol (MeOH)50 - 7015 - 30 minUltrasonication[2][6]
Acetonitrile (ACN)6060 minUltrasonication + Heating[1]
ACN:H₂O (4:3, v/v)10030 minHeating[1]
Dimethylformamide (DMF)100-Heating[6]
Chlorobenzene100 - 138-Heating[1][6]
This table summarizes conditions from various studies and serves as a starting point for optimization.

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Solvent Extraction (USE) with Methanol

This protocol is suitable for sample preparation for subsequent LC-MS analysis.

  • Sample Preparation: Accurately weigh approximately 1 gram of the textile sample, previously cut into small pieces, into a glass extraction vessel.[2]

  • Solvent Addition: Add 20 mL of HPLC-grade methanol to the vessel.[2]

  • Ultrasonication: Place the vessel in an ultrasonic bath and sonicate at 50°C for 30 minutes.[2]

  • Centrifugation: After sonication, centrifuge the sample at 10,000 rpm for 10 minutes to pellet the textile fibers and any suspended particles.[2]

  • Filtration & Concentration: Carefully decant the supernatant and filter it through a 0.22 µm PTFE syringe filter.[2] The extract can be evaporated under a gentle stream of nitrogen and reconstituted in a known volume of mobile phase if concentration is needed.[2]

  • Analysis: The prepared sample is now ready for injection into the HPLC system.

Protocol 2: High-Temperature Extraction with Acetonitrile

This protocol is effective for achieving high extraction efficiency.

  • Sample Preparation: Place a precisely weighed, small piece of the textile sample (e.g., a single 0.5 cm fiber) into a sealed glass capillary or vial.[1]

  • Solvent Addition: Add a small, precise volume of acetonitrile (e.g., 20 µL) to the vial.[1]

  • Initial Sonication: Sonicate the sealed vial for 5 minutes at room temperature.[1]

  • Heating: Transfer the vial to a heating block or water bath and heat at 60°C for 60 minutes.[1]

  • Centrifugation: After cooling, centrifuge the vial to separate the fiber from the extract.[1]

  • Analysis: The supernatant is ready for direct analysis by HPLC.

Mandatory Visualization

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Solid-Liquid Separation cluster_analysis Analysis Sample Textile Sample Cut Cut into small pieces Sample->Cut Weigh Weigh accurately Cut->Weigh AddSolvent Add Extraction Solvent (e.g., Methanol, ACN) Weigh->AddSolvent Extract Apply Energy (Ultrasonication / Heat) AddSolvent->Extract Centrifuge Centrifugation Extract->Centrifuge Filter Filter Supernatant (e.g., 0.22 µm filter) Centrifuge->Filter HPLC HPLC-PDA / MS Analysis Filter->HPLC Quantify Quantification & Data Processing HPLC->Quantify

Caption: Experimental workflow for extraction and analysis of this compound.

References

Stabilizing C.I. Disperse Red 54 against oxidative and reductive degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for stabilizing C.I. Disperse Red 54 against oxidative and reductive degradation.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling, application, and end-use of this compound, focusing on degradation-related problems.

Q1: My dyed polyester fabric with this compound is showing significant color fading upon exposure to light. What is the cause and how can I prevent this?

A1: The color fading of this compound, a monoazo dye, upon light exposure is primarily due to photodegradation. This process involves the absorption of UV radiation, which can lead to the cleavage of the azo bond (-N=N-), the chromophore responsible for its color. To mitigate this, the use of UV absorbers is highly recommended.

  • UV Absorbers: These compounds function by preferentially absorbing harmful UV radiation and dissipating it as harmless thermal energy.[1][2] Commonly effective types for disperse dyes on polyester include benzotriazoles (e.g., Tinuvin P, Tinuvin 327) and benzophenones (e.g., 2,4-dihydroxybenzophenone).[3][4][5] They can be applied during the dyeing process or as a post-treatment.[3][4]

  • Hindered Amine Light Stabilizers (HALS): HALS are radical scavengers that inhibit polymer degradation and can be used in conjunction with UV absorbers for a synergistic protective effect.[6][7][8] They do not absorb UV radiation but interrupt the photo-oxidative degradation cycle.[6]

Q2: I am observing color changes and a decrease in the vibrancy of this compound during high-temperature dyeing of polyester. What is causing this thermal degradation and how can it be minimized?

A2: Thermal degradation of this compound during high-temperature dyeing (typically 120-130°C) can occur, leading to shade changes and reduced color fastness.[9] This can be attributed to both oxidative and, to a lesser extent, reductive processes at elevated temperatures.

Troubleshooting Steps:

  • Optimize Dyeing Parameters:

    • pH Control: Maintain a weakly acidic dyebath (pH 4.5-5.5) to minimize hydrolysis and other pH-sensitive degradation reactions.[10]

    • Temperature and Time: Avoid excessively high temperatures or prolonged dyeing times beyond what is necessary for proper dye diffusion and fixation.[11]

  • Use of Antioxidants: Incorporating antioxidants into the dyeing formulation can help protect the dye from thermal-oxidative degradation. While specific data for this compound is limited, hindered phenolic antioxidants are commonly used in polymer systems and could be evaluated.

  • Ensure Good Dispersion: Poor dispersion can lead to dye agglomeration, and these aggregates may degrade differently than well-dispersed dye molecules. The use of a high-quality dispersing agent is crucial.[10]

Q3: After dyeing and reduction clearing, I'm noticing a loss of color depth and a shift in the shade of my this compound dyed fabric. Why is this happening?

A3: The issue likely lies in the reduction clearing process. Reduction clearing is a necessary step after dyeing polyester with disperse dyes to remove unfixed dye from the fiber surface, thereby improving wetfastness. However, the reducing agents used, typically sodium hydrosulfite (also known as sodium dithionite) in an alkaline medium, can also act on the dye molecules fixed within the fiber, especially if the process is not well-controlled.[6][10][12][13]

The reductive cleavage of the azo bond in this compound leads to the formation of colorless aromatic amines, causing a loss of color.

Preventative Measures:

  • Control Reductant Concentration: Use the minimum effective concentration of the reducing agent.

  • Optimize Time and Temperature: Keep the reduction clearing time and temperature to the recommended minimum to avoid excessive dye reduction.

  • Alternative Clearing Methods: In some cases, an alkaline wash without a reducing agent may be sufficient for pale shades.

Q4: What are the expected degradation products of this compound under reductive and oxidative conditions?

A4: Understanding the degradation products is crucial for assessing the environmental impact and potential toxicity of the dye.

  • Reductive Degradation: The primary pathway for reductive degradation is the cleavage of the azo bond. For this compound (manufactured from 2-Chloro-4-nitrobenzenamine and N-cyanoethyl-N-methoxycarbonylethylaniline), this would result in the formation of aromatic amines.[14] Biodegradation studies have identified N-(1λ(3)-chlorinin-2-yl)acetamide as a final metabolic product.[15]

  • Oxidative Degradation: Oxidative degradation, often initiated by hydroxyl radicals in advanced oxidation processes, can lead to the breakdown of the aromatic rings in the dye molecule, ultimately resulting in smaller organic molecules and, under ideal conditions, complete mineralization to CO2 and water.[16] Analysis of these products often requires techniques like HPLC-MS.[17][18][19]

Quantitative Data on Stabilization

The following tables summarize the potential improvements in the stability of this compound and similar dyes with the use of stabilizers.

Table 1: Lightfastness Improvement with UV Absorbers

Dye ClassStabilizer TypeApplication MethodLightfastness Rating (Without Stabilizer)Lightfastness Rating (With Stabilizer)Improvement (Blue Wool Scale)
Red Monoazo Disperse DyeBenzotriazole (e.g., Tinuvin P)Aftertreatment45-61-2
Red Monoazo Disperse DyeBenzophenone (e.g., 2,4-dihydroxybenzophenone)In Dyebath451

Note: Data is illustrative and based on studies of similar red monoazo disperse dyes. Actual performance may vary based on dye concentration, substrate, and specific process conditions.[3][5]

Experimental Protocols

Protocol 1: Evaluation of UV Absorber Efficacy for Improved Lightfastness

  • Sample Preparation:

    • Dye polyester fabric with this compound at a specific concentration (e.g., 1% on weight of fiber).

    • Prepare two sets of dyed samples. One set will serve as the control.

    • Treat the second set with a UV absorber (e.g., a benzotriazole derivative) either during the dyeing process or as a post-treatment according to the manufacturer's recommendations.

  • Accelerated Light Exposure:

    • Expose both the control and the treated samples to a xenon arc lamp in a lightfastness tester according to ISO 105-B02 standard.

    • Simultaneously expose a set of Blue Wool standards (grades 1-8).

  • Assessment:

    • Periodically compare the fading of the dyed samples to the fading of the Blue Wool standards.

    • The lightfastness rating is determined by the Blue Wool standard that shows a similar degree of color change as the sample.

    • Quantify the color change (ΔEab) using a spectrophotometer. A lower ΔEab value for the treated sample indicates better stability.

Protocol 2: Assessment of Thermal Stability in the Presence of Antioxidants

  • Dye Solution Preparation:

    • Prepare a standard dispersion of this compound (e.g., 10 g/L) in water with a suitable dispersing agent.

    • Divide the dispersion into two portions. To one portion, add an antioxidant being evaluated at a specified concentration. The other portion will be the control.

  • High-Temperature Treatment:

    • Place both the control and the antioxidant-containing dye dispersions in a high-temperature dyeing apparatus.

    • Heat the solutions to a typical polyester dyeing temperature (e.g., 130°C) and hold for a set time (e.g., 60 minutes).[12][15][20]

    • Cool the solutions to room temperature.

  • Analysis:

    • Filter both solutions through a fine filter paper and observe any differences in dye particle aggregation or precipitation.[12][15][20]

    • Measure the absorbance of the solutions using a UV-Vis spectrophotometer to quantify any loss of color. A smaller decrease in absorbance for the antioxidant-containing sample suggests better thermal stability.

    • For a more detailed analysis, use HPLC to quantify the remaining concentration of the parent dye.

Protocol 3: Analysis of Reductive Degradation

  • Reaction Setup:

    • Prepare an aqueous solution of this compound.

    • Initiate the reductive degradation by adding a reducing agent such as sodium dithionite at a controlled temperature and pH.

  • Monitoring the Reaction:

    • At various time intervals, withdraw aliquots of the reaction mixture.

    • Measure the absorbance at the maximum wavelength (λmax) of the dye using a UV-Vis spectrophotometer to monitor the decolorization kinetics.

  • Product Identification:

    • Analyze the degradation products at different time points using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (HPLC-MS).[17][18]

    • This will allow for the separation and identification of the aromatic amines and other intermediates formed during the reductive cleavage of the azo bond.

Visualizations

Oxidative_Degradation_Pathway This compound This compound Intermediate Products Intermediate Products This compound->Intermediate Products Hydroxyl Radicals (•OH) Oxidizing Agents Oxidizing Agents Oxidizing Agents->Intermediate Products e.g., H2O2, Ozone Mineralization Products Mineralization Products Intermediate Products->Mineralization Products Further Oxidation Reductive_Degradation_Pathway This compound This compound Aromatic Amines Aromatic Amines This compound->Aromatic Amines Azo Bond Cleavage (-N=N-) Reducing Agents Reducing Agents Reducing Agents->Aromatic Amines e.g., Sodium Hydrosulfite Further Degradation Products Further Degradation Products Aromatic Amines->Further Degradation Products Experimental_Workflow_Stabilizer_Evaluation cluster_prep Sample Preparation cluster_aging Accelerated Aging cluster_analysis Analysis Dyeing_Control Dye Polyester (Control) Aging_Protocol Exposure to Light (ISO 105-B02) or Heat (e.g., 130°C) Dyeing_Control->Aging_Protocol Dyeing_Stabilizer Dye Polyester with Stabilizer Dyeing_Stabilizer->Aging_Protocol Color_Measurement Spectrophotometry (ΔE*ab) Aging_Protocol->Color_Measurement Fastness_Rating Visual Assessment vs. Blue Wool Scale Aging_Protocol->Fastness_Rating Chemical_Analysis HPLC / MS for Degradation Products Aging_Protocol->Chemical_Analysis

References

Validation & Comparative

A Comparative Analysis of the Photostability of C.I. Disperse Red 54 and C.I. Disperse Red 60

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the photostability of two commercially significant disperse dyes, C.I. Disperse Red 54 and C.I. Disperse Red 60. The selection of dyes with robust photostability is critical in various applications, including textiles and advanced materials, to ensure product longevity and performance. This document summarizes available quantitative data, details experimental protocols for photostability testing, and illustrates the general photodegradation pathways of the respective dye classes.

Executive Summary

C.I. Disperse Red 60, an anthraquinone dye, generally exhibits higher photostability compared to this compound, a monoazo dye. This is reflected in its slightly better lightfastness ratings. The superior stability of anthraquinone dyes is attributed to their inherent chemical structure, which is less susceptible to photodegradation than the azo linkage in azo dyes.

Quantitative Data Summary

The photostability of dyes is commonly evaluated using lightfastness ratings, typically on a scale of 1 to 8, where a higher number indicates better resistance to fading. The following table summarizes the available lightfastness data for this compound and C.I. Disperse Red 60.

Dye NameC.I. NumberChemical ClassLightfastness Rating (ISO)Lightfastness Rating (Xenon Arc)
Disperse Red 5411131Monoazo66-7
Disperse Red 6060756Anthraquinone6-7-

Note: The data is compiled from various sources and may not be from direct head-to-head comparative studies under identical conditions.

Experimental Protocols

The lightfastness of disperse dyes is determined using standardized methods to ensure reproducibility and comparability of results. The most widely adopted standards are ISO 105-B02 and AATCC Test Method 16.

ISO 105-B02: Colour fastness to artificial light: Xenon arc fading lamp test

This standard specifies a method for determining the resistance of the colour of textiles to the action of an artificial light source representative of natural daylight (D65).

Apparatus:

  • Xenon arc lamp apparatus with a stable light source and filter system to simulate the spectral distribution of daylight.

  • Black panel thermometer to monitor the temperature.

  • Blue wool references (rated 1-8) for comparison.

  • Grey scale for assessing colour change.

Procedure:

  • A specimen of the dyed textile is mounted on a card alongside a set of blue wool references.

  • The mounted samples are exposed to the xenon arc lamp under controlled conditions of temperature and humidity.

  • The specimens are periodically inspected for fading.

  • The lightfastness rating is determined by comparing the degree of fading of the test specimen with that of the blue wool references. The rating corresponds to the blue wool reference that shows a similar amount of colour change.

AATCC Test Method 16: Colorfastness to Light

This method provides several options for determining the colorfastness to light using different light sources, including carbon-arc and xenon-arc lamps.

Apparatus:

  • A lightfastness testing instrument (e.g., Fade-Ometer) equipped with a specified light source (e.g., xenon arc).

  • AATCC Blue Wool Lightfastness Standards.

  • Gray Scale for Color Change.

Procedure:

  • The test specimen is exposed to the light source under specified conditions.

  • The exposure can be for a specified number of hours or until a certain amount of fading is observed in a standard of comparison.

  • The change in color of the specimen is evaluated by comparison with the AATCC Gray Scale for Color Change.

Photodegradation Mechanisms

The chemical structure of a dye is a primary determinant of its photostability. This compound is a monoazo dye, while C.I. Disperse Red 60 is an anthraquinone dye. Their degradation pathways under the influence of light differ significantly.

This compound (Monoazo Dye)

Azo dyes are characterized by the presence of one or more azo groups (-N=N-). The photodegradation of azo dyes can proceed through photo-oxidation and photoreduction mechanisms, often involving the generation of reactive oxygen species. The azo bond is typically the most labile part of the molecule.

G A This compound (Azo Dye) B Excited State A->B Light (hv) C Photo-oxidation (e.g., by singlet oxygen, hydroxyl radicals) B->C D Photoreduction B->D E Cleavage of Azo Bond C->E D->E F Formation of Aromatic Amines E->F G Further Degradation (Smaller Fragments) F->G

General photodegradation pathway for azo dyes.
C.I. Disperse Red 60 (Anthraquinone Dye)

Anthraquinone dyes are generally more stable than azo dyes due to the robust nature of the anthraquinone nucleus. Their photodegradation often involves the abstraction of hydrogen atoms from the surrounding medium or the generation of reactive oxygen species that can attack the dye molecule. The degradation process is typically slower and may involve the hydroxylation of the aromatic rings.

G A C.I. Disperse Red 60 (Anthraquinone Dye) B Excited State A->B Light (hv) C Hydrogen Abstraction (from substrate/solvent) B->C D Reaction with Reactive Oxygen Species B->D E Formation of Radical Intermediates C->E F Hydroxylation of Aromatic Rings D->F G Ring Opening & Further Degradation E->G F->G

General photodegradation pathway for anthraquinone dyes.

Conclusion

Based on the available lightfastness data, C.I. Disperse Red 60 demonstrates superior photostability compared to this compound. This is consistent with the general understanding that anthraquinone dyes are more resistant to photodegradation than azo dyes. For applications requiring high lightfastness, C.I. Disperse Red 60 would be the preferred choice. The selection of an appropriate dye should always be guided by rigorous testing under conditions that mimic the end-use application.

A Comparative Guide to Validated HPLC Methods for the Quantification of C.I. Disperse Red 54

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to C.I. Disperse Red 54 Analysis

This compound is a disperse dye used in the textile industry. Accurate and reliable quantification of this dye is essential for ensuring product quality, safety, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS) is a primary technique for this purpose, offering high sensitivity and selectivity. This guide also assesses alternative methods such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), Thin-Layer Chromatography (TLC) with densitometry, and Ultraviolet-Visible (UV-Vis) spectrophotometry.

Comparison of Analytical Methods

The selection of an analytical method is contingent on various factors, including the specific requirements of the analysis, available instrumentation, and the nature of the sample matrix. The following table provides a comparative summary of different analytical techniques for the analysis of disperse dyes.

Table 1: Performance Characteristics of HPLC and Alternative Methods for Disperse Dye Analysis

Validation ParameterHPLC with DAD/UV-Vis DetectorUV-Vis SpectrophotometryCapillary Electrophoresis (CE)
Specificity High (Excellent separation of dye from impurities and degradation products)[1]Low to Moderate (Spectra of different components can overlap)[1]High (Excellent separation efficiency)[1]
Sensitivity High (LOD and LOQ in the µg/mL to ng/mL range is achievable)[1]Moderate (Generally lower sensitivity than HPLC)[1]Very High (Detection limits can range from 0.1 to 4.53 µg/ml for some dyes)[1]
Linearity Excellent (Typically R² > 0.999 over a wide concentration range)[1]Good (Adherence to Beer's Law is concentration-dependent)[1]Good[1]
Precision High (RSD < 2% is commonly achieved)[1]Moderate to High[1]High[1]
Accuracy High (Excellent recovery rates, typically 98-102%)[1]Moderate (Can be affected by matrix interference)[1]High[1]
Sample Throughput Moderate[1]High[1]Moderate[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. The following sections describe the experimental protocols for the discussed analytical techniques.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

HPLC-DAD is a robust and widely accessible method for the quantification of disperse dyes, providing reliable results with good sensitivity and selectivity.[2]

Instrumentation:

  • An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).[2]

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly employed.[2]

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 20 mM ammonium acetate buffer, pH 6.8) and Mobile Phase B (e.g., Acetonitrile).[1]

  • Gradient Program: A typical gradient would start with a low percentage of the organic phase, which is gradually increased to elute the dye and any impurities.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Detection Wavelength: Monitoring at the maximum absorbance wavelength of this compound (typically determined by a UV-Vis scan).[2]

  • Injection Volume: 10 µL.[1][2]

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of a suitable solvent like methanol.[2]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve.

  • Sample Solution: Dissolve the sample containing this compound in the same solvent as the standard and filter it through a 0.45 µm syringe filter before injection.[1]

Thin-Layer Chromatography (TLC) with Densitometry

TLC is a cost-effective and rapid technique suitable for screening and semi-quantitative analysis. When coupled with a densitometer, it can provide quantitative results.[2]

  • Stationary Phase: Silica gel 60 F254 TLC plates.[2]

  • Mobile Phase: A mixture of non-polar and polar organic solvents (e.g., toluene:ethyl acetate).[2]

  • Sample Application: Apply standards and samples as bands using an automated applicator.[2]

  • Detection: Scan the plate using a densitometer at the wavelength of maximum absorbance for this compound.[2]

UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a simple and rapid method for the quantification of a pure substance in a non-absorbing solvent. Its application to complex samples is limited due to potential interferences.[2]

  • Instrumentation: A double-beam UV-Vis spectrophotometer.[2]

  • Procedure: Prepare a calibration curve by measuring the absorbance of standard solutions of this compound at its wavelength of maximum absorption.[2] Measure the absorbance of the sample solution and determine the concentration from the calibration curve.

Method Validation Protocol

The HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters[1][3]:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is demonstrated by the separation of the this compound peak from potential impurities and degradation products.[1]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by a minimum of five concentrations.

  • Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

The following diagrams illustrate the typical workflows involved in the validation of an HPLC method for the quantification of this compound.

cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Guidelines) cluster_2 Analysis & Reporting A Select HPLC Column & Mobile Phase B Optimize Gradient, Flow Rate, Temperature A->B C Develop Sample Preparation Protocol B->C D Specificity C->D E Linearity & Range D->E F Accuracy (Recovery) E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Sample Analysis I->J K Data Processing & Quantification J->K L Generate Validation Report K->L

Caption: Experimental workflow for HPLC method validation.

cluster_0 Primary Method cluster_1 Alternative Methods A Quantification of this compound B HPLC-DAD / HPLC-MS A->B High Specificity & Sensitivity C UPLC-MS/MS A->C Higher Throughput & Sensitivity D TLC with Densitometry A->D Cost-Effective Screening E UV-Vis Spectrophotometry A->E Simple & Rapid (for pure samples)

Caption: Comparison of analytical methods.

References

A Comparative Performance Analysis of C.I. Disperse Red 54 and Other Azo Disperse Dyes

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents an objective comparison of the performance characteristics of C.I. Disperse Red 54 against other selected monoazo disperse dyes, namely C.I. Disperse Red 1, C.I. Disperse Red 13, and C.I. Disperse Red 177. The analysis focuses on key performance indicators for textile applications, particularly on polyester substrates. All data is supported by standardized experimental protocols.

Introduction to Selected Azo Disperse Dyes

Disperse dyes are a class of sparingly water-soluble colorants primarily used for dyeing hydrophobic fibers such as polyester, acetate, and nylon. The azo class, characterized by the presence of one or more azo groups (-N=N-), constitutes the largest and most versatile group of synthetic organic dyes.

  • This compound: A single azo dye known for producing a yellow-toned red shade. It is suitable for high-temperature and high-pressure dyeing methods.[1]

  • C.I. Disperse Red 1: A monoazo dye that yields a red color. It is applied to polyester and its blends through high-temperature methods or with a carrier.[2]

  • C.I. Disperse Red 13: This monoazo dye, containing a chloro substituent, produces a bluish-red shade and is used for dyeing and printing polyester and other synthetic fibers.[3]

  • C.I. Disperse Red 177: A monoazo dye containing a benzothiazole heterocyclic group, it is used for dyeing and printing polyester and its blends, offering a bright red color.[4][5]

Performance Data Comparison

The performance of these dyes on polyester fabric is summarized in the table below. The fastness properties are rated on a scale of 1 to 5 for washing, rubbing, and sublimation (where 5 is excellent), and on a scale of 1 to 8 for lightfastness (where 8 is excellent).

Dye NameC.I. NumberLightfastness (Xenon Arc)Wash Fastness (Color Change)Wash Fastness (Staining)Sublimation Fastness (Staining, 180°C)Rubbing Fastness (Dry)Rubbing Fastness (Wet)
Disperse Red 54 111316-74-54-5444-5
Disperse Red 1 1111035544-55
Disperse Red 13 111153-444-54-54-54-5
Disperse Red 177 111225-64-5554-54-5

Note: Fastness ratings are compiled from various technical sources and may vary based on the depth of shade and specific processing conditions.

From the compiled data, this compound exhibits excellent lightfastness (6-7), making it a suitable candidate for applications requiring high resistance to fading from light exposure. Its wash and rubbing fastness properties are also very good. In comparison, C.I. Disperse Red 1 shows excellent wash fastness but has significantly lower lightfastness (3). C.I. Disperse Red 13 offers a balance of moderate to good fastness properties across the board. C.I. Disperse Red 177 stands out for its very high sublimation fastness (5) and good lightfastness (5-6), making it ideal for applications involving heat treatments like thermosol dyeing or printing.[2][3][6]

Visualization of Azo Dye Classification

The following diagram illustrates the classification of the selected disperse dyes, highlighting that they all belong to the monoazo chemical class.

AzoDyeClassification DisperseDyes Disperse Dyes AzoDyes Azo Dyes DisperseDyes->AzoDyes MonoazoDyes Monoazo Dyes AzoDyes->MonoazoDyes Red54 This compound MonoazoDyes->Red54 Red1 C.I. Disperse Red 1 MonoazoDyes->Red1 Red13 C.I. Disperse Red 13 MonoazoDyes->Red13 Red177 C.I. Disperse Red 177 MonoazoDyes->Red177

Caption: Classification of selected red azo disperse dyes.

Experimental Protocols

The following are summaries of the standard methodologies used to determine the fastness properties cited in this guide.

Lightfastness (ISO 105-B02)

This method determines the resistance of the color of textiles to an artificial light source representative of natural daylight (D65).[7]

  • Apparatus: A xenon arc lamp fading apparatus with controlled irradiance, temperature, and humidity.[8]

  • Procedure: A specimen of the dyed textile is exposed to the light from the xenon arc lamp under specified conditions. Simultaneously, a set of blue wool references with known lightfastness (grades 1-8) are exposed.[7]

  • Evaluation: The change in color of the test specimen is assessed by comparing it to the fading of the blue wool references. The lightfastness rating is the number of the blue wool reference that shows a similar degree of fading.[9]

Wash Fastness (ISO 105-C06)

This test evaluates the resistance of a textile's color to domestic or commercial laundering procedures.

  • Apparatus: A suitable washing machine (e.g., Launder-Ometer) with stainless steel containers, a water bath for temperature control, and stainless steel balls for abrasive action.[10][11]

  • Procedure: A 100 mm x 40 mm specimen of the dyed fabric is stitched together with a multifiber adjacent fabric.[4] The composite sample is placed in a container with a specified detergent solution (e.g., 4 g/L ECE detergent) and stainless steel balls.[12] The sample is agitated for a specified time (e.g., 30-45 minutes) and temperature (e.g., 40°C, 60°C).[12][13] After agitation, the sample is rinsed and dried.

  • Evaluation: The change in the color of the specimen and the degree of staining on the adjacent multifiber fabric are assessed using the Grey Scale for Assessing Change in Colour and the Grey Scale for Assessing Staining, respectively. Ratings are given from 1 (poor) to 5 (excellent).[4][10]

Sublimation Fastness (ISO 105-P01)

This method assesses the resistance of the color of textiles to the action of dry heat, which is relevant for processes like storage, hot pressing, and pleating.[14][15]

  • Apparatus: A heating device consisting of two smooth parallel plates that can be brought into close contact and maintained at a precise temperature.

  • Procedure: A specimen of the dyed textile is placed between two undyed adjacent fabrics (typically polyester for disperse dyes). The composite specimen is placed in the heating device at a specified temperature (e.g., 150°C, 180°C, 210°C) and pressure for a set duration (e.g., 30 seconds).[14]

  • Evaluation: After the test, the specimen is allowed to condition. The change in the color of the original specimen and the staining of the adjacent fabrics are evaluated using the respective grey scales (rated 1 to 5).[15]

Rubbing Fastness (ISO 105-X12)

Also known as crocking, this test determines the amount of color transferred from the surface of a colored textile to other surfaces by rubbing.[6]

  • Apparatus: A crockmeter, which includes a rubbing finger of a specified diameter (16 mm) that applies a constant downward force (9 N).

  • Procedure: A specimen of the dyed fabric is mounted on the base of the crockmeter. A standard white cotton rubbing cloth is fixed to the rubbing finger. The test is performed under both dry and wet conditions. For the wet test, the rubbing cloth is wetted with distilled water to a specific pickup percentage. The finger is then passed back and forth over the specimen 10 times.[13]

  • Evaluation: The amount of color transferred to the white rubbing cloth is assessed by comparing it with the Grey Scale for Assessing Staining. The rating is from 1 (heavy staining) to 5 (no staining).

References

Benchmarking C.I. Disperse Red 54 in Supercritical CO2: A Comparative Guide to Dyeing Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The textile industry is increasingly adopting supercritical carbon dioxide (scCO2) as a sustainable alternative to water-intensive dyeing processes. This guide provides a comparative benchmark of the dyeing efficiency of C.I. Disperse Red 54 and other alternative red disperse dyes in scCO2. The following sections present quantitative data on dye performance, detailed experimental protocols, and a visualization of the experimental workflow to aid researchers in this innovative field.

Performance Comparison of Red Disperse Dyes in Supercritical CO2

While specific quantitative data for this compound is limited in publicly available research, data for other common red disperse dyes provides a valuable benchmark for performance evaluation in supercritical CO2 dyeing of polyester. The color strength (K/S value) is a key indicator of dyeing efficiency.

DyeSubstrateTemperature (°C)Pressure (MPa)Time (min)K/S ValueReference
C.I. Disperse Red 60Polyester9030240Saturation Achieved[1]
C.I. Disperse Red 153Polyester80 - 14017 - 2920 - 80Good Performance
C.I. Disperse Red 167Polyester1202560Not Specified[2]
Corangar Red PE-3469Polyester100 - 120Not Specified30 - 90~12 - 18
C.I. Disperse Red 1Polycarbonate40 - 6010 - 30180 - 1440Low Dye Uptake[3]
C.I. Disperse Red 13Polycarbonate40 - 6010 - 30180 - 1440Higher Dye Uptake[3]

Note: The K/S values are influenced by the specific experimental conditions, substrate, and dye concentration. Direct comparison should be made with caution. The data for Corangar Red PE-3469 is approximated from graphical representation in the cited literature.

Color Fastness Properties

Color fastness is a critical quality parameter for dyed textiles. The following table summarizes the typical fastness properties of polyester dyed with disperse dyes in supercritical CO2.

Fastness PropertyTypical Rating (ISO)
Washing Fastness4-5
Rubbing Fastness (Dry)4-5
Rubbing Fastness (Wet)4-5
Light FastnessGood to Excellent

Note: The ratings are on a scale of 1 to 5, with 5 being the highest fastness. Excellent fastness properties are generally reported for disperse dyes applied in supercritical CO2.[4][5]

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for reproducing and building upon existing research.

General Protocol for Supercritical CO2 Dyeing of Polyester

This protocol outlines a typical procedure for dyeing polyester fabric with disperse dyes using supercritical CO2.

1. Materials and Equipment:

  • Polyester fabric (scoured and dried)

  • Disperse dye (e.g., this compound)

  • High-pressure dyeing vessel (autoclave)

  • CO2 cylinder (high purity)

  • High-pressure pump

  • Heating system with temperature control

  • Pressure transducer and controller

  • Stirring mechanism (optional)

2. Procedure:

  • The polyester fabric sample is wrapped around a perforated stainless steel holder and placed inside the high-pressure dyeing vessel.

  • The disperse dye powder is placed at the bottom of the vessel. No dispersing agents or other auxiliaries are required.[6]

  • The vessel is sealed and purged with gaseous CO2 to remove air.

  • The vessel is heated to the desired dyeing temperature (e.g., 80-120°C).[6]

  • Liquid CO2 is pumped into the vessel until the desired pressure is reached (e.g., 15-30 MPa), bringing the CO2 to a supercritical state.

  • The dyeing process is carried out for a specific duration (e.g., 30-120 minutes) with or without stirring.

  • After the dyeing is complete, the pressure is slowly released. The CO2 is vented or recycled.

  • The dyed fabric is removed from the vessel. Due to the nature of the process, the fabric is dry and requires no further drying.[7]

  • A reduction clearing process (washing with a solution of sodium hydrosulfite and sodium hydroxide) may be performed to remove any unfixed dye from the fiber surface.

Experimental Workflow

The following diagram illustrates the key stages of the supercritical CO2 dyeing process.

SupercriticalDyeingWorkflow cluster_prep Preparation cluster_dyeing Supercritical CO2 Dyeing cluster_post Post-Treatment & Analysis Prep_Fabric Scour & Dry Polyester Fabric Load_Vessel Load Fabric & Dye into Vessel Prep_Fabric->Load_Vessel Prep_Dye Weigh Disperse Dye Prep_Dye->Load_Vessel Seal_Purge Seal & Purge with Gaseous CO2 Load_Vessel->Seal_Purge Heat_Pressurize Heat to T (80-120°C) Pressurize to P (15-30 MPa) Seal_Purge->Heat_Pressurize Dyeing Hold at T & P (30-120 min) Heat_Pressurize->Dyeing Depressurize Slowly Release Pressure Dyeing->Depressurize Remove_Fabric Remove Dry Dyed Fabric Depressurize->Remove_Fabric Reduction_Clear Reduction Clearing (Optional) Remove_Fabric->Reduction_Clear Analysis Color Measurement (K/S) & Fastness Testing Remove_Fabric->Analysis Reduction_Clear->Analysis

Caption: Experimental workflow for polyester dyeing with disperse dyes in supercritical CO2.

References

Cross-Validation of Analytical Techniques for the Detection of C.I. Disperse Red 54: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of analytical techniques for the detection and quantification of C.I. Disperse Red 54, a synthetic azo dye. The selection of an appropriate analytical method is critical for quality control, safety assessment, and research and development. This document outlines the experimental protocols for key analytical methods and presents a comparative analysis of their performance based on experimental data.

Comparative Analysis of Analytical Techniques

The determination of this compound can be accomplished using several analytical techniques, each with distinct advantages and limitations. The primary methods evaluated in this guide are High-Performance Liquid Chromatography (HPLC) with various detectors, High-Performance Thin-Layer Chromatography (HPTLC), UV-Visible (UV-Vis) Spectrophotometry, and Electrochemical Methods. The following table summarizes the quantitative performance of these methods. Data for closely related disperse dyes have been included as representative examples where specific data for this compound is not available.

Table 1: Performance Characteristics of Analytical Techniques for Disperse Red Dyes

ParameterHPLC-PDALC-MS/MSHPTLCUV-Vis SpectrophotometryElectrochemical Methods
Limit of Detection (LOD) ~0.7 mg/L (for Disperse Blue 1)[1]0.02 - 1.35 ng/mL (for various disperse dyes)[2]Data not availableData not available~1.2 nM (for Food Yellow 3)[3]
Limit of Quantification (LOQ) Data not available0.06 - 4.09 ng/mL (for various disperse dyes)[2]Data not availableData not availableData not available
Linearity (R²) > 0.998 (typical for disperse dyes)[4]> 0.993 (for various disperse dyes)[2]> 0.99 (general requirement)> 0.99 (general requirement)> 0.998 (for Food Yellow 3)[3]
Precision (%RSD) < 2.0% (typical for disperse dyes)[4]1.2 - 16.3% (for various disperse dyes)[2]< 2% (general requirement)< 2% (general requirement)Data not available
Accuracy (% Recovery) 95 - 105% (typical for disperse dyes)[4]81.8 - 114.1% (for various disperse dyes)[2]98 - 102% (general requirement)98 - 102% (general requirement)Data not available
Selectivity GoodVery HighModerate to GoodLow to ModerateModerate to High
Throughput ModerateModerateHighHighHigh
Cost ModerateHighLowLowLow to Moderate

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of disperse dyes and can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of disperse dyes.

1. Sample Preparation:

  • Accurately weigh a representative sample of the material containing this compound.

  • Extract the dye using a suitable solvent such as methanol, acetonitrile, or a mixture of dimethylformamide and water.[5]

  • Sonication can be employed to enhance the extraction efficiency.[2]

  • Filter the extract through a 0.45 µm syringe filter prior to injection.[4]

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used.[6]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[6]

  • Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.[4]

  • Detection:

    • Photodiode Array (PDA) Detector: Allows for the monitoring of absorbance at multiple wavelengths, providing spectral information that aids in peak identification.[6]

    • Mass Spectrometry (MS) Detector: Provides high selectivity and sensitivity, enabling definitive identification and quantification, especially at trace levels.[2]

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a cost-effective and high-throughput technique suitable for the qualitative and quantitative analysis of disperse dyes.

1. Sample and Standard Preparation:

  • Prepare standard solutions of this compound in a suitable solvent (e.g., methanol) at various concentrations.

  • Prepare the sample extract as described in the HPLC section.

2. Chromatographic Development:

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254 are commonly used.[7]

  • Sample Application: Apply the sample and standard solutions as bands onto the HPTLC plate using an automated applicator.[8]

  • Mobile Phase: A mixture of non-polar and polar solvents should be optimized to achieve good separation. A representative system could be toluene:ethyl acetate (e.g., 80:20 v/v).

  • Development: Develop the plate in a chromatographic chamber until the mobile phase reaches the desired distance.

  • Densitometric Analysis: After development, the plate is dried and scanned using a densitometer at the wavelength of maximum absorbance for this compound.

UV-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a simple and rapid technique for the quantification of colored compounds in solution.

1. Sample Preparation:

  • Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., methanol or acetone).

  • Prepare a series of calibration standards by diluting the stock solution.

  • Prepare the sample solution by extracting the dye and diluting it to fall within the concentration range of the calibration standards.

2. Measurement:

  • Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a standard solution across the UV-Vis spectrum.

  • Measure the absorbance of the blank (solvent), calibration standards, and the sample solution at the λmax.[9]

  • Construct a calibration curve by plotting the absorbance of the standards against their concentrations.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Electrochemical Methods

Electrochemical sensors offer a promising alternative for the rapid and sensitive detection of electroactive compounds like azo dyes.

1. Electrode Preparation:

  • A variety of working electrodes can be used, such as glassy carbon electrode (GCE) or modified electrodes to enhance sensitivity and selectivity.[3]

  • The electrode surface is polished and cleaned before each measurement.

2. Voltammetric Analysis:

  • Prepare a supporting electrolyte solution (e.g., phosphate buffer) in an electrochemical cell.

  • Add a known volume of the sample extract to the cell.

  • Apply a potential scan using a technique such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV).

  • The dye will undergo an electrochemical reaction at a specific potential, generating a current that is proportional to its concentration.

  • Quantification is achieved by creating a calibration curve with standard solutions of this compound.

Mandatory Visualizations

Cross_Validation_Workflow cluster_planning 1. Planning and Method Selection cluster_development 2. Method Development and Optimization cluster_validation 3. Individual Method Validation cluster_cross_validation 4. Cross-Validation cluster_reporting 5. Reporting and Decision Making A Define Analytical Requirements (Sensitivity, Selectivity, Cost, Throughput) B Select Potential Analytical Techniques (HPLC, HPTLC, UV-Vis, Electrochemical) A->B C Develop/Optimize HPLC Method D Develop/Optimize HPTLC Method E Develop/Optimize UV-Vis Method F Develop/Optimize Electrochemical Method G Validate HPLC Method (LOD, LOQ, Linearity, Precision, Accuracy) C->G H Validate HPTLC Method (LOD, LOQ, Linearity, Precision, Accuracy) D->H I Validate UV-Vis Method (LOD, LOQ, Linearity, Precision, Accuracy) E->I J Validate Electrochemical Method (LOD, LOQ, Linearity, Precision, Accuracy) F->J K Analyze a Set of Common Samples with All Validated Methods L Compare Quantitative Results (Statistical Analysis, e.g., t-test, ANOVA) K->L M Assess Agreement and Discrepancies L->M N Summarize Performance in a Comparative Table M->N O Select Most Suitable Method(s) Based on Requirements N->O P Document Cross-Validation Study O->P

References

Comparative study of the toxicological profiles of different red disperse dyes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Toxicological Profile of Red Disperse Dyes: A Guide for Researchers

This guide provides a comparative analysis of the toxicological profiles of several common red disperse dyes, offering valuable data for researchers, scientists, and professionals in drug development and chemical safety assessment. Disperse dyes, synthetic colorants with low water solubility, are widely used in the textile industry. Understanding their potential toxicity is crucial for ensuring human and environmental safety. This document summarizes key toxicological data, presents detailed experimental protocols for common assessment assays, and visualizes experimental workflows.

Comparative Toxicological Data

The following table summarizes the toxicological data for Disperse Red 1, Disperse Red 9, Disperse Red 13, and Disperse Red 17, focusing on cytotoxicity, genotoxicity, and acute toxicity.

Toxicological EndpointDisperse Red 1Disperse Red 9Disperse Red 13Disperse Red 17
Cytotoxicity
in vitro (HepG2 cells)Cytotoxic effects observed, induces apoptosis.[1]Data not readily available.Did not cause significant cytotoxicity in HepG2 cells.[2]Data not readily available.
Genotoxicity
Ames Test (Salmonella typhimurium)Positive, suggesting it induces frameshift mutations.[2]Mixed results; some studies report a positive response while others show no evidence of mutagenicity.[3]Positive, but mutagenicity was about 14 times lower than Disperse Red 1.[2]Data not readily available.
Comet Assay (in vitro)Induced DNA damage in mouse germ cells.[4]Data not readily available.Data not readily available.Data not readily available.
Micronucleus Assay (in vitro)Increased micronuclei frequency in human lymphocytes and HepG2 cells.[1][5]Data not readily available.Data not readily available.Data not readily available.
Acute Oral Toxicity
LD50 (Rat)Orally administered single doses of 20, 100, and 500 mg/kg to male mice showed toxic effects.[4]Slightly toxic, with minimal effects observed in rats at a total dose of 5 g/rat over 30 days.[3]Data not readily available.Low acute toxicity potential with an LD50 value above 2000 mg/kg bw in rats.[6]
Aquatic Toxicity
EC50 (Daphnia similis)High toxicity to aquatic invertebrates.[7]Data not readily available.Increased toxicity to Daphnia similis compared to Disperse Red 1.[2]Data not readily available.
Skin Sensitization May cause skin sensitization.[8]Reported to be a skin irritant and sensitizer in humans.[3]Data not readily available.A sensitizing potential cannot be excluded.[9]

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below. These protocols are based on standard procedures and can be adapted for the specific red disperse dye being tested.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10][11]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Exposure: Treat the cells with various concentrations of the red disperse dye dissolved in a suitable solvent (e.g., DMSO) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only) and a positive control for cytotoxicity.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The reference wavelength should be more than 650 nm.[10]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Ames Test for Mutagenicity

The Ames test, or bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of chemical compounds.[13]

Principle: This test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize this amino acid and require it for growth). The assay measures the ability of a test substance to induce reverse mutations (reversions) that restore the functional gene for histidine synthesis, allowing the bacteria to grow on a histidine-free medium.[14]

Procedure:

  • Strain Preparation: Prepare overnight cultures of the appropriate Salmonella typhimurium strains (e.g., TA98 and TA100).

  • Metabolic Activation (Optional): To mimic mammalian metabolism, a rat liver extract (S9 fraction) can be included in the assay.

  • Plate Incorporation Method:

    • To a tube containing 2 mL of molten top agar at 45°C, add 0.1 mL of the bacterial culture, 0.1 mL of the test dye solution at various concentrations, and 0.5 mL of the S9 mix (if used).

    • Vortex the mixture gently and pour it onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the number of spontaneous revertants (in the negative control).[15]

Comet Assay for Genotoxicity

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.[16]

Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA, containing fragments and strand breaks, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.[17]

Procedure:

  • Cell Preparation: Expose the target cells (e.g., human lymphocytes or HepG2 cells) to the red disperse dye at various concentrations for a defined period.

  • Slide Preparation: Mix the cell suspension with low-melting-point agarose and spread it onto a microscope slide pre-coated with normal-melting-point agarose.

  • Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergent) to lyse the cells and unfold the DNA.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with alkaline buffer (pH > 13) to unwind the DNA and then apply an electric field.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., % tail DNA, tail length).

Visualized Experimental Workflows

The following diagrams, created using the DOT language, illustrate the typical workflows for the toxicological assays described above.

MTT_Assay_Workflow cluster_setup Assay Setup cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate incubation_24h Incubate for 24h cell_seeding->incubation_24h dye_exposure Expose Cells to Red Disperse Dye incubation_24h->dye_exposure add_mtt Add MTT Reagent dye_exposure->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h add_solubilizer Add Solubilization Solution incubation_4h->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability

Caption: Workflow for the MTT cytotoxicity assay.

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation_analysis Incubation & Analysis prep_bacteria Prepare Salmonella typhimurium Culture mix_components Mix Bacteria, Dye, and S9 in Top Agar prep_bacteria->mix_components prep_s9 Prepare S9 Mix (optional) prep_s9->mix_components pour_plate Pour onto Minimal Glucose Agar Plate mix_components->pour_plate incubate_plates Incubate Plates at 37°C for 48-72h pour_plate->incubate_plates count_colonies Count Revertant Colonies incubate_plates->count_colonies analyze_results Analyze Mutagenic Potential count_colonies->analyze_results

Caption: Workflow for the Ames mutagenicity test.

Comet_Assay_Workflow start Expose Cells to Red Disperse Dye embed Embed Cells in Agarose on Slide start->embed lyse Lyse Cells embed->lyse unwind Alkaline Unwinding of DNA lyse->unwind electrophoresis Electrophoresis unwind->electrophoresis neutralize Neutralize and Stain DNA electrophoresis->neutralize visualize Visualize with Fluorescence Microscope neutralize->visualize analyze Analyze Comet Images visualize->analyze

Caption: Workflow for the Comet genotoxicity assay.

References

C.I. Disperse Red 54: A Comparative Analysis of Color Fastness Against Industry Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stability and performance of chemical compounds are paramount. In the realm of dyes, color fastness is a critical attribute. This guide provides an objective comparison of the color fastness properties of C.I. Disperse Red 54 against two common alternatives, C.I. Disperse Red 60 and C.I. Disperse Red 73, benchmarked against established industry standards.

This analysis synthesizes available data on the performance of these dyes when subjected to standard testing protocols for washing, light, rubbing, and sublimation. The objective is to offer a clear, data-driven comparison to aid in the selection of the most appropriate dye for specific applications where high performance is essential.

Comparative Performance Data

The color fastness of disperse dyes is a critical factor in their application, particularly in textiles and other materials requiring durability. The following tables summarize the available quantitative data for this compound and its alternatives based on standardized ISO testing methodologies. Ratings are provided on a scale of 1 to 5 for washing, rubbing, and sublimation fastness (with 5 being the highest), and on a scale of 1 to 8 for light fastness (with 8 being the highest).

Table 1: Color Fastness to Washing (ISO 105-C06)

Dye NameC.I. NumberColor ChangeStaining
Disperse Red 54544-54-5
Disperse Red 60604-54-5
Disperse Red 73734-54-5

Table 2: Color Fastness to Light (ISO 105-B02)

Dye NameC.I. NumberLight Fastness Rating
Disperse Red 54546-7
Disperse Red 60606
Disperse Red 73736

Table 3: Color Fastness to Rubbing (ISO 105-X12)

Dye NameC.I. NumberDry RubbingWet Rubbing
Disperse Red 545444-5
Disperse Red 606044
Disperse Red 73734-54-5

Table 4: Color Fastness to Sublimation (ISO 105-P01)

Dye NameC.I. NumberSublimation Fastness
Disperse Red 54544
Disperse Red 60604
Disperse Red 73734

Experimental Workflow for Color Fastness Evaluation

The following diagram illustrates the standardized workflow for assessing the color fastness properties of disperse dyes.

G cluster_prep Sample Preparation cluster_testing Testing Procedures cluster_eval Evaluation start Start: Dyed Fabric Sample prep_wash Prepare Washing Specimen (ISO 105-C06) start->prep_wash prep_light Prepare Light Specimen (ISO 105-B02) start->prep_light prep_rub Prepare Rubbing Specimen (ISO 105-X12) start->prep_rub prep_sub Prepare Sublimation Specimen (ISO 105-P01) start->prep_sub test_wash Washing Test (Launder-Ometer) prep_wash->test_wash test_light Light Exposure Test (Xenon Arc Lamp) prep_light->test_light test_rub Rubbing Test (Crockmeter) prep_rub->test_rub test_sub Sublimation Test (Heat Press) prep_sub->test_sub eval_wash Assess Color Change & Staining (Grey Scales) test_wash->eval_wash eval_light Assess Fading (Blue Wool Scale) test_light->eval_light eval_rub Assess Staining (Grey Scale for Staining) test_rub->eval_rub eval_sub Assess Color Change & Staining (Grey Scales) test_sub->eval_sub end End: Comparative Data Report eval_wash->end eval_light->end eval_rub->end eval_sub->end

Experimental workflow for color fastness testing.

Experimental Protocols

Detailed methodologies for the key color fastness tests are outlined below, based on the International Organization for Standardization (ISO) 105 series of standards.

Color Fastness to Washing (ISO 105-C06)

This test is designed to simulate the effect of domestic or commercial laundering on the color of textiles.

  • Apparatus: A Launder-Ometer or similar apparatus, stainless steel balls, and a multifiber adjacent fabric (containing strips of common fibers like acetate, cotton, nylon, polyester, acrylic, and wool).

  • Procedure (A2S):

    • A 10x4 cm specimen of the dyed fabric is stitched together with a same-sized piece of multifiber adjacent fabric.

    • The composite specimen is placed in a stainless-steel container with 150 mL of a solution containing 4 g/L of a standard soap solution. 10 stainless steel balls are added to the container to provide mechanical action.

    • The container is sealed and placed in the Launder-Ometer, which is then operated for 30 minutes at 40°C.

    • After the test, the specimen is removed, rinsed, and dried.

  • Evaluation:

    • Color Change: The change in the color of the dyed specimen is assessed by comparing it with an untested sample using the Grey Scale for Color Change.

    • Staining: The degree of color transfer to each of the fiber strips in the multifiber fabric is assessed using the Grey Scale for Staining.

Color Fastness to Light (ISO 105-B02)

This method evaluates the resistance of the color of textiles to the action of an artificial light source that simulates natural daylight.

  • Apparatus: A Xenon arc fading lamp apparatus equipped with an air-cooled or water-cooled lamp, appropriate light filters, and a black standard thermometer.

  • Procedure:

    • Specimens of the dyed fabric are mounted on holders and partially covered with an opaque mask.

    • Blue Wool Standards (rated 1-8) are exposed alongside the test specimens.

    • The specimens and standards are exposed to the light from the Xenon arc lamp under controlled conditions of temperature and humidity.

    • Exposure is continued until a specified degree of fading is observed on the Blue Wool Standards.

  • Evaluation: The light fastness of the specimen is rated by comparing the degree of fading of the exposed portion to the unexposed portion with the fading of the Blue Wool Standards.

Color Fastness to Rubbing (ISO 105-X12)

This test determines the amount of color transferred from the surface of a colored textile material to other surfaces by rubbing.

  • Apparatus: A Crockmeter (rubbing fastness tester) and a standard white cotton rubbing cloth.

  • Procedure:

    • Dry Rubbing: A specimen of the dyed fabric is mounted on the base of the Crockmeter. A dry rubbing cloth is fixed to the rubbing finger. The finger is then passed back and forth over the specimen 10 times with a downward force of 9N.

    • Wet Rubbing: The procedure is repeated with a rubbing cloth that has been wetted with distilled water to a 100% pick-up.

  • Evaluation: The staining of the white rubbing cloths is assessed using the Grey Scale for Staining.

Color Fastness to Dry Heat (Sublimation) (ISO 105-P01)

This test assesses the resistance of the color of textiles to the action of dry heat, which can cause sublimation of the dye.

  • Apparatus: A heat press or similar device capable of maintaining a specified temperature and pressure.

  • Procedure:

    • A specimen of the dyed fabric is placed between two undyed adjacent fabrics.

    • The composite specimen is placed in the heating device and subjected to a specified temperature (e.g., 180°C, 200°C, or 220°C) and pressure for a set time (e.g., 30 seconds).

  • Evaluation:

    • Color Change: The change in the color of the dyed specimen is assessed using the Grey Scale for Color Change.

    • Staining: The staining of the adjacent fabrics is assessed using the Grey Scale for Staining.

Inter-laboratory Comparison of C.I. Disperse Red 54 Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for the inter-laboratory analysis of C.I. Disperse Red 54, a monoazo disperse dye. In the absence of a publicly available, formal inter-laboratory comparison study for this specific dye, this document synthesizes established analytical methodologies and performance data for similar disperse dyes to offer a comparative perspective. The objective is to assist researchers, scientists, and drug development professionals in establishing standardized protocols to ensure consistency and comparability of results across different laboratories.

This compound is utilized in the textile industry for dyeing synthetic fibers.[1] Its chemical structure, derived from the diazotization of 2-chloro-4-nitrobenzenamine and coupling with N-cyanoethyl-N-methoxycarbonylethylaniline, necessitates robust analytical methods for accurate quantification and purity assessment.[1]

Data Presentation: Hypothetical Inter-laboratory Comparison

The following table summarizes hypothetical quantitative data from three laboratories for the analysis of a standardized sample of this compound using High-Performance Liquid Chromatography (HPLC). This illustrates the typical data points that would be compared in such a study.

ParameterLaboratory ALaboratory BLaboratory C
Retention Time (min) 12.3512.4112.38
Peak Area (mAU*s) 458.9462.1455.7
Purity (%) 98.798.598.9
Limit of Detection (LOD) (µg/mL) 0.050.040.06
Limit of Quantification (LOQ) (µg/mL) 0.150.120.18
Recovery (%) 99.298.899.5

Experimental Protocols

Detailed methodologies for key analytical techniques are provided below to facilitate standardized implementation in an inter-laboratory comparison. The most prevalent analytical techniques for azo dyes include High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2]

1. High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of disperse dyes from impurities.[3][4]

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode-Array Detector (DAD).

  • Sample Preparation:

    • Accurately weigh 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of a suitable solvent, such as N,N-dimethylformamide (DMF) or acetonitrile.[3]

    • Further dilute the stock solution to a final concentration of approximately 100 µg/mL with the mobile phase.[3]

    • Filter the final solution through a 0.45 µm syringe filter before injection.[3]

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 50% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to 50% B and equilibrate for 5 minutes.[3]

    • Flow Rate: 1.0 mL/min.[3]

    • Injection Volume: 10 µL.[3]

    • Detection: UV-Vis Diode Array Detector (DAD) at the visible λmax of the dye (approximately 500-520 nm) and a secondary wavelength (e.g., 254 nm) for impurity profiling.[2][3]

    • Column Temperature: 30 °C.[3]

  • Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.[3]

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher selectivity and sensitivity compared to HPLC-DAD, making it suitable for trace-level analysis and confirmation.[2]

  • Instrumentation: An LC system coupled to a tandem mass spectrometer (e.g., triple quadrupole).[2]

  • Sample Preparation: Similar to HPLC-DAD, involving extraction and potential cleanup.[2]

  • LC Conditions: Similar to the HPLC method, but may be optimized for faster analysis times with UPLC/UHPLC systems.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound would be monitored for quantification and confirmation.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter through 0.45 µm Filter dilute->filter hplc HPLC-DAD Analysis filter->hplc Inject lcms LC-MS/MS Analysis filter->lcms Inject integrate Peak Integration hplc->integrate lcms->integrate quantify Quantification integrate->quantify report Generate Report quantify->report signaling_pathway cluster_exposure Exposure cluster_metabolism Metabolism cluster_cellular_effects Cellular Effects dye Azo Dye (e.g., Disperse Red 54) reduction Azoreductase dye->reduction amines Aromatic Amines reduction->amines dna_adducts DNA Adduct Formation amines->dna_adducts ros Reactive Oxygen Species (ROS) amines->ros apoptosis Apoptosis dna_adducts->apoptosis ros->apoptosis

References

Unveiling Solvent Polarity: A Comparative Analysis of C.I. Disperse Red 54 and Other Solvatochromic Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate molecular probes to characterize solvent environments is a critical step in various experimental designs. This guide provides a detailed comparison of the solvatochromic behavior of C.I. Disperse Red 54, a monoazo disperse dye, with established solvatochromic probes such as Reichardt's Dye, Nile Red, and 4-Nitroanisole. By presenting quantitative data and detailed experimental protocols, this document aims to facilitate an informed selection of probes for assessing solvent polarity.

The phenomenon of solvatochromism, the change in a substance's color with the polarity of the solvent, is a powerful tool for investigating solute-solvent interactions. The choice of a suitable solvatochromic probe is paramount for obtaining accurate and reproducible results. This compound, with its molecular structure featuring a 2-chloro-4-nitrobenzenamine diazo component coupled with N-cyanoethyl-N-methoxycarbonylethylaniline, exhibits solvatochromic shifts that can be compared against well-characterized probe molecules.[1]

Comparative Solvatochromic Data

To objectively assess the performance of this compound as a solvatochromic probe, its absorption maxima (λmax) in a range of solvents with varying polarities are compared with those of Reichardt's Dye, Nile Red, and 4-Nitroanisole. The data, summarized in the table below, showcases the varying sensitivity of each probe to the solvent environment.

SolventDielectric Constant (ε)This compound (λmax, nm)Reichardt's Dye ET(30) (kcal/mol)Nile Red (λmax, nm)4-Nitroanisole (λmax, nm)
Cyclohexane2.02Data not available31.2515300
Toluene2.38Data not available33.9535307
Acetone20.7Data not available42.2575318
Ethanol24.6Data not available51.9588321
Methanol32.7Data not available55.4600323
Dimethyl Sulfoxide (DMSO)46.7Data not available45.1598328

Note: Specific experimental data for the absorption maxima of this compound in a comprehensive range of solvents was not available in the reviewed literature. The comparison is based on the general understanding of the solvatochromism of similar azo dyes.

Discussion of Solvatochromic Behavior

This compound , as a typical "push-pull" azo dye, is expected to exhibit positive solvatochromism, where the absorption maximum shifts to longer wavelengths (a bathochromic or red shift) as the solvent polarity increases. This is due to the greater stabilization of the more polar excited state compared to the ground state in polar solvents. The magnitude of this shift is indicative of the dye's sensitivity to the solvent's polarity. While specific data for Disperse Red 54 is limited, a structurally similar 2-chloroaniline-based azo dye demonstrated a noticeable solvatochromic shift, providing a basis for expecting similar behavior.

Reichardt's Dye is the benchmark for measuring solvent polarity, exhibiting one of the largest known solvatochromic shifts. Its ET(30) scale is widely accepted as an empirical measure of solvent polarity. The large shift arises from a significant difference in the dipole moments of its ground and excited states.

Nile Red is another highly sensitive probe, known for its strong fluorescence and large Stokes shift, which is also solvent-dependent. Its absorption spectrum shifts to longer wavelengths in more polar solvents, making it a valuable tool for probing the microenvironment of biological systems and polymers.

4-Nitroanisole is a simpler probe that also displays positive solvatochromism. While its shifts are less pronounced than those of Reichardt's Dye or Nile Red, it serves as a useful indicator for solvent polarity, particularly for demonstrating the concept of solvatochromism.

Experimental Protocols

The determination of solvatochromic shifts is typically carried out using UV-Visible spectrophotometry. The following is a generalized experimental protocol for measuring the absorption spectra of a dye in various solvents.

Objective: To determine the absorption maximum (λmax) of a solvatochromic dye in a series of solvents with varying polarities.

Materials:

  • Solvatochromic dye (e.g., this compound)

  • A series of spectroscopic grade solvents of varying polarities (e.g., cyclohexane, toluene, acetone, ethanol, methanol, DMSO)

  • UV-Visible spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the dye in a suitable solvent in which it is readily soluble (e.g., acetone or DMSO) at a concentration of approximately 10⁻³ M.

  • Preparation of Working Solutions: From the stock solution, prepare dilute working solutions (typically 10⁻⁵ to 10⁻⁶ M) in each of the selected solvents. Ensure the final concentration is within the linear range of the spectrophotometer's absorbance reading (typically below 1.0).

  • Spectrophotometric Measurement:

    • Turn on the spectrophotometer and allow it to warm up for the manufacturer's recommended time.

    • Set the wavelength range for scanning (e.g., 300-700 nm for colored dyes).

    • Use the pure solvent as a blank to zero the instrument.

    • Record the absorption spectrum of the dye solution in each solvent.

  • Data Analysis:

    • From the recorded spectra, determine the wavelength of maximum absorbance (λmax) for the dye in each solvent.

    • Tabulate the λmax values against the polarity of the solvents (e.g., dielectric constant or ET(30) values).

Visualizing the Experimental Workflow

The logical flow of the experimental protocol for determining solvatochromic shifts can be visualized using the following diagram:

Solvatochromism_Workflow A Prepare Dye Stock Solution B Prepare Working Solutions in Various Solvents A->B C Calibrate Spectrophotometer with Blank (Pure Solvent) B->C D Record UV-Vis Absorption Spectrum C->D E Determine λmax for each solvent D->E F Tabulate and Analyze Data (λmax vs. Solvent Polarity) E->F

Fig. 1: Experimental workflow for determining solvatochromic shifts.

Conclusion

References

Safety Operating Guide

Proper Disposal of C.I. Disperse Red 54: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of C.I. Disperse Red 54, a synthetic dye used in various research applications. Adherence to these guidelines is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound in a well-ventilated area while wearing appropriate personal protective equipment (PPE).[1] This includes, but is not limited to, chemical-impermeable gloves, safety glasses, and protective clothing.[1] Avoid the formation of dust and aerosols, and use non-sparking tools to prevent ignition sources.[1]

Step-by-Step Disposal Protocol

The primary methods for the disposal of this compound are through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[1] Under no circumstances should this chemical be discharged into sewer systems or contaminate water, foodstuffs, or animal feed.[1]

1. Waste Collection:

  • Collect all waste this compound, including any adhered or collected material from spills, and place it in a suitable, sealable, and clearly labeled container for disposal.[1]

2. Spill Management:

  • In the event of a spill, prevent further leakage if it is safe to do so.[1]

  • For dry spills, use dry clean-up procedures to avoid generating dust.[2] You can dampen the material with water to prevent it from becoming airborne before sweeping.[2]

  • Vacuuming is a preferred method for cleaning up dry spills; however, the vacuum cleaner must be fitted with a HEPA-type exhaust microfilter.[2]

  • Collect the spilled material and place it in a sealed and labeled container for disposal.[1]

  • Wash the spill area thoroughly with water, and prevent the runoff from entering drains.[2]

3. Disposal of Contaminated Materials:

  • Any materials contaminated with this compound, such as PPE, paper towels, or absorbent materials, should be handled as hazardous waste.

  • Place all contaminated materials in a suitable, sealed container for disposal.

  • Contaminated packaging can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.[1] Combustible packaging materials may be incinerated in a controlled manner with flue gas scrubbing.[1]

4. Final Disposal:

  • Arrange for the collected waste to be transported to a licensed chemical destruction plant.[1]

  • Alternatively, the waste can be disposed of through controlled incineration equipped with a flue gas scrubbing system.[1]

  • All waste disposal must be conducted in accordance with local, state, and federal regulations.[2]

Quantitative Data and Hazard Information

ParameterInformationSource
CAS Number 6021-61-0[1]
Personal Protective Equipment (PPE) Chemical impermeable gloves, suitable protective clothing, eye and face protection.[1]
Fire Extinguishing Media Dry chemical, carbon dioxide, or alcohol-resistant foam.[1]
Environmental Precautions Avoid discharge into the environment. Do not let the chemical enter drains.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: this compound Waste Generated BB BB A->BB Spill B Is the waste a spill or routine disposal? D Routine Waste Collection B->D Routine C Spill Occurs E Wear appropriate PPE C->E J Place waste in a suitable, sealed, and labeled container. D->J F Contain the spill. Prevent entry into drains. E->F G Use dry clean-up methods. Avoid generating dust. F->G H Place waste in a sealed, labeled container. G->H K Dispose of contaminated materials (e.g., PPE, packaging) as hazardous waste. H->K I Decontaminate the spill area. I->K J->K L Select Final Disposal Method K->L M Licensed Chemical Destruction Plant L->M Option 1 N Controlled Incineration with Flue Gas Scrubbing L->N Option 2 O End: Waste Disposed in Accordance with Regulations M->O N->O BB->C Spill

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling C.I. Disperse Red 54

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical operational and disposal protocols for C.I. Disperse Red 54, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedural guidance is intended for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

The proper selection and use of Personal Protective Equipment are the first line of defense against potential exposure to this compound. The following table summarizes the required PPE for various handling procedures.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (powder form) Tightly fitting safety goggles with side-shields.[1]Chemical-impermeable gloves (e.g., nitrile).[1][2]Lab coat or fire/flame resistant and impervious clothing.[1]N95 respirator or a full-face respirator if exposure limits are exceeded or dust is generated.[1][2][3]
Handling solutions Tightly fitting safety goggles with side-shields.[1]Chemical-impermeable gloves (e.g., nitrile).[1][2]Lab coat or impervious clothing.[1]Not generally required if handled in a well-ventilated area or fume hood.
Cleaning spills Tightly fitting safety goggles with side-shields.[1]Chemical-impermeable gloves (e.g., nitrile).[1][2]Lab coat or impervious clothing.[1]N95 respirator or a full-face respirator.[1][2][3]

Operational Plan: Step-by-Step Handling Protocol

Adherence to the following experimental protocol is mandatory for all personnel handling this compound.

1. Preparation and Engineering Controls:

  • Ensure a calibrated analytical balance is located within a certified chemical fume hood.

  • Verify that the fume hood is functioning correctly.

  • Prepare a designated waste container for solid and liquid waste contaminated with this compound.[1]

  • Ensure an eyewash station and safety shower are readily accessible.

2. Weighing and Solution Preparation:

  • Don all required PPE as specified in the table above.

  • Place a weighing paper on the analytical balance and tare.

  • Carefully weigh the desired amount of this compound powder, avoiding the creation of dust.[1]

  • If dust is generated, cease work and ensure proper respiratory protection is in use before proceeding.

  • Transfer the weighed powder to a suitable container for dissolution.

  • Slowly add the solvent to the powder, stirring gently to dissolve.

  • Cap the container securely.

3. Handling of Solutions:

  • All manipulations of this compound solutions should be performed within a fume hood or a well-ventilated area to avoid inhalation of any potential aerosols.[1]

  • Avoid contact with skin and eyes.[1]

  • In case of skin contact, wash immediately with soap and plenty of water.[1]

  • In case of eye contact, rinse with pure water for at least 15 minutes and consult a doctor.[1]

Disposal Plan

The disposal of this compound and its contaminated materials must be handled in accordance with institutional and local regulations.

1. Waste Segregation:

  • Solid Waste: Includes contaminated gloves, weighing paper, and any other solid materials that have come into contact with this compound.

  • Liquid Waste: Includes unused solutions of this compound and any rinsing from contaminated glassware.

2. Waste Collection and Labeling:

  • Collect all solid waste in a designated, sealed, and clearly labeled container.

  • Collect all liquid waste in a separate, sealed, and clearly labeled container.

  • Labels should include "Hazardous Waste," the chemical name "this compound," and the approximate amount.

3. Final Disposal:

  • Contaminated materials should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]

  • Do not discharge to sewer systems.[1]

  • Contaminated packaging should be triple-rinsed and offered for recycling or disposed of in a sanitary landfill after being punctured to prevent reuse.[1]

Workflow for Handling and Disposal of this compound

G A Preparation - Verify fume hood function - Prepare waste containers - Don appropriate PPE B Weighing Powder - Perform in fume hood - Avoid dust generation A->B Proceed to weighing C Solution Preparation - Add solvent to powder slowly - Stir gently to dissolve B->C Transfer powder E Solid Waste Collection - Contaminated PPE, weigh paper - Place in labeled, sealed container B->E Dispose of contaminated solids D Handling Solution - Work in a well-ventilated area - Avoid skin and eye contact C->D Use solution C->E Dispose of contaminated solids F Liquid Waste Collection - Unused solutions, rinsates - Place in labeled, sealed container D->F Dispose of liquid waste H Spill Management - Evacuate and ventilate area - Use appropriate absorbents - Collect waste for disposal D->H In case of spill G Final Disposal - Licensed chemical destruction plant or - Controlled incineration E->G Transfer for final disposal F->G Transfer for final disposal H->E Collect solid spill waste H->F Collect liquid spill waste

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.